Product packaging for Imatinib(Cat. No.:CAS No. 152459-95-5)

Imatinib

Cat. No.: B000729
CAS No.: 152459-95-5
M. Wt: 493.6 g/mol
InChI Key: KTUFNOKKBVMGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Imatinib is a pioneering 2-phenylamino-pyrimidine derivative and a potent, small-molecule tyrosine kinase inhibitor. It serves as a cornerstone tool in oncological research by competitively inhibiting the ATP-binding cleft of specific tyrosine kinases, thereby blocking constitutive signaling and inducing apoptosis in susceptible malignant cells. Its primary, well-characterized molecular targets include the BCR-ABL fusion protein, the stem cell factor receptor (c-KIT), and the platelet-derived growth factor receptors (PDGFR-α and PDGFR-β). This specificity has established this compound as an essential research compound for studying Philadelphia chromosome-positive (Ph+) leukemias , such as Chronic Myelogenous Leukemia (CML) and Acute Lymphoblastic Leukemia (ALL), as well as gastrointestinal stromal tumors (GIST) driven by activating KIT mutations. Research-grade this compound is also valuable for investigating dermatofibrosarcoma protuberans (DFSP), hypereosinophilic syndrome (HES), and chronic eosinophilic leukemia (CEL). Beyond its canonical uses, emerging research explores its potential effects in modulating host-cell pathways involved in viral entry and mycobacterial infection. Researchers should note that this compound has a bioavailability of 98% and is highly protein-bound (95%). It is primarily metabolized by the cytochrome P450 enzyme CYP3A4, indicating potential for pharmacokinetic interactions in experimental models. The compound has an elimination half-life of approximately 18 hours. For in vitro and in vivo research use only. Not intended for human consumption, diagnostic, or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H31N7O B000729 Imatinib CAS No. 152459-95-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N7O/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUFNOKKBVMGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3037125
Record name Imatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Imatinib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014757
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Very soluble in water at pH < 5.5 (mesylate salt), 1.46e-02 g/L
Record name Imatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00619
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Imatinib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014757
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

152459-95-5
Record name Imatinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152459-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imatinib [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152459955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00619
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Imatinib
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759854
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Imatinib
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=743414
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Imatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3037125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IMATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKJ8M8G5HI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Imatinib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014757
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

226 °C (mesylate salt)
Record name Imatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00619
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Imatinib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014757
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Imatinib's Alternative Kinase Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Imatinib, initially developed as a specific inhibitor of the BCR-ABL fusion protein for the treatment of chronic myeloid leukemia (CML), has demonstrated a broader spectrum of activity by targeting several other tyrosine kinases.[1] This guide provides a comprehensive overview of the key alternative kinase targets of this compound, including c-Kit, Platelet-Derived Growth Factor Receptors (PDGFRA and PDGFRB), and Discoidin Domain Receptor 1 (DDR1). It delves into the quantitative inhibitory data, detailed experimental methodologies for assessing kinase inhibition, and the associated signaling pathways.

Quantitative Inhibition Data

This compound exhibits potent inhibitory activity against several receptor tyrosine kinases beyond BCR-ABL. The following table summarizes the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values for this compound against its primary alternative targets. This data is crucial for understanding the drug's potency and selectivity.

Target KinaseIC50 / pIC50 / KdAssay Type/ConditionsReference
c-Kit 0.1 µMCell-free or cell-based assays[1]
100 - 200 nMIn vitro autophosphorylation inhibition in CHO cells[2]
pIC50 = 7.4Not specified
PDGFRA 0.1 µMCell-free or cell-based assays[1]
71 nMIn vitro kinase assay[3]
100 - 200 nMIn vitro autophosphorylation inhibition in CHO cells[2]
pIC50 = 8.3Not specified
PDGFRB 607 nMIn vitro kinase assay[3]
150 nM (for ETV6-PDGFRB fusion)Not specified[4][5]
DDR1 43 ± 2.4 nMKinase inhibition assay[6]
Kd = 1.9 nMIsothermal titration calorimetry (ITC)[7][8]
EC50 = 21 nMCollagen-induced autophosphorylation in U2OS cells[8]
v-Abl 0.6 µMCell-free or cell-based assays[1]

Experimental Protocols

The determination of this compound's inhibitory activity against its target kinases relies on robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Assay (In Vitro)

This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against a purified kinase.

Objective: To measure the IC50 value of this compound for a specific kinase by quantifying the inhibition of substrate phosphorylation.

Materials:

  • Purified recombinant kinase (e.g., c-Kit, PDGFRA, PDGFRB, DDR1)

  • Specific peptide substrate for the kinase

  • This compound stock solution (in DMSO)

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT)

  • [γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)

  • Non-radiolabeled ATP

  • 96-well filter plates or phosphocellulose paper

  • Scintillation counter and scintillation fluid

  • Phosphoric acid wash buffer

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

    • Prepare a kinase/substrate mixture in kinase reaction buffer. The concentrations of the kinase and substrate should be optimized for linear reaction kinetics.

    • Prepare an ATP mixture containing both radiolabeled and non-radiolabeled ATP in kinase reaction buffer. The final ATP concentration should be close to the Km of the kinase for ATP.

  • Kinase Reaction:

    • Add the this compound dilutions to the wells of a 96-well plate.

    • Add the kinase/substrate mixture to each well.

    • Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP mixture to each well.

    • Incubate the plate at 30°C for a specific time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

  • Termination and Detection:

    • Stop the reaction by adding an equal volume of phosphoric acid.

    • Spot the reaction mixture onto phosphocellulose paper or transfer to a filter plate.

    • Wash the paper/plate multiple times with phosphoric acid wash buffer to remove unincorporated [γ-³²P]ATP.

    • Dry the paper/plate and add scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

G Workflow for In Vitro Kinase Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - this compound dilutions - Kinase/Substrate mix - ATP mix add_inhibitor Add this compound dilutions to 96-well plate prep_reagents->add_inhibitor add_kinase Add Kinase/Substrate mix add_inhibitor->add_kinase pre_incubate Pre-incubate add_kinase->pre_incubate start_reaction Initiate reaction with ATP mix pre_incubate->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Stop reaction incubate->stop_reaction spot_plate Spot on filter paper/plate stop_reaction->spot_plate wash Wash to remove free ATP spot_plate->wash measure Measure radioactivity wash->measure calc_inhibition Calculate % inhibition measure->calc_inhibition plot_data Plot dose-response curve calc_inhibition->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell-Based Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory effect of this compound on a specific kinase within a cellular context.

Objective: To determine the cellular potency (EC50) of this compound by measuring the inhibition of kinase autophosphorylation or downstream substrate phosphorylation in intact cells.

Materials:

  • Cell line expressing the target kinase (e.g., U2OS for DDR1, Ba/F3 cells engineered to express specific kinases).

  • Cell culture medium and supplements.

  • Ligand for receptor tyrosine kinases (e.g., Stem Cell Factor (SCF) for c-Kit, PDGF for PDGFR, Collagen for DDR1).

  • This compound stock solution (in DMSO).

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Protein concentration assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blotting apparatus and reagents.

  • Primary antibodies (specific for the phosphorylated and total forms of the target kinase or its substrate).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system for western blots.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in appropriate culture dishes and grow to a suitable confluency (e.g., 70-80%).

    • Serum-starve the cells for several hours to overnight to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

    • Stimulate the cells with the appropriate ligand for a short period (e.g., 5-15 minutes) to induce kinase activation and autophosphorylation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation.

    • Determine the protein concentration of the supernatant.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the phosphorylated kinase overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total kinase to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total kinase using densitometry software.

    • Normalize the phosphorylated kinase signal to the total kinase signal for each sample.

    • Calculate the percentage of inhibition of phosphorylation for each this compound concentration relative to the stimulated control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the EC50 value.

G Workflow for Cell-Based Kinase Inhibition Assay cluster_cell_prep Cell Preparation & Treatment cluster_lysis Lysis & Quantification cluster_western Western Blotting cluster_analysis Data Analysis plate_cells Plate and grow cells serum_starve Serum-starve cells plate_cells->serum_starve treat_this compound Pre-treat with this compound serum_starve->treat_this compound stimulate_ligand Stimulate with ligand treat_this compound->stimulate_ligand lyse_cells Lyse cells stimulate_ligand->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to membrane sds_page->transfer block Block membrane transfer->block probe_phospho Probe with anti-phospho Ab block->probe_phospho probe_total Probe with anti-total Ab probe_phospho->probe_total quantify_bands Quantify band intensities probe_total->quantify_bands normalize Normalize phospho to total quantify_bands->normalize calc_inhibition Calculate % inhibition normalize->calc_inhibition det_ec50 Determine EC50 calc_inhibition->det_ec50

Caption: Workflow for a typical cell-based kinase inhibition assay.

Signaling Pathways of Alternative this compound Targets

Understanding the signaling pathways regulated by c-Kit, PDGFR, and DDR1 is essential for elucidating the broader therapeutic effects of this compound.

c-Kit Signaling Pathway

c-Kit, also known as CD117 or stem cell factor receptor, is a receptor tyrosine kinase that plays a crucial role in hematopoiesis, melanogenesis, and gametogenesis. Its ligand is stem cell factor (SCF). Dysregulation of c-Kit signaling is implicated in various cancers, most notably gastrointestinal stromal tumors (GISTs).

Upon SCF binding, c-Kit dimerizes and undergoes autophosphorylation, creating docking sites for various downstream signaling molecules. Key pathways activated by c-Kit include:

  • PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.

  • RAS/MAPK Pathway: Regulates cell proliferation, differentiation, and migration.

  • JAK/STAT Pathway: Involved in cell growth and survival.

  • SRC Family Kinases: Contribute to cell proliferation and survival.

G c-Kit Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCF SCF cKit c-Kit Receptor SCF->cKit binds PI3K PI3K cKit->PI3K activates RAS RAS cKit->RAS activates JAK JAK cKit->JAK activates SRC SRC cKit->SRC activates AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation STAT STAT JAK->STAT STAT->Proliferation SRC->Proliferation SRC->Survival This compound This compound This compound->cKit inhibits

Caption: Simplified c-Kit signaling pathway and the point of this compound inhibition.

PDGFR Signaling Pathway

Platelet-Derived Growth Factor Receptors (PDGFRA and PDGFRB) are receptor tyrosine kinases involved in cell growth, proliferation, and migration. They are activated by platelet-derived growth factors (PDGFs). Aberrant PDGFR signaling is associated with various cancers and fibrotic diseases.

Ligand binding induces PDGFR dimerization and autophosphorylation, leading to the activation of several downstream pathways, including:

  • RAS/MAPK Pathway: Stimulates cell proliferation.

  • PI3K/AKT Pathway: Promotes cell survival and growth.

  • PLCγ Pathway: Leads to the activation of PKC and calcium signaling, influencing cell migration and proliferation.

  • STAT Pathway: Contributes to cell proliferation.

G PDGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGF PDGF PDGFR PDGFR (A/B) PDGF->PDGFR binds RAS RAS PDGFR->RAS activates PI3K PI3K PDGFR->PI3K activates PLCG PLCγ PDGFR->PLCG activates STAT STAT PDGFR->STAT activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival IP3_DAG IP3 / DAG PLCG->IP3_DAG Migration Migration IP3_DAG->Migration STAT->Proliferation This compound This compound This compound->PDGFR inhibits

Caption: Simplified PDGFR signaling pathway and the point of this compound inhibition.

DDR1 Signaling Pathway

Discoidin Domain Receptor 1 (DDR1) is a unique receptor tyrosine kinase that is activated by collagen. It plays a role in cell adhesion, migration, proliferation, and matrix remodeling. Overexpression of DDR1 is observed in several cancers and is associated with poor prognosis.

Upon collagen binding, DDR1 undergoes slow and sustained autophosphorylation, activating downstream signaling cascades such as:

  • MAPK/ERK Pathway: Involved in cell proliferation and survival.

  • PI3K/AKT Pathway: Promotes cell survival.

  • NF-κB Pathway: Regulates inflammation and cell survival.

  • SRC Family Kinases: Contribute to cell migration and invasion.

G DDR1 Signaling Pathway cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Collagen Collagen DDR1 DDR1 Receptor Collagen->DDR1 binds SHC SHC DDR1->SHC recruits PI3K PI3K DDR1->PI3K activates NFKB NF-κB DDR1->NFKB activates SRC SRC DDR1->SRC activates GRB2 GRB2 SHC->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival NFKB->Survival Migration Migration SRC->Migration Adhesion Adhesion SRC->Adhesion This compound This compound This compound->DDR1 inhibits

Caption: Simplified DDR1 signaling pathway and the point of this compound inhibition.

This technical guide provides a foundational understanding of this compound's activity beyond its primary target, BCR-ABL. The presented quantitative data, experimental methodologies, and signaling pathway diagrams offer valuable insights for researchers and professionals in the field of drug development and cancer biology, facilitating further investigation into the therapeutic potential and mechanisms of action of this important targeted therapy.

References

BCR-ABL as a Therapeutic Target for Imatinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of the BCR-ABL fusion protein as a therapeutic target in Chronic Myeloid Leukemia (CML) and the groundbreaking impact of its targeted inhibitor, imatinib. We will delve into the intricate signaling pathways driven by BCR-ABL, the precise mechanism of this compound's action, and the molecular basis of resistance. This guide provides quantitative data, detailed experimental protocols, and visual diagrams to support research and drug development efforts in this critical area of oncology.

The Oncogenic Driver: BCR-ABL

The Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22, results in the fusion of the Breakpoint Cluster Region (BCR) gene with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene.[1] This creates the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase.[1][2] This aberrant kinase activity is the primary driver of CML, leading to uncontrolled proliferation of myeloid cells and inhibition of apoptosis.[3]

The BCR-ABL oncoprotein activates a multitude of downstream signaling pathways crucial for cell survival and proliferation. These include:

  • RAS/RAF/MAPK Pathway: This pathway is initiated by the binding of GRB2 to a phosphotyrosine residue on BCR-ABL, leading to the activation of RAS and subsequent downstream signaling that promotes cell proliferation.[3][4]

  • PI3K/AKT/mTOR Pathway: Activation of this pathway by BCR-ABL promotes cell survival by inhibiting apoptosis and upregulating factors involved in leukemogenesis.[3][4]

  • JAK/STAT Pathway: This pathway is also activated by BCR-ABL and plays a role in the proliferation of leukemic cells.[3][5]

This compound: A Paradigm of Targeted Therapy

This compound mesylate (marketed as Gleevec®) was the first tyrosine kinase inhibitor (TKI) developed to specifically target BCR-ABL.[6][7] It functions as a competitive inhibitor at the ATP-binding site of the ABL kinase domain.[2][6] By binding to the inactive conformation of the kinase, this compound prevents the transfer of phosphate from ATP to tyrosine residues on various substrates, thereby blocking downstream signaling and inducing apoptosis in BCR-ABL-positive cells.[3][6]

Quantitative Efficacy of this compound

The efficacy of this compound has been extensively studied in both preclinical and clinical settings. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

Cell LineBCR-ABL StatusThis compound IC50 (µM)
K562Positive0.08 - 0.4
LAMA-84Positive~0.1
Ba/F3 p210Wild-type~0.25
Ba/F3 T315IMutant>10

Table 1: In vitro IC50 values of this compound for various BCR-ABL positive cell lines. Data compiled from multiple sources.[8][9]

The landmark International Randomized Study of Interferon and STI571 (IRIS) trial demonstrated the profound clinical efficacy of this compound in newly diagnosed CML patients.

OutcomeThis compound (400 mg/day)Interferon-α + Cytarabine
Complete Cytogenetic Response (at 18 months) 76.2%14.5%
Major Cytogenetic Response (cumulative) 89%N/A
Estimated 10-year Overall Survival 83.3%N/A
Freedom from Progression to Accelerated or Blast Crisis (at 10 years) 92.1%N/A

Table 2: Key results from the IRIS trial comparing this compound with the previous standard of care. Note that due to the high crossover rate from the interferon arm to the this compound arm, a direct long-term survival comparison is not feasible.[10][11][12]

The Challenge of this compound Resistance

Despite the remarkable success of this compound, a significant challenge is the development of resistance. The most common mechanism is the acquisition of point mutations within the BCR-ABL kinase domain that impair this compound binding while preserving kinase activity.[13][14]

MutationLocationFrequency in this compound-Resistant Patients
T315I"Gatekeeper" residue~15-20%
G250EP-loop~10-15%
Y253H/FP-loop~5-10%
E255K/VP-loop~5-10%
M351TNear catalytic domain~5%

Table 3: Common BCR-ABL kinase domain mutations conferring resistance to this compound and their approximate frequencies. Frequencies can vary depending on the patient population and disease stage.[1][4]

Visualizing the Core Concepts

To better understand the complex interactions, the following diagrams illustrate the BCR-ABL signaling pathway, the mechanism of this compound action, and a typical experimental workflow.

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL GRB2 GRB2 BCR-ABL->GRB2 P-Y177 PI3K PI3K BCR-ABL->PI3K JAK JAK BCR-ABL->JAK SOS SOS GRB2->SOS GAB2 GAB2 GRB2->GAB2 RAS RAS SOS->RAS GDP->GTP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Inhibition of Apoptosis Inhibition of Apoptosis AKT->Inhibition of Apoptosis Survival Survival mTOR->Survival STAT STAT JAK->STAT STAT->Proliferation

Caption: The BCR-ABL signaling network, activating key pathways for cell proliferation and survival.

Imatinib_Mechanism cluster_kinase BCR-ABL Kinase Domain cluster_no_inhibition No Inhibition cluster_inhibition This compound Inhibition ATP_Binding_Site ATP Binding Site Substrate_Binding_Site Substrate Binding Site ATP_Binding_Site->Substrate_Binding_Site P Phosphorylated_Substrate Phosphorylated Substrate Substrate_Binding_Site->Phosphorylated_Substrate No Downstream Signaling No Downstream Signaling Substrate_Binding_Site->No Downstream Signaling Inhibits ATP ATP ATP->ATP_Binding_Site Substrate Substrate Substrate->Substrate_Binding_Site Downstream Signaling Downstream Signaling Phosphorylated_Substrate->Downstream Signaling Activates This compound This compound This compound->ATP_Binding_Site Blocks ATP

Caption: this compound competitively binds to the ATP site of BCR-ABL, blocking its kinase activity.

Experimental_Workflow Cell_Culture Culture BCR-ABL+ Cells (e.g., K562) Imatinib_Treatment Treat cells with varying concentrations of this compound Cell_Culture->Imatinib_Treatment Incubation Incubate for a defined period (e.g., 48-72h) Imatinib_Treatment->Incubation Cell_Viability_Assay Assess cell viability (e.g., MTT Assay) Incubation->Cell_Viability_Assay Protein_Extraction Extract total protein Incubation->Protein_Extraction Kinase_Assay Perform in vitro BCR-ABL Kinase Assay Incubation->Kinase_Assay Data_Analysis Analyze data to determine IC50 and pathway inhibition Cell_Viability_Assay->Data_Analysis Western_Blot Western Blot for p-BCR-ABL and downstream targets Protein_Extraction->Western_Blot Kinase_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Imatinib's Precision Strike: A Technical Guide to its Signal Transduction Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of imatinib, a cornerstone of targeted cancer therapy. We will delve into the core signaling pathways inhibited by this potent tyrosine kinase inhibitor, present quantitative data on its efficacy, and provide detailed experimental protocols for key assays. Visualizations of the signaling cascades and experimental workflows are included to facilitate a deeper understanding of this compound's role in precision medicine.

Core Mechanism of Action: Targeting Deregulated Kinases

This compound mesylate is a small molecule inhibitor that selectively targets the ATP-binding site of several tyrosine kinases.[1][2] This competitive inhibition prevents the transfer of phosphate from ATP to tyrosine residues on substrate proteins, thereby blocking downstream signaling cascades that are crucial for cell proliferation, differentiation, and survival.[1] The primary targets of this compound are the BCR-ABL fusion protein, the c-KIT receptor tyrosine kinase, and the platelet-derived growth factor receptor (PDGF-R).[2][3]

The BCR-ABL Fusion Protein in Chronic Myeloid Leukemia (CML)

The Philadelphia chromosome, a hallmark of chronic myeloid leukemia (CML), results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL fusion gene.[4] This oncogene encodes a constitutively active BCR-ABL tyrosine kinase, which drives the uncontrolled proliferation of leukemic cells.[1] this compound binds to the inactive conformation of the ABL kinase domain, stabilizing it and preventing the conformational change required for ATP binding and subsequent kinase activity.[1] This effectively shuts down the aberrant signaling that leads to CML.

The c-KIT Receptor in Gastrointestinal Stromal Tumors (GIST)

Gastrointestinal stromal tumors (GISTs) are frequently driven by gain-of-function mutations in the c-KIT proto-oncogene.[5] These mutations lead to the constitutive activation of the c-KIT receptor tyrosine kinase, a key regulator of cell growth and survival in certain cell lineages. This compound effectively inhibits the kinase activity of mutated c-KIT, leading to tumor regression in a majority of GIST patients.[5]

The PDGF Receptor in Other Malignancies

This compound also inhibits the platelet-derived growth factor receptor (PDGF-R) family of tyrosine kinases.[2] Deregulated PDGF-R signaling is implicated in various cancers.

Quantitative Efficacy of this compound

The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target kinase's activity. Clinical efficacy is measured by patient response rates in clinical trials.

In Vitro Potency: IC50 Values

The IC50 of this compound varies depending on the specific kinase and the presence of mutations.

Target KinaseCell Line/Assay TypeIC50 (nM)Reference
v-AblCell-free assay600[2]
c-KitM-07e cells100[2]
PDGFRCell-free assay100[2]
c-ABLKinase activity assay400[6]
c-ABL (c-imatinib)Kinase activity assay28,000[6]
c-ABL (c-nilotinib)Kinase activity assay28[6]
c-ABL (c-dasatinib)Kinase activity assay8[6]
D816V c-KIT mutant3H-thymidine incorporation> 10,000[7]
D816Y c-KIT mutant3H-thymidine incorporation> 800[7]
Clinical Efficacy: Response Rates in CML and GIST

Clinical trials have demonstrated the remarkable efficacy of this compound in treating CML and GIST.

Table 2.1: Clinical Response to this compound in Chronic Myeloid Leukemia (Chronic Phase)

Response MetricThis compoundInterferon-α + Cytarabinep-valueReference
Major Cytogenetic Response87.1%34.7%<0.001IRIS Study
Complete Cytogenetic Response76.2%14.5%<0.001IRIS Study
Estimated 18-month Progression-Free Survival89.9%85.5%<0.001IRIS Study

Table 2.2: Clinical Response to this compound in Unresectable or Metastatic GIST

Response MetricThis compound 400 mg/dayThis compound 800 mg/dayReference
Objective Response Rate45-68%-[8]
Median Progression-Free Survival1.7 - 2.0 years-[8]
Median Overall Survival~5 years-[8]
Disease Control Rate at 12 weeks (TKI-refractory)34.8% (continuous)43.5% (intermittent)[8]

Signaling Pathways Inhibited by this compound

This compound's therapeutic effects stem from its ability to block key signaling pathways downstream of BCR-ABL and c-KIT.

BCR-ABL Signaling Pathway

The constitutively active BCR-ABL kinase activates multiple downstream pathways, including the Ras/MAPK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway. These pathways collectively promote cell proliferation, inhibit apoptosis, and alter cell adhesion.

BCR_ABL_Pathway BCR_ABL BCR-ABL Grb2 Grb2 BCR_ABL->Grb2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Adhesion Altered Adhesion BCR_ABL->Adhesion Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition STAT5->Proliferation This compound This compound This compound->BCR_ABL

Caption: this compound inhibits the BCR-ABL signaling cascade.

c-KIT Signaling Pathway

Upon ligand (Stem Cell Factor, SCF) binding or due to activating mutations, the c-KIT receptor dimerizes and autophosphorylates, initiating downstream signaling through pathways similar to those activated by BCR-ABL, including the PI3K/Akt and Ras/MAPK pathways.

cKIT_Pathway SCF SCF cKIT c-KIT Receptor SCF->cKIT PI3K PI3K cKIT->PI3K Ras Ras cKIT->Ras Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->cKIT Mutation Activating Mutation Mutation->cKIT Kinase_Assay_Workflow start Start immobilize Immobilize GST-CrkL on beads start->immobilize mix Combine beads, BCR-ABL, and buffer immobilize->mix treat Add this compound mix->treat react Add ATP, incubate treat->react stop Wash beads react->stop elute Elute substrate stop->elute analyze SDS-PAGE & Western Blot elute->analyze end End analyze->end Western_Blot_Workflow start Start culture Culture & Treat Cells with this compound start->culture lyse Lyse Cells culture->lyse quantify Quantify Protein lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody block->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detect Detect Signal secondary_ab->detect end End detect->end MTS_Assay_Workflow start Start seed Seed Cells in 96-well plate start->seed treat Treat with This compound seed->treat add_mts Add MTS Reagent treat->add_mts incubate Incubate add_mts->incubate read Measure Absorbance incubate->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

References

Preclinical Development of Imatinib for Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the preclinical development of imatinib (formerly STI571), a cornerstone of targeted therapy for Chronic Myeloid Leukemia (CML). It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a genetic translocation that creates the BCR-ABL fusion gene.[1][2] This gene encodes the BCR-ABL oncoprotein, a constitutively active tyrosine kinase that is the primary driver of CML pathogenesis.[1][3][4] this compound was rationally designed as a specific inhibitor of the BCR-ABL tyrosine kinase, representing a paradigm shift in cancer treatment from non-specific cytotoxic chemotherapy to targeted molecular therapy.[1][5][6]

Mechanism of Action

This compound functions as a potent and selective inhibitor of the ABL tyrosine kinase domain on the BCR-ABL oncoprotein.[2][5] It competitively binds to the ATP-binding pocket of the kinase domain, stabilizing the inactive conformation of the enzyme.[1][7] This action prevents the transfer of phosphate from ATP to tyrosine residues on various downstream substrate proteins.[1][4][5] The inhibition of BCR-ABL's kinase activity blocks the downstream signaling pathways responsible for the leukemic phenotype, including increased cell proliferation and survival, and altered cell adhesion.[3][8] Consequently, this compound induces apoptosis (programmed cell death) in BCR-ABL-positive cells.[5][9]

In addition to BCR-ABL, this compound also inhibits other tyrosine kinases, including the platelet-derived growth factor receptor (PDGFR) and the stem cell factor receptor (c-KIT).[5][7][9][10]

Signaling Pathway

The BCR-ABL oncoprotein activates a multitude of downstream signaling pathways critical for leukemic cell transformation. These include the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways, which collectively promote uncontrolled proliferation and inhibit apoptosis.[4][8][11] this compound's blockade of BCR-ABL autophosphorylation effectively shuts down these aberrant signaling cascades.

cluster_pathway BCR-ABL Signaling Pathway cluster_downstream Downstream Effects BCR_ABL BCR-ABL (Constitutively Active) Substrate Downstream Substrates BCR_ABL->Substrate Phosphorylation ATP ATP ATP->BCR_ABL P_Substrate Phosphorylated Substrates Proliferation Increased Proliferation P_Substrate->Proliferation Apoptosis Inhibition of Apoptosis P_Substrate->Apoptosis Adhesion Altered Adhesion P_Substrate->Adhesion This compound This compound This compound->BCR_ABL Inhibition

Caption: this compound inhibits the BCR-ABL signaling pathway.

In Vitro Studies

The preclinical evaluation of this compound began with a series of in vitro experiments to determine its efficacy and specificity against leukemia cells.

Cell Line Studies

This compound demonstrated potent and selective inhibition of the growth of BCR-ABL-positive cell lines.[3] It was also shown to induce apoptosis in these cell lines.[3][9] In contrast, cell lines lacking the BCR-ABL fusion protein were largely unaffected, highlighting the targeted nature of the drug.[3]

Table 1: In Vitro Activity of this compound on Various Cell Lines

Cell LineTargetAssayIC50 ValueReference
K562BCR-ABLProliferation~3.9 µM[12]
CCL119 (T-cell lymphoblastoid)-ProliferationDose-dependent inhibition[12]
Jurkat (T-cell leukemia)-ProliferationDose-dependent inhibition[12]
MA10 (Leydig tumor)PDGFR, c-KITProliferation5 µM[13]
Progenitor Cell Assays

Studies on bone marrow samples from CML patients showed that this compound inhibits colony formation of hematopoietic progenitors.[9]

In Vivo Studies

Following promising in vitro results, the efficacy and safety of this compound were evaluated in animal models of leukemia.

Murine Models of CML

Murine models were instrumental in demonstrating the in vivo anti-leukemic activity of this compound.[14] In one key model, mice were injected with BCR-ABL-transformed murine myeloid cells.[3][9] Treatment with this compound resulted in a dose-dependent inhibition of tumor growth and significantly prolonged the survival of the animals.[3] The anti-tumor effect was specific to BCR-ABL expressing cells.[3]

Table 2: In Vivo Efficacy of this compound in Murine Models

Animal ModelCell LineDosing RegimenOutcomeReference
Syngeneic Mice32D cells expressing BCR-ABL2.5-50 mg/kg, intraperitoneal, dailyDose-dependent inhibition of tumor growth[3]
SCID MiceCanine mast cell tumor xenograft100-200 mg/kg/day, oralSignificant tumor regression[9]
MiceMacroscopic hemangiosarcoma xenograft50 mg/kg/day, intraperitonealInhibition of tumor growth[9]
Pharmacokinetic and Toxicology Studies

Pharmacokinetic studies in mice and rats were conducted to understand the absorption, distribution, metabolism, and excretion of this compound.[3][15] While orally bioavailable, this compound has a shorter half-life in mice compared to humans, often necessitating higher doses in preclinical models to achieve clinically relevant plasma concentrations.[15] Toxicology studies in dogs and rats identified potential side effects, including effects on the hematopoietic system and, at high doses, cardiac hypertrophy in rats.[9][15]

Table 3: Pharmacokinetic Parameters of this compound in Animal Models

SpeciesDoseRouteCmaxTmaxAUCReference
Rat120 mg/kg/dayOral-3 h-[15]
Rat180 mg/kg/dayOral-1 h-[15]
Mouse50 mg/kg/dayIntraperitoneal---[15]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of preclinical findings. The following provides an overview of the key methodologies used in the preclinical development of this compound. For detailed, step-by-step instructions, it is recommended to consult the original research articles.

In Vitro Assays
  • Cell Culture: BCR-ABL positive (e.g., K562) and negative cell lines were cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Proliferation/Viability Assays: Cell proliferation was commonly measured using tritiated thymidine incorporation assays or colorimetric assays like the MTT assay.[12][16] The IC50, the concentration of drug that inhibits 50% of cell growth, was a key endpoint.

  • Apoptosis Assays: The induction of apoptosis was assessed by methods such as Annexin V staining followed by flow cytometry or by measuring the activation of caspases.[9][12]

  • Western Blotting: This technique was used to confirm the inhibition of BCR-ABL kinase activity by detecting the phosphorylation status of BCR-ABL and its downstream substrates.[12]

In Vivo Models
  • Animal Strains: Immunocompromised mice (e.g., SCID or nude mice) were often used for xenograft models with human cell lines, while syngeneic mice were used for murine cell lines.[3][9][14]

  • Tumor Implantation: Leukemia was induced by subcutaneous or intravenous injection of BCR-ABL expressing cells.

  • Drug Administration: this compound was administered via oral gavage or intraperitoneal injection at various doses and schedules.[3][15]

  • Efficacy Evaluation: Treatment efficacy was determined by measuring tumor volume over time and by monitoring the overall survival of the animals.[3]

Preclinical Development Workflow

The preclinical development of this compound followed a logical progression from in vitro characterization to in vivo validation.

Target Target Identification (BCR-ABL Kinase) InVitro In Vitro Studies (Cell Lines, Progenitor Cells) Target->InVitro InVivo In Vivo Efficacy (Murine Leukemia Models) InVitro->InVivo PK_PD Pharmacokinetics & Pharmacodynamics InVivo->PK_PD Tox Toxicology Studies (Rodent, Non-rodent) PK_PD->Tox Clinical Phase I Clinical Trials Tox->Clinical

Caption: Generalized workflow for the preclinical development of this compound.

Conclusion

The preclinical development of this compound was a landmark in oncology, providing robust evidence for its mechanism of action, efficacy, and safety. The comprehensive in vitro and in vivo studies laid a strong foundation for the successful clinical trials that followed, ultimately establishing this compound as the standard of care for CML and revolutionizing the field of targeted cancer therapy.[3][17]

References

The Rational Drug Design of Imatinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the rational drug design of imatinib (Gleevec®), a paradigm of targeted cancer therapy. By specifically inhibiting the activity of the BCR-ABL tyrosine kinase, this compound revolutionized the treatment of Chronic Myeloid Leukemia (CML). This document provides a comprehensive overview of the core principles, experimental methodologies, and key data that underpinned the successful development of this groundbreaking therapeutic agent.

The Molecular Target: BCR-ABL Tyrosine Kinase

Chronic Myeloid Leukemia is characterized by a specific chromosomal translocation known as the Philadelphia chromosome, which results in the fusion of the Breakpoint Cluster Region (BCR) gene on chromosome 22 with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene on chromosome 9.[1] This fusion creates the BCR-ABL oncogene, which encodes a constitutively active tyrosine kinase.[1][2][3][4] This aberrant kinase activity drives uncontrolled cell proliferation and inhibits apoptosis, the hallmarks of cancer.[2][3][5]

The BCR-ABL oncoprotein activates a cascade of downstream signaling pathways crucial for leukemogenesis, including:

  • RAS/MAPK Pathway: Promotes cellular proliferation.[1][3]

  • PI3K/AKT Pathway: Enhances cell survival and inhibits apoptosis.[2][3][4]

  • JAK/STAT Pathway: Contributes to cell survival and proliferation.[4]

The critical role of the constitutively active BCR-ABL kinase in driving CML made it an ideal and specific target for therapeutic intervention.

BCR-ABL Signaling Pathway

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 CRKL CRKL BCR_ABL->CRKL SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PI3K PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Inhibits Apoptosis mTOR->Proliferation Survival_Proliferation Survival and Proliferation STAT5->Survival_Proliferation Survival & Proliferation CRKL->PI3K This compound This compound This compound->BCR_ABL Inhibits

Caption: The BCR-ABL signaling pathway and the inhibitory action of this compound.

The Drug: this compound's Mechanism of Action

This compound is a 2-phenylaminopyrimidine derivative that functions as a competitive inhibitor at the ATP-binding site of the ABL kinase domain.[5] By occupying this site, this compound stabilizes the inactive conformation of the kinase, thereby preventing the phosphorylation of its downstream substrates and blocking the signal transduction pathways that lead to malignant cell growth.[5]

While highly potent against BCR-ABL, this compound also inhibits other tyrosine kinases, including c-Kit and the platelet-derived growth factor receptor (PDGFR).[6] This multi-targeted activity contributes to its therapeutic efficacy in other malignancies, such as gastrointestinal stromal tumors (GIST).

The Discovery and Development Workflow

The rational design of this compound followed a structured, multi-step process, from initial screening to clinical validation.

Imatinib_Development_Workflow Target_ID Target Identification (BCR-ABL) HTS High-Throughput Screening (2-phenylaminopyrimidine library) Target_ID->HTS Lead_Gen Lead Generation (CGP57148B) HTS->Lead_Gen Lead_Opt Lead Optimization (Improved Potency & Bioavailability) Lead_Gen->Lead_Opt Preclinical Preclinical Testing (In vitro & In vivo) Lead_Opt->Preclinical Clinical Clinical Trials (Phase I, II, III) Preclinical->Clinical FDA FDA Approval Clinical->FDA

Caption: The streamlined workflow for the development of this compound.

Key Experimental Protocols

The development and validation of this compound relied on a series of robust in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against the target tyrosine kinases.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant ABL, c-Kit, and PDGFR kinase domains are expressed and purified. A generic tyrosine-containing peptide substrate (e.g., poly(Glu, Tyr) 4:1) is used.

  • Reaction Mixture: The kinase, substrate, and varying concentrations of this compound are incubated in a buffer containing ATP and MgCl2.

  • Phosphorylation Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, including:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • ELISA-based Assay: Using a phosphotyrosine-specific antibody to detect the phosphorylated substrate.

    • Fluorescence-based Assay: Employing a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.

  • IC50 Determination: The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Cell-Based Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cancer cells expressing the target kinases.

Methodology:

  • Cell Culture: BCR-ABL positive cell lines (e.g., K562) are cultured in appropriate media.[7][8][9][10][11][12]

  • Treatment: Cells are seeded in multi-well plates and treated with a range of this compound concentrations.

  • Proliferation Measurement: After a defined incubation period (e.g., 48-72 hours), cell proliferation is measured using one of the following methods:

    • MTT Assay: Measures the metabolic activity of viable cells, which is proportional to cell number.

    • Trypan Blue Exclusion Assay: Viable cells exclude the dye, while non-viable cells are stained blue.

    • BrdU Incorporation Assay: Measures the incorporation of bromodeoxyuridine into the DNA of proliferating cells.

  • GI50/IC50 Calculation: The concentration of this compound that causes 50% growth inhibition (GI50) or is cytotoxic to 50% of the cells (IC50) is determined.

Apoptosis Assay

Objective: To determine if this compound induces programmed cell death in cancer cells.

Methodology:

  • Cell Treatment: CML cells are treated with this compound at concentrations expected to induce apoptosis.

  • Apoptosis Detection: Apoptosis is assessed using techniques such as:

    • Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis/necrosis).[7][11][13] Cells are analyzed by flow cytometry.

    • Caspase Activity Assays: Measures the activity of caspases, a family of proteases that are key mediators of apoptosis.

    • TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

Preclinical In Vivo Models

Objective: To evaluate the efficacy and safety of this compound in a living organism before human trials.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.

  • Tumor Xenograft: Human CML cells (e.g., K562) are injected subcutaneously or intravenously into the mice to establish tumors.

  • Drug Administration: Once tumors are established, mice are treated with this compound, typically via oral gavage.[14][15]

  • Efficacy Assessment: Tumor growth is monitored over time by measuring tumor volume. At the end of the study, tumors are excised and weighed.

  • Toxicity Evaluation: The general health of the mice, including body weight and any signs of distress, is monitored. Tissues may be collected for histopathological analysis.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound
Target KinaseAssay TypeIC50 Value
v-AblCell-free0.6 µM[6][16]
c-KitCell-based0.1 µM[6][16]
PDGFRCell-free0.1 µM[6][16]
Bcr-AblCellular~0.25 µM
c-AblCell-free0.4 µM[17]
Table 2: In Vitro Cellular Effects of this compound
Cell LineAssay TypeEndpointValue
K562 (CML)CytotoxicityIC50 (24h)0.21 µM[16]
K562 (CML)ProliferationIC50 (48h)28% viability at 1.0 µM[8]
GIST882 (GIST)Growth InhibitionIC50 (96h)1.7 µM[16]
Table 3: Clinical Efficacy of this compound in CML (IRIS Trial)
Response MetricThis compound (400 mg/day)
Complete Hematologic Response (CHR)95.3%
Major Cytogenetic Response (MCyR)87.1%
Complete Cytogenetic Response (CCyR)73.8%
5-Year Overall Survival89%

Data from the International Randomized Study of Interferon and STI571 (IRIS) trial.

Conclusion

The rational drug design of this compound represents a landmark achievement in oncology. By identifying and specifically targeting the molecular driver of Chronic Myeloid Leukemia, the BCR-ABL tyrosine kinase, a highly effective and well-tolerated therapy was developed. The systematic application of in vitro and in vivo experimental models, coupled with a deep understanding of the underlying disease biology, paved the way for this paradigm-shifting therapeutic. The success of this compound continues to inspire the development of targeted therapies for a wide range of cancers and other diseases.

References

An In-depth Technical Guide to the Binding of Imatinib to the ABL Kinase Domain

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Imatinib was a pioneering achievement in targeted cancer therapy, transforming the treatment of Chronic Myeleloid Leukemia (CML). Its efficacy stems from its high specificity for the ABL tyrosine kinase, the activity of which is constitutively elevated in CML due to the BCR-ABL chromosomal translocation. This guide provides a detailed examination of the molecular interactions, quantitative binding kinetics, and structural basis for this compound's inhibition of the ABL kinase domain. It covers the downstream signaling pathways affected, the mechanisms of clinical resistance via kinase domain mutations, and detailed protocols for the key experimental assays used to characterize this interaction. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor research and targeted oncology.

The ABL Kinase: From Normal Regulation to Oncogenic Driver

The Abelson (ABL) kinase is a non-receptor tyrosine kinase that plays a crucial role in regulating diverse cellular processes, including cell proliferation, survival, and migration.[1] In healthy cells, ABL kinase activity is tightly controlled through a complex autoinhibitory mechanism involving its N-terminal SH3 and SH2 domains, which "clamp" the kinase domain in a catalytically inactive state.[2][3]

In Chronic Myeloid Leukemia (CML), a reciprocal translocation between chromosomes 9 and 22, t(9;22)(q34;q11), creates the Philadelphia chromosome.[4][5] This event fuses the Breakpoint Cluster Region (BCR) gene with the ABL1 gene, producing the BCR-ABL oncoprotein.[5] The BCR portion of the fusion protein mediates oligomerization, leading to constitutive, unregulated autophosphorylation and activation of the ABL kinase domain.[3][6] This aberrant, persistent kinase activity drives the hyper-proliferation of myeloid cells characteristic of CML by activating a multitude of downstream signaling pathways.[7]

BCR-ABL Downstream Signaling

The constitutively active BCR-ABL kinase acts as a central node, phosphorylating and activating numerous substrate proteins. This initiates a cascade of signaling events that promote cell growth, inhibit apoptosis (programmed cell death), and alter cell adhesion. Key pathways activated by BCR-ABL include the JAK-STAT, RAS-MAPK, and PI3K/Akt pathways, which are critical for cell proliferation and survival.[5][6] Adaptor proteins such as GRB2, GAB2, and CRKL are also major substrates, linking BCR-ABL to these core cellular growth circuits.[5][8]

Caption: Downstream signaling pathways activated by the BCR-ABL oncoprotein.

Molecular Mechanism of this compound Binding

This compound functions as an ATP-competitive inhibitor, but its specificity arises from a remarkable structural requirement. Protein kinases cycle between active and inactive conformations. This compound binds with high affinity specifically to an inactive, "DFG-out" conformation of the ABL kinase domain.[3][9][10] In this state, the conserved Aspartate-Phenylalanine-Glycine (DFG) motif at the start of the activation loop is flipped, moving the aspartate out of the active site and rendering the kinase unable to coordinate ATP and magnesium.[3] this compound occupies the ATP-binding pocket and further stabilizes this inactive conformation, effectively locking the kinase in an "off" state and preventing substrate phosphorylation.[10][11]

This conformational selectivity is key to this compound's specificity; the closely related Src-family kinases, for example, adopt a different inactive conformation that is incompatible with this compound binding.[9][12] X-ray crystallography has revealed the precise interactions, showing a critical hydrogen bond between the 'gatekeeper' residue, Threonine 315, and this compound.[3]

This compound Binding Mechanism ABL Kinase: Active vs. This compound-Inhibited State cluster_active Active Conformation cluster_inactive Inactive Conformation Active N-Lobe C-Lobe ATP Binding Site Activation Loop (Open) DFG-in Phospho_Substrate Phosphorylated Substrate Active->Phospho_Substrate Phosphorylation Equilibrium Conformational Equilibrium Active->Equilibrium ATP ATP ATP->Active:A_loop Substrate Substrate Substrate->Active:A_loop Inactive N-Lobe C-Lobe ATP Binding Site Activation Loop (Closed) DFG-out No_Reaction No Phosphorylation Inactive->No_Reaction This compound This compound This compound->Inactive:I_loop Equilibrium->Inactive

Caption: this compound selectively binds and stabilizes the inactive "DFG-out" conformation.

Quantitative Analysis of this compound-ABL Interaction

The interaction between this compound and ABL kinase is characterized by high affinity and potent inhibition. This is quantified by two key parameters: the dissociation constant (Kd), which measures binding affinity, and the half-maximal inhibitory concentration (IC50), which measures functional potency.

ParameterMethodValueReference(s)
Dissociation Constant (Kd) Intrinsic Fluorescence8.4 ± 0.8 nM[13]
NMR Spectroscopy~10 nM[2]
ATPase Assay67 nM (population avg.)[14]
Biochemical IC50 Kinase Assay (vs. v-Abl)0.6 µM[12]
Kinase Assay (vs. c-Abl)0.4 µM[15]
Cellular IC50 NanoBRET Target Engagement0.44 ± 0.10 µM[13]
Cell Proliferation~0.5 µM[16]
Reflects a weighted average of the high-affinity dephosphorylated state (Kd = 3.8 nM) and the low-affinity phosphorylated state (Kd = 141 nM).[14]

Interestingly, studies have also identified a secondary, low-affinity allosteric binding site for this compound in the myristoyl pocket of ABL (Kd ~10 µM).[2] While binding to this site is much weaker than to the primary ATP site, it may play a role in modulating kinase activity, particularly in the context of resistance mutations that decrease affinity at the ATP site.[2][17]

Mechanisms of this compound Resistance

Despite its success, a significant challenge in this compound therapy is the development of resistance, most commonly through the acquisition of point mutations within the ABL kinase domain.[18] These mutations can confer resistance through several mechanisms:

  • Direct Interference: Mutations at or near the binding site can sterically hinder or eliminate key contacts required for this compound binding. The most notorious is the T315I "gatekeeper" mutation, which replaces the smaller threonine with a bulkier isoleucine, preventing this compound from accessing the binding pocket.[9]

  • Destabilizing the Inactive Conformation: Some mutations, particularly in the P-loop, destabilize the specific inactive "DFG-out" conformation required for high-affinity this compound binding, shifting the conformational equilibrium towards the active state.[9][12]

  • Altered Kinase Dynamics: Certain mutations only modestly decrease this compound affinity but significantly increase the kinase's catalytic activity (kcat) or its affinity for ATP, making it more difficult for this compound to compete effectively at cellular ATP concentrations.[12]

The table below summarizes the effect of several common mutations on this compound sensitivity, expressed as the fold increase in the IC50 value compared to wild-type (WT) ABL.

MutationLocationFold Increase in IC50 (vs. WT)Reference(s)
P-Loop
G250EP-Loop>60[12][19]
Y253F/HP-Loop7 - 15[12][16]
E255K/VP-Loop>10[15]
This compound Contact
T315IGatekeeper Residue>60[13][19]
F317LCatalytic Domain6 - 15[12][15]
Activation Loop
M351TCatalytic Domain4 - 8[16]
H396P/RActivation Loop8 - 11[16]

Experimental Protocols for Studying this compound-ABL Binding

Characterizing the interaction between a kinase and its inhibitor requires a suite of biochemical, biophysical, and cellular assays. Below are detailed protocols for key methodologies.

In Vitro Kinase Assay for Potency (IC50) Determination

This protocol describes a generic, non-radioactive, fluorescence-based kinase assay to determine the IC50 value of an inhibitor. It measures the amount of ADP produced, which is directly proportional to kinase activity.

Principle: The kinase reaction consumes ATP, producing ADP. A detection reagent containing an ADP-specific antibody and a fluorescent tracer is added. ADP produced by the kinase displaces the tracer from the antibody, causing a decrease in the fluorescence signal (e.g., Fluorescence Polarization or TR-FRET).

Materials:

  • Recombinant ABL kinase domain

  • Peptide substrate (e.g., Abltide)

  • This compound (or test inhibitor)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • ADP detection kit (e.g., Transcreener® ADP², LanthaScreen®, HTRF® Kinase)

  • 384-well low-volume plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical 11-point, 3-fold dilution series might start at a final assay concentration of 10 µM.

  • Reaction Setup: In a 384-well plate, add the following components:

    • Test compound or DMSO vehicle control.

    • ABL kinase diluted in kinase buffer to a 2X final concentration.

    • Peptide substrate diluted in kinase buffer to a 2X final concentration.

  • Initiate Reaction: Add ATP (at a concentration near its Km for ABL, e.g., 10-50 µM) to all wells to start the reaction. The final volume is typically 10-20 µL.

  • Incubation: Incubate the plate at room temperature (or 30°C) for a predetermined time (e.g., 60 minutes) within the linear range of the reaction.

  • Detection: Stop the kinase reaction by adding the ADP detection reagents as per the manufacturer's protocol.

  • Read Plate: Incubate for the recommended time (e.g., 60 minutes) and then read the plate on a compatible microplate reader.

  • Data Analysis: Convert the raw signal to percent inhibition relative to the no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Experimental workflow for determining inhibitor IC50 values.
Cellular Target Engagement Assay (NanoBRET™)

This protocol measures the binding of an inhibitor to its target kinase within intact, living cells.[13]

Principle: The target kinase (ABL) is expressed as a fusion with a bright, energy-efficient luciferase (NanoLuc®). A cell-permeable fluorescent tracer that binds to the ABL kinase's ATP pocket is added to the cells. In the absence of an inhibitor, binding of the tracer to the NanoLuc-ABL fusion protein brings the fluorophore into close proximity to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET). An unlabeled inhibitor (this compound) added to the cells will compete with the tracer for binding to ABL, resulting in a dose-dependent decrease in the BRET signal.[1][20][21]

Materials:

  • HEK293T cells (or other suitable cell line)

  • Plasmid DNA for NanoLuc-ABL fusion protein

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • Assay medium (e.g., DMEM)

  • NanoBRET™ Kinase Tracer and Nano-Glo® Substrate/Inhibitor (Promega)

  • This compound

  • White, 96-well or 384-well assay plates

Procedure:

  • Cell Seeding & Transfection: Seed HEK293T cells into assay plates. Co-transfect cells with the NanoLuc-ABL fusion vector using a suitable transfection reagent and incubate for ~24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in assay medium. Add the diluted compound to the wells containing the transfected cells.

  • Tracer Addition: Immediately after adding the compound, add the NanoBRET™ Tracer to all wells at a predetermined optimal concentration.

  • Equilibration: Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow the compound and tracer to reach binding equilibrium within the cells.

  • Lysis and Signal Detection: Add the Nano-Glo® Substrate, which is mixed with an extracellular NanoLuc® inhibitor to ensure the signal is from intact cells.

  • Read Plate: Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor (NanoLuc®, ~460nm) and acceptor (Tracer, >600nm) emission simultaneously.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the corrected BRET ratio against the logarithm of this compound concentration and fit the data to determine the cellular IC50.[13]

X-ray Crystallography for Structural Analysis

This protocol provides a general workflow for determining the three-dimensional structure of the ABL kinase domain in complex with this compound.

Principle: A highly pure and concentrated protein-inhibitor complex is induced to form a single, well-ordered crystal. This crystal is exposed to a high-intensity X-ray beam, which diffracts into a pattern of spots. The positions and intensities of these spots are used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined.[22][23]

Procedure:

  • Protein Expression and Purification: Express the ABL kinase domain (e.g., in insect cells or E. coli) and purify it to >95% homogeneity using chromatography techniques (e.g., affinity, ion exchange, size exclusion).[22]

  • Complex Formation: Incubate the purified ABL kinase with a molar excess of this compound to ensure saturation of the binding site. Re-purify the complex using size-exclusion chromatography to remove unbound inhibitor.

  • Crystallization: Concentrate the ABL-imatinib complex to 5-10 mg/mL. Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using high-throughput robotic screening in sitting-drop or hanging-drop vapor diffusion formats.

  • Crystal Optimization: Optimize initial "hit" conditions by varying reagent concentrations to grow larger, single crystals suitable for diffraction.

  • Data Collection: Cryo-protect a single crystal (e.g., by soaking in a solution containing glycerol or PEG) and flash-cool it in liquid nitrogen.[22] Collect X-ray diffraction data at a synchrotron beamline.

  • Structure Solution and Refinement: Process the diffraction data to obtain reflection intensities.[22] Solve the structure using molecular replacement with a known ABL structure as a search model. Build the model into the resulting electron density map and perform iterative cycles of refinement to improve the fit of the model to the data, yielding the final atomic coordinates.[24]

References

An In-Depth Technical Guide to the Effect of Imatinib on PDGF and c-Kit Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib mesylate, marketed as Gleevec® or Glivec®, is a cornerstone of targeted cancer therapy. It is a potent and selective small-molecule inhibitor of a specific subset of protein tyrosine kinases. This guide provides a comprehensive technical overview of the mechanism of action of this compound, with a particular focus on its inhibitory effects on Platelet-Derived Growth Factor Receptors (PDGFR) and the c-Kit receptor. Understanding the intricate details of these interactions is crucial for researchers and professionals involved in oncology drug discovery and development. This compound binds to the ATP-binding site of these kinases, preventing the transfer of phosphate from ATP to tyrosine residues on their substrates. This action blocks the downstream signaling pathways that are essential for the growth and survival of cancer cells.[1]

Mechanism of Action: Inhibition of PDGFR and c-Kit

This compound functions as a competitive inhibitor at the ATP binding site of the PDGFR and c-Kit tyrosine kinases.[1] In their active conformation, these receptors undergo autophosphorylation upon ligand binding, creating docking sites for various downstream signaling proteins. This compound stabilizes the inactive conformation of the kinase domain, thereby preventing this autophosphorylation and subsequent signal transduction.

Platelet-Derived Growth Factor Receptor (PDGFR) Signaling

The PDGF family of ligands (PDGF-A, -B, -C, and -D) and their receptors (PDGFRα and PDGFRβ) play a critical role in normal cellular processes such as growth, proliferation, and differentiation.[2][3][4][5] However, aberrant activation of PDGFR signaling is a key driver in various malignancies. Upon ligand binding, PDGFRs dimerize and transphosphorylate, initiating a cascade of intracellular signaling events.

This compound effectively inhibits both PDGFRα and PDGFRβ.[6] By blocking the ATP-binding site, this compound prevents the phosphorylation of the receptor and the subsequent activation of downstream pathways, including the Ras-MAPK and PI3K-Akt pathways.[2][5]

c-Kit Signaling

The c-Kit receptor, also known as CD117, and its ligand, Stem Cell Factor (SCF), are crucial for the development and maintenance of various cell types, including hematopoietic stem cells and mast cells. Gain-of-function mutations in the c-Kit gene lead to constitutive activation of the receptor in the absence of SCF, driving the pathogenesis of diseases such as gastrointestinal stromal tumors (GIST).[6]

This compound is a potent inhibitor of the c-Kit receptor tyrosine kinase.[1] It binds to the inactive conformation of c-Kit, preventing its autophosphorylation and the activation of downstream signaling pathways, including the PI3K/AKT, JAK/STAT, and MAPK pathways.[7][8] This inhibition of downstream signaling ultimately leads to decreased cell proliferation and increased apoptosis in cells dependent on c-Kit signaling.

Quantitative Data: this compound Inhibition of PDGFR and c-Kit

The inhibitory potency of this compound against PDGFR and c-Kit has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the effectiveness of a compound in inhibiting a specific biological or biochemical function.

TargetAssay TypeIC50 ValueReference(s)
PDGFRCell-free/Cell-based0.1 µM[9]
PDGFRαIn vitro kinase71 nM[10]
PDGFRβIn vitro kinase607 nM[10]
c-KitCell-free/Cell-based0.1 µM[9]
v-AblCell-free/Cell-based0.6 µM[9]
Bcr-AblIn vitro0.025 µM[11]

Note: IC50 values can vary depending on the specific experimental conditions, such as the assay type, substrate concentration, and the specific mutant form of the kinase being tested.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the PDGF and c-Kit signaling pathways and the point of intervention by this compound.

PDGF_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PDGF PDGF Ligand PDGFR PDGFR (Inactive) PDGF->PDGFR Binds PDGFR_active PDGFR (Active, Dimerized & Phosphorylated) PDGFR->PDGFR_active Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS PDGFR_active->GRB2_SOS PI3K PI3K PDGFR_active->PI3K JAK JAK PDGFR_active->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Factor Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Protein Synthesis STAT STAT JAK->STAT STAT->Nucleus Gene Transcription Proliferation Cell Proliferation, Survival, Migration Nucleus->Proliferation This compound This compound This compound->PDGFR_active Inhibits Autophosphorylation

Caption: PDGF Signaling Pathway and this compound Inhibition.

cKit_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SCF SCF Ligand cKit c-Kit Receptor (Inactive) SCF->cKit Binds cKit_active c-Kit Receptor (Active, Dimerized & Phosphorylated) cKit->cKit_active Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS cKit_active->GRB2_SOS PI3K PI3K cKit_active->PI3K JAK JAK cKit_active->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Transcription Factor Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Protein Synthesis STAT STAT JAK->STAT STAT->Nucleus Gene Transcription Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation This compound This compound This compound->cKit_active Inhibits Autophosphorylation

Caption: c-Kit Signaling Pathway and this compound Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effect of this compound on PDGFR and c-Kit signaling.

Western Blotting for Receptor Phosphorylation

This protocol is designed to detect the phosphorylation status of PDGFR or c-Kit in response to ligand stimulation and this compound treatment.

1. Cell Culture and Treatment:

  • Culture cells expressing the target receptor (e.g., GIST-T1 cells for c-Kit, or engineered cells overexpressing PDGFR) in appropriate media.

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours to reduce basal receptor activation.

  • Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.

  • Stimulate the cells with the appropriate ligand (e.g., PDGF-BB for PDGFR, SCF for c-Kit) at a predetermined concentration for 10-15 minutes.

2. Cell Lysis:

  • Place the culture plates on ice and wash the cells twice with ice-cold PBS.

  • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations for all samples.

  • Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the receptor (e.g., anti-phospho-PDGFRβ Tyr751, anti-phospho-c-Kit Tyr719) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • To control for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the receptor and a housekeeping protein like β-actin or GAPDH.

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

1. Cell Seeding:

  • Harvest cells and resuspend them in fresh culture medium.

  • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

  • Incubate the plate overnight to allow the cells to attach.

2. Treatment:

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

4. Solubilization and Absorbance Reading:

  • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Gently pipette up and down to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.

5. Data Analysis:

  • Subtract the background absorbance (from wells with medium only).

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified PDGFR or c-Kit.

1. Reagents and Setup:

  • Purified recombinant PDGFR or c-Kit kinase domain.

  • A specific peptide substrate for the kinase.

  • ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive methods).

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • This compound at various concentrations.

2. Kinase Reaction:

  • In a microcentrifuge tube or 96-well plate, combine the kinase, peptide substrate, and kinase reaction buffer.

  • Add this compound at a range of concentrations or vehicle control.

  • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate the reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

3. Detection of Phosphorylation:

  • Radiometric Method:

    • Spot a portion of the reaction mixture onto a phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the radioactivity incorporated into the peptide substrate using a scintillation counter.

  • Non-Radiometric Methods (e.g., ELISA-based or fluorescence-based):

    • Transfer the reaction mixture to an ELISA plate coated with an antibody that captures the phosphorylated substrate.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore for detection.

    • Add a substrate for the enzyme and measure the resulting colorimetric or fluorescent signal.

4. Data Analysis:

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the log of the this compound concentration to determine the IC50 value.

This compound Resistance

Despite the remarkable efficacy of this compound, resistance can develop through various mechanisms. In the context of PDGFR and c-Kit, the most common cause of acquired resistance is the emergence of secondary mutations within the kinase domain. These mutations can interfere with this compound binding or stabilize the active conformation of the kinase, thereby reducing the drug's effectiveness. For instance, in GIST, secondary mutations in KIT exons 13, 14, 17, and 18 are frequently observed in patients who develop resistance to this compound.[12] Similarly, the D842V mutation in exon 18 of PDGFRA confers primary resistance to this compound.[13]

Conclusion

This compound has revolutionized the treatment of cancers driven by aberrant PDGFR and c-Kit signaling. Its mechanism as a selective tyrosine kinase inhibitor provides a clear rationale for its therapeutic efficacy. A thorough understanding of the signaling pathways it targets, its quantitative inhibitory properties, and the experimental methods used to evaluate its effects is essential for the ongoing development of novel targeted therapies and for overcoming the challenges of drug resistance. This guide provides a foundational resource for researchers and professionals dedicated to advancing the field of oncology.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies Using Imatinib Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance for utilizing imatinib in various preclinical animal models for in vivo research. Detailed protocols for key experiments are outlined to ensure reproducibility and accuracy in studying the efficacy and pharmacodynamics of this compound.

Introduction to this compound and its Mechanisms of Action

This compound mesylate is a targeted therapy that functions as a tyrosine kinase inhibitor. It has demonstrated significant efficacy in cancers where specific tyrosine kinases are constitutively activated, driving tumor growth and proliferation. The primary targets of this compound include the BCR-ABL fusion protein, c-Kit, and the platelet-derived growth factor receptor (PDGFR).[1][2][3]

  • BCR-ABL: This abnormal tyrosine kinase, resulting from the Philadelphia chromosome translocation, is the hallmark of Chronic Myeloid Leukemia (CML). This compound binds to the ATP binding site of BCR-ABL, inhibiting its kinase activity and blocking downstream signaling pathways responsible for cell proliferation and survival.[2][3][4]

  • c-Kit: This receptor tyrosine kinase is crucial for the development and progression of Gastrointestinal Stromal Tumors (GIST). Activating mutations in the c-Kit gene lead to ligand-independent receptor dimerization and constitutive activation. This compound effectively inhibits this aberrant signaling.[5][6][7]

  • PDGFR: The platelet-derived growth factor receptor is implicated in the pathogenesis of Dermatofibrosarcoma Protuberans (DFSP).[8][9][10] The characteristic chromosomal translocation in DFSP leads to the overexpression of the PDGF-B ligand, resulting in autocrine activation of PDGFR.[11][12] this compound blocks this signaling cascade.

This compound Animal Models

Several well-established animal models are utilized to study the in vivo effects of this compound across different cancer types. Xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are the most common.

Chronic Myeloid Leukemia (CML) Xenograft Model

The K562 human CML cell line, which is positive for the BCR-ABL fusion gene, is widely used to establish subcutaneous xenografts in immunocompromised mice, such as athymic nude or NOD/SCID mice.[13][14][15] This model is instrumental in evaluating the anti-leukemic activity of this compound and other targeted therapies.

Gastrointestinal Stromal Tumor (GIST) Xenograft Model

Human GIST cell lines, such as GIST-T1 (this compound-sensitive) and others with various c-Kit mutations, are used to create subcutaneous xenograft models in mice.[16][17] These models are crucial for studying this compound efficacy, mechanisms of resistance, and for the evaluation of novel therapeutic strategies. Patient-derived xenograft (PDX) models are also increasingly used to better recapitulate the heterogeneity of human GIST.[18][19]

Dermatofibrosarcoma Protuberans (DFSP)

Due to the rarity of DFSP, cell line-derived xenograft models are less common. However, the underlying genetic alteration involving the PDGFB gene and its receptor provides a strong rationale for the use of this compound, which has been validated in clinical settings.[8][11] Preclinical studies often focus on the inhibition of the PDGFR signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo studies investigating the efficacy of this compound in different animal models.

Table 1: this compound Efficacy in CML Xenograft Models

Animal ModelCell LineThis compound DoseAdministration RouteEfficacy EndpointResultCitation
Nude MiceK562Not SpecifiedNot SpecifiedTumor Growth ReductionSignificant[14]
Not SpecifiedK562Not SpecifiedSubcutaneous & IntravenousTumor Growth Inhibition & Increased SurvivalSignificant[20]

Table 2: this compound Efficacy in GIST Xenograft Models

Animal ModelCell Line/XenograftThis compound DoseAdministration RouteEfficacy EndpointResultCitation
SCID MiceGIST-T1Not SpecifiedNot SpecifiedDecreased Tumor Growth RateSignificant[16]
Nude MiceGK1XNot SpecifiedNot SpecifiedTumor Growth Inhibition86.7%[21]
Nude MiceGK2XNot SpecifiedNot SpecifiedTumor Growth Inhibition84.0%[21]
Nude MiceGK3XNot SpecifiedNot SpecifiedTumor Growth Inhibition27.1%[21]
NMRI Nude MiceUZLX-GIST2 (KIT exon 9)50 mg/kg BIDNot SpecifiedTumor Growth ControlInsufficient[17]
Nude MiceGIST-T1Not SpecifiedNot SpecifiedTumor Growth Inhibition80.0%[18]
Nude MiceGIST-RX1 (Resistant)Not SpecifiedNot SpecifiedTumor Growth Inhibition17.8%[18]
Nude MiceGIST-RX2 (Resistant)Not SpecifiedNot SpecifiedTumor Growth Inhibition53.9%[18]
Nude MiceGIST-RX4 (Resistant)Not SpecifiedNot SpecifiedTumor Growth Inhibition7.4%[18]
Athymic Nude MiceAHAX Xenograft (Resistant)Not SpecifiedNot SpecifiedTumor Volume Reduction15.7% at day 8[22]
KitV558Δ/+ MiceEndogenous GIST45 mg/kg BIDIntraperitonealHistologic ResponsePartial to Complete[23]

Table 3: Pharmacokinetic Parameters of this compound in Mice

Mouse StrainThis compound DoseAdministration RouteTmaxCmaxCitation
NCr Nude Mice100 mg/kg BIDOral Gavage2-4 hours~15 µM[24]
C57BL/6400 mg/kg/dayOral GavageNot SpecifiedNot Specified[25]
C57BL/650 mg/kg/dayIntraperitonealNot SpecifiedNot Specified[25]
C57BL/6200 mg/kg/dayOral GavageNot SpecifiedNot Specified[25]
C57BL/6200 mg/kg/dayFeed-administeredNot SpecifiedNot Specified[25]
ICR Mice100 mg/kgOralNot SpecifiedNot Specified[26]

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound mesylate can be dissolved in sterile water for oral administration.[23][27] For a stock solution, it can be dissolved in DMSO.[28]

Protocol:

  • Weigh the required amount of this compound mesylate powder in a sterile container.

  • Add the appropriate volume of sterile water to achieve the desired concentration (e.g., 10 mg/mL).

  • Vortex or sonicate until the powder is completely dissolved.

  • The solution can be stored at 4°C for a short period. For longer-term storage, consult the manufacturer's instructions.

CML Subcutaneous Xenograft Model Protocol (K562)

Materials:

  • K562 human chronic myeloid leukemia cells

  • Athymic nude or NOD/SCID mice (6-8 weeks old)

  • Matrigel

  • Sterile PBS

  • This compound solution

  • Calipers for tumor measurement

Protocol:

  • Culture K562 cells in appropriate media until they reach the logarithmic growth phase.

  • Harvest the cells and perform a viable cell count using trypan blue exclusion.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 1 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Monitor the mice for tumor formation. Palpate the injection site every 2-3 days.

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups via oral gavage or intraperitoneal injection according to the desired dosing schedule. A common dose is 100 mg/kg daily.[29]

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting, PCR).

GIST Subcutaneous Xenograft Model Protocol (GIST-T1)

Materials:

  • GIST-T1 human gastrointestinal stromal tumor cells

  • SCID mice (6-8 weeks old)

  • Matrigel

  • Sterile PBS

  • This compound solution

  • Calipers for tumor measurement

Protocol:

  • Culture GIST-T1 cells in the recommended media and conditions.

  • Harvest and prepare the cells as described in the CML xenograft protocol. A typical injection volume contains 3 x 10^6 cells in a 1:1 PBS and Matrigel mixture.[16]

  • Inject the cell suspension subcutaneously into the flank of each SCID mouse.

  • Monitor for tumor establishment and growth.

  • When tumors reach the desired size, randomize the animals and begin treatment with this compound or vehicle. Dosing can range from 50 mg/kg twice daily to 100 mg/kg once daily, administered orally.[19]

  • Regularly measure tumor volume and monitor the animals' health.

  • At the study endpoint, collect tumors and other relevant tissues for analysis.

Evaluation of In Vivo Toxicity

Protocol:

  • During the efficacy study, monitor the mice daily for any signs of toxicity, including:

    • Changes in body weight (measure 2-3 times per week).

    • Changes in food and water consumption.

    • Changes in behavior (e.g., lethargy, ruffled fur).

    • Signs of gastrointestinal distress (e.g., diarrhea).

  • At the end of the study, perform a gross necropsy to examine major organs for any abnormalities.

  • Collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess for hematological and organ toxicity.

  • Fix major organs (e.g., liver, kidney, spleen, heart) in 10% neutral buffered formalin for histopathological evaluation.

Visualizations

Signaling Pathways

BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation This compound This compound This compound->BCR_ABL

Caption: BCR-ABL Signaling Pathway and this compound Inhibition.

cKit_Signaling_Pathway cKit c-Kit Receptor PI3K PI3K cKit->PI3K RAS RAS cKit->RAS STAT3 STAT3 cKit->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation This compound This compound This compound->cKit

Caption: c-Kit Signaling Pathway in GIST.

PDGFR_Signaling_Pathway PDGFR PDGF Receptor PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->PDGFR

Caption: PDGFR Signaling Pathway in DFSP.

Experimental Workflow

Experimental_Workflow start Start cell_culture Cell Culture (e.g., K562, GIST-T1) start->cell_culture animal_model Establish Xenograft Model (Subcutaneous Injection) cell_culture->animal_model tumor_growth Monitor Tumor Growth animal_model->tumor_growth randomization Randomize into Groups (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment Treatment Administration (this compound vs. Vehicle) randomization->treatment monitoring Monitor Tumor Volume, Body Weight, & Health treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size, Time) monitoring->endpoint analysis Euthanize & Analyze (Tumor, Blood, Tissues) endpoint->analysis end End analysis->end

Caption: General Experimental Workflow for In Vivo Efficacy Studies.

Logical Relationships

Dose_Response_Study hypothesis Hypothesis: This compound inhibits tumor growth in a dose-dependent manner. groups Experimental Groups hypothesis->groups control Vehicle Control groups->control low_dose Low Dose this compound (e.g., 25 mg/kg) groups->low_dose mid_dose Medium Dose this compound (e.g., 50 mg/kg) groups->mid_dose high_dose High Dose this compound (e.g., 100 mg/kg) groups->high_dose outcome Primary Outcome: Tumor Growth Inhibition control->outcome low_dose->outcome mid_dose->outcome high_dose->outcome

Caption: Logical Diagram for a Dose-Response Study Design.

References

Application Notes and Protocols for Imatinib in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Imatinib, commercially known as Gleevec®, is a potent and selective small-molecule tyrosine kinase inhibitor. It functions as a competitive antagonist at the ATP-binding site of specific tyrosine kinases, playing a crucial role in cancer therapy and biomedical research.[1][2][3] Its primary targets include the BCR-ABL fusion protein, characteristic of Chronic Myeloid Leukemia (CML), as well as the receptor tyrosine kinases c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR).[4][5][6] By inhibiting these kinases, this compound blocks downstream signaling pathways, thereby impeding cellular proliferation and inducing apoptosis in cancer cells.[1][7] These application notes provide detailed protocols and concentration guidelines for the effective use of this compound in various in vitro experimental settings.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of the target kinase, preventing the transfer of phosphate from ATP to tyrosine residues on substrate proteins.[3] This action blocks the initiation of downstream signaling cascades responsible for cell growth and survival. In BCR-ABL positive cells, this compound's inhibition leads to growth arrest and apoptosis.[7] Similarly, in tumors driven by mutations in c-Kit or PDGFR, such as Gastrointestinal Stromal Tumors (GISTs), this compound effectively halts the oncogenic signaling.[1][3]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGFR PDGFR / c-Kit Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) PDGFR->Downstream Phosphorylates & Activates GrowthFactor Growth Factor (e.g., PDGF, SCF) GrowthFactor->PDGFR Binds BCR_ABL BCR-ABL (Fusion Protein) BCR_ABL->Downstream Phosphorylates & Activates ATP_BCR ATP ATP_BCR->BCR_ABL Binds Imatinib_BCR This compound Imatinib_BCR->BCR_ABL Inhibits ATP_Receptor ATP ATP_Receptor->PDGFR Binds Imatinib_Receptor This compound Imatinib_Receptor->PDGFR Inhibits Proliferation Cell Proliferation, Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

This compound's mechanism of action on key signaling pathways.

Data Presentation

The effective concentration of this compound can vary significantly depending on the cell line, the specific target kinase, and the duration of exposure. The following tables summarize key quantitative data from various in vitro studies.

Table 1: IC₅₀ Values of this compound for Kinases and Cell Lines

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Target / Cell LineCell Type / TargetIC₅₀ ValueReference(s)
Kinase Targets
v-AblTyrosine Kinase0.6 µM[4][5]
c-KitTyrosine Kinase0.1 µM[4][5]
PDGFRTyrosine Kinase0.1 µM[4][5]
PDGFRαTyrosine Kinase71 nM[8]
PDGFRβTyrosine Kinase607 nM[8]
Cell Lines
K562Human CML0.08 µM[9]
NCI-H727Human Bronchial Carcinoid32.4 µM[4]
BON-1Human Pancreatic Carcinoid32.8 µM[4]
A549Human Lung Carcinoma2 - 3 µM[9]
Primary T-Cells (DC stimulated)Human T-Lymphocytes3.9 µM[10]
Primary T-Cells (PHA stimulated)Human T-Lymphocytes2.9 µM[10]
WSS-1Human Fibroblast9.6 µM[9]
Table 2: Recommended Working Concentrations for In Vitro Assays

The optimal concentration and duration of treatment should be determined empirically for each specific cell line and experimental setup.

Assay TypeCell TypeConcentration RangeTreatment DurationEffect ObservedReference(s)
Signaling Pathway InhibitionVarious1 - 10 µM1 - 2 hoursInhibition of target phosphorylation[11]
Proliferation / Viability (MTT)CD34+ Progenitor Cells0 - 10 µM48 hoursDose-dependent inhibition of proliferation[12]
Proliferation / Viability (MTT)Leukemia Cell Lines0.3 - 200 µM24 hoursDetermination of IC₅₀ values[13]
Apoptosis InductionCD34+ CML Cells1.0 - 1.5 µM24 - 72 hoursIncreased Annexin V positivity[7]
Colony Formation AssayCD34+ Progenitor Cells0.625 - 2.5 µM14 - 16 daysDose-dependent reduction in colony formation[12]
T-Cell ProliferationPrimary Human T-Cells0.5 - 10 µM96 hoursInhibition of DNA synthesis[10]
Stromal Cell ProliferationMouse Bone Marrow2.5 - 20 µM14 daysInhibition of fibroblast proliferation[14]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Proper preparation and storage of the this compound stock solution are critical for reproducible results. This compound is soluble in DMSO and water.[11]

Materials:

  • This compound mesylate powder (e.g., 5 mg)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile water or PBS (optional, for further dilution)

  • Sterile microcentrifuge tubes

Procedure:

  • Reconstitution: To prepare a 10 mM stock solution, reconstitute 5 mg of this compound mesylate (MW: 589.71 g/mol ) in 847.9 µL of DMSO.[11] Alternatively, dissolve the powder in a 1:1 solution of DMSO and sterile water.[12][14] Vortex thoroughly until the powder is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can reduce the potency of the compound.[11]

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.[11][14][15] The solution is stable for at least 3 months when stored correctly.[11]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.[12]

Protocol 2: General Workflow for In Vitro this compound Treatment

This protocol outlines a general workflow for testing the effects of this compound on cultured cells, from cell seeding to data analysis.

G start Start: Prepare Cell Culture seed 1. Seed Cells Plate cells at optimal density and allow to attach overnight. start->seed prepare_drug 2. Prepare this compound Dilutions Thaw stock solution and prepare serial dilutions in culture medium. seed->prepare_drug treat 3. Treat Cells Replace medium with this compound-containing medium. Include vehicle control (DMSO). prepare_drug->treat incubate 4. Incubate Incubate for desired duration (e.g., 24, 48, 72 hours). treat->incubate assay 5. Perform Assay (e.g., MTT, Flow Cytometry, Western Blot, Kinase Assay) incubate->assay analyze 6. Data Acquisition & Analysis assay->analyze end End: Interpret Results analyze->end

A general experimental workflow for in vitro this compound studies.
Protocol 3: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring mitochondrial activity.

Materials:

  • Cells cultured in a 96-well plate

  • This compound dilutions prepared in culture medium

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS, sterile filtered

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). Include wells with medium only (blank) and medium with the highest concentration of DMSO used (vehicle control).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[7]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Mix gently on an orbital shaker for 5-10 minutes.

  • Measurement: Read the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: Viability % = (Abs_treated / Abs_control) * 100. Plot the results to determine the IC₅₀ value.

References

Application Notes and Protocols: Synthesis and Evaluation of Novel Imatinib Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis, mechanism of action, and biological evaluation of novel imatinib analogues. It is intended to serve as a practical guide for researchers engaged in the discovery and development of new tyrosine kinase inhibitors (TKIs).

Introduction

This compound, marketed as Gleevec®, is a cornerstone in targeted cancer therapy, primarily used to treat chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). It functions as a selective inhibitor of several protein tyrosine kinases (PTKs), including BCR-ABL, c-KIT, and platelet-derived growth factor receptor (PDGFR). By binding to the ATP-binding site of these kinases, this compound prevents substrate phosphorylation, thereby interrupting the downstream signaling pathways that drive cancer cell proliferation and survival.

Despite its remarkable success, the emergence of drug resistance, often due to point mutations in the BCR-ABL kinase domain, necessitates the development of novel analogues. This application note details generalized protocols for the synthesis of such analogues, methods for their biological evaluation, and presents key data for newly developed compounds.

General Synthesis of this compound Analogues

The synthesis of this compound analogues can be achieved through various routes. A common and effective approach involves a multi-step process that includes N-arylation (e.g., Buchwald-Hartwig or copper-catalyzed coupling), reduction of a nitro group, and a final amidation step. Continuous flow chemistry has also been successfully applied to expedite the synthesis.

Below is a generalized workflow for a common synthetic pathway.

G start_node Starting Materials (e.g., Hetaryl Primary Amine, Substituted Bromobenzamide) process_node process_node intermediate_node intermediate_node final_node final_node A Starting Materials: 1. Substituted Nitroaniline 2. Pyrimidine Derivative B Step 1: C-N Coupling Reaction (e.g., Buchwald-Hartwig or Copper-Catalyzed N-Arylation) A->B C Key Nitro Intermediate B->C D Step 2: Nitro Group Reduction (e.g., N2H4·H2O/FeCl3/C) C->D E Key Amine Intermediate D->E F Step 3: Amide Coupling (with Substituted Benzoyl Chloride & N-methylpiperazine moiety) E->F G Final this compound Analogue F->G

Caption: Generalized workflow for the synthesis of novel this compound analogues.
Protocol 1: Generalized Synthetic Method

This protocol outlines a 3-step synthesis adapted from common literature methods.

Step 1: Synthesis of the Key Nitro Intermediate (C-N Coupling)

  • To a solution of a substituted nitroaniline (1.0 eq) in a suitable solvent (e.g., dioxane), add the pyrimidine derivative (1.1 eq), a copper(I) salt (e.g., CuI, 0.1 eq) as a catalyst, a ligand (e.g., N,N'-dimethylethylenediamine, 0.2 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours, monitoring progress by TLC.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the key nitro intermediate.

Step 2: Reduction of the Nitro Group

  • Suspend the nitro intermediate (1.0 eq) and activated carbon in water.

  • Add ferric chloride (FeCl₃, 0.1 eq) to the suspension.

  • Heat the mixture to 80-90°C and add hydrazine hydrate (N₂H₄·H₂O, 3.0 eq) dropwise over 30 minutes.

  • Maintain the temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter through a pad of celite to remove the catalyst.

  • Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the key amine intermediate.

Step 3: Final Amide Coupling

  • Dissolve the amine intermediate (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.5 eq) in a dry, aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of the appropriate substituted benzoyl chloride (containing the N-methylpiperazine side chain) (1.1 eq) in dry DCM.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, filter, and concentrate. Purify the final product by recrystallization or column chromatography.

Mechanism of Action: Tyrosine Kinase Inhibition

This compound and its analogues act as competitive inhibitors at the ATP-binding site of oncogenic tyrosine kinases like BCR-ABL. This inhibition blocks the phosphorylation of substrate proteins, which in turn suppresses downstream signaling pathways responsible for cell proliferation and survival, ultimately inducing apoptosis in cancer cells.

G cluster_0 Normal/Uninhibited Signaling cluster_1 Inhibition by this compound Analogue ATP1 ATP TK1 BCR-ABL Kinase Domain ATP1->TK1 binds Substrate1 Substrate Protein Substrate1->TK1 binds TK1->Substrate1 phosphorylates (P) Downstream1 Downstream Signaling (e.g., Ras-MAPK) TK1->Downstream1 activates Proliferation1 Cell Proliferation & Survival Downstream1->Proliferation1 ATP2 ATP TK2 BCR-ABL Kinase Domain ATP2->TK2 binding blocked Substrate2 Substrate Protein TK2->Substrate2 phosphorylation blocked Downstream2 Downstream Signaling (Blocked) TK2->Downstream2 Analogue This compound Analogue Analogue->TK2 competitively binds Proliferation2 Apoptosis Downstream2->Proliferation2

Caption: Mechanism of action of this compound analogues on BCR-ABL signaling.

Protocols for Biological Evaluation

After synthesis, novel analogues must be evaluated for their biological activity. The typical workflow involves assessing cytotoxicity against relevant cancer cell lines, followed by specific kinase inhibition assays for promising compounds.

G start_node Synthesized Analogue process_node process_node decision_node decision_node data_node data_node final_node final_node A Synthesized & Purified This compound Analogue B Cell-Based Antiproliferative Assay (e.g., MTT Assay) A->B C Calculate IC50 Values B->C D Potent Activity? C->D E Biochemical Kinase Inhibition Assay D->E Yes H Discard or Re-evaluate D->H No F Determine Kinase Selectivity & Potency E->F G Lead Compound Identification F->G

Application Notes and Protocols: Induction of Autophagy in Cell Lines Using Imatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imatinib, a potent tyrosine kinase inhibitor, is a cornerstone in the treatment of various malignancies, most notably Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1][2] Beyond its established role in inhibiting oncogenic kinases, emerging evidence reveals that this compound also modulates fundamental cellular processes, including autophagy.[1][3] Autophagy is a catabolic "self-eating" process crucial for cellular homeostasis, where cytoplasmic components are degraded and recycled. This process can function as a double-edged sword in cancer, either promoting cell survival under stress or contributing to cell death.[3] Understanding and harnessing this compound's ability to induce autophagy is of significant interest for cancer therapy, potentially offering avenues to overcome drug resistance or enhance therapeutic efficacy.

These application notes provide a comprehensive overview of the use of this compound to induce autophagy in various cell lines, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying signaling pathways and workflows.

Data Presentation: Quantitative Effects of this compound on Autophagy Markers

The following tables summarize the quantitative data from various studies on the induction of autophagy by this compound in different cell lines.

Table 1: this compound-Induced Changes in Autophagy-Related Gene Expression in K562 CML Cells

This compound ConcentrationTreatment DurationGeneFold Change in mRNA Expression (Compared to Control)
0.1 nM72 hoursBECLIN-11.29
1 nM72 hoursBECLIN-11.36
10 nM72 hoursBECLIN-12.25

Data extracted from a study on human K562 Chronic Myeloid Leukemia cells, showing a dose-dependent increase in Beclin-1 mRNA levels as quantified by qPCR.[3]

Table 2: this compound-Induced Changes in Autophagy-Related Protein Levels and Organelles

Cell LineThis compound ConcentrationTreatment DurationMarkerFold Change/Observation
Neonatal Rat Cardiomyocytes10 µmol/LNot SpecifiedLC3-II~2.5-fold increase
Human Cardiac Progenitor Cells10 µM24 hoursLAMP2~2.4-fold increase
Human Cardiac Progenitor Cells10 µM24 hoursAcridine Orange Positive Cells55.5% (vs. 9.0% in control)
Human Cardiac Progenitor Cells10 µM48 hoursAcridine Orange Positive Cells60.0% (vs. 9.0% in control)
Human Cardiac Progenitor Cells10 µM72 hoursAcridine Orange Positive Cells73.2% (vs. 9.0% in control)
Human Cardiac Progenitor Cells10 µM48 hoursLAMP2 and LC3II punctaReduced to 2.7/cell (from 11.3/cell in control), suggesting impaired autophagic flux.

This table compiles data from studies on cardiomyocytes and human cardiac progenitor cells, illustrating the impact of this compound on key autophagy-related proteins and the accumulation of acidic vesicular organelles.[4][5][6]

Signaling Pathways

This compound induces autophagy through various signaling pathways, which can be cell-type specific. A key mechanism involves the upregulation of essential autophagy-related genes.

G cluster_0 This compound Treatment cluster_1 Cellular Response cluster_2 Autophagy Induction This compound This compound XIAP XIAP Upregulation This compound->XIAP in GIST882 cells Beclin1_ATG5 BECLIN-1 & ATG5 Upregulation This compound->Beclin1_ATG5 in CML cells Abl_inhibition c-Abl Inhibition This compound->Abl_inhibition general mechanism Autophagy Autophagy Induction XIAP->Autophagy Beclin1_ATG5->Autophagy Abl_inhibition->Autophagy

Caption: this compound-induced autophagy signaling pathways.

Experimental Protocols

The following are detailed protocols for key experiments to assess this compound-induced autophagy in cell lines.

Experimental Workflow Overview

G A Cell Culture (e.g., K562, GIST882, U87-MG) B This compound Treatment (Varying concentrations and durations) A->B C Harvest Cells B->C F Cell Staining B->F D RNA Isolation C->D E Protein Lysate Preparation C->E G qPCR for Autophagy Genes (e.g., BECLIN-1, ATG5) D->G H Western Blot for Autophagy Proteins (e.g., LC3-I/II, p62, LAMP2) E->H I Fluorescence Microscopy (Acridine Orange or LC3 Puncta) F->I J Data Analysis G->J H->J I->J

Caption: General experimental workflow for studying this compound-induced autophagy.

Protocol 1: Quantification of Autophagy-Related Gene Expression by qPCR

This protocol details the steps to quantify the mRNA levels of autophagy-related genes, such as BECLIN-1 and ATG5, following this compound treatment.[3]

1. Cell Culture and this compound Treatment:

  • Plate cells (e.g., K562) at a suitable density in a 6-well plate.

  • Allow cells to adhere and grow for 24 hours.

  • Treat cells with varying concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 72 hours).

2. RNA Isolation:

  • Harvest the cells by trypsinization or scraping.

  • Isolate total RNA using a commercial kit (e.g., NucleoSpin Total RNA Isolation kit) according to the manufacturer's instructions.

  • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

3. cDNA Synthesis:

  • Synthesize first-strand cDNA from the isolated RNA using a cDNA synthesis kit (e.g., Fermentas First Strand cDNA Synthesis kit) as per the manufacturer's protocol.

4. Quantitative PCR (qPCR):

  • Prepare the qPCR reaction mixture using a SYBR Green-based master mix.

  • Add the cDNA template and specific primers for the target genes (BECLIN-1, ATG5) and a housekeeping gene (e.g., beta-actin).

  • Perform the qPCR reaction in a real-time PCR system.

  • Analyze the results using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the untreated control.

Protocol 2: Western Blot Analysis of LC3-I to LC3-II Conversion

This protocol is used to detect the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.

1. Cell Culture and this compound Treatment:

  • Follow the same procedure as in Protocol 1 for cell culture and this compound treatment.

2. Protein Lysate Preparation:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against LC3 overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Re-probe the membrane with an antibody against a loading control (e.g., beta-actin) to ensure equal protein loading.

Protocol 3: Visualization of Autophagic Vesicles with Acridine Orange Staining

This protocol allows for the visualization and quantification of acidic vesicular organelles (AVOs), such as autolysosomes, using the fluorescent dye acridine orange.[5]

1. Cell Culture and this compound Treatment:

  • Plate cells on glass coverslips in a 24-well plate.

  • Treat the cells with this compound as described in Protocol 1.

2. Acridine Orange Staining:

  • Remove the culture medium and wash the cells with PBS.

  • Stain the cells with acridine orange (1 µg/mL in PBS) for 15 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess stain.

3. Fluorescence Microscopy:

  • Mount the coverslips on glass slides with a mounting medium.

  • Visualize the cells using a fluorescence microscope. The cytoplasm and nucleus will fluoresce bright green, while AVOs will appear as bright red or orange fluorescent structures.

  • Capture images and quantify the percentage of acridine orange-positive cells or the intensity of red fluorescence per cell.

Discussion and Conclusion

The provided data and protocols demonstrate that this compound is a reliable inducer of autophagy across a range of cell lines. The induction is often dose-dependent and can be quantified by monitoring changes in autophagy-related gene and protein expression, as well as the formation of autophagic vesicles.[1][3]

It is crucial to note that the functional consequence of this compound-induced autophagy can vary. In some contexts, such as in certain CML and GIST cells, autophagy may act as a pro-survival mechanism, and its inhibition can enhance this compound-induced cell death.[7][8] Conversely, in other scenarios, autophagy may contribute to the cytotoxic effects of this compound.[2][9] Therefore, the role of autophagy in response to this compound treatment should be empirically determined for each cell line and experimental condition.

These application notes provide a solid foundation for researchers to investigate the intricate relationship between this compound and autophagy, paving the way for novel therapeutic strategies in cancer treatment and beyond.

References

Application Notes and Protocols: Using Imatinib in Colony Formation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imatinib is a potent tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of chronic myeloid leukemia (CML) and other cancers characterized by specific kinase mutations.[1][2] It functions as a targeted therapy, primarily inhibiting the BCR-ABL fusion protein's kinase activity, which is a hallmark of CML.[1][3] The colony formation assay, also known as the clonogenic assay, is a pivotal in vitro cell survival assay that evaluates the ability of a single cell to undergo unlimited division and form a colony.[4] This assay is particularly valuable in preclinical drug development as it assesses the long-term efficacy of a therapeutic agent, moving beyond short-term viability metrics to determine a drug's ability to eradicate the reproductive integrity of cancer cells. These application notes provide a comprehensive protocol for using this compound in colony formation assays to quantify its cytostatic and cytotoxic effects on cancer cell lines.

Signaling Pathway of this compound Action

The oncogenic BCR-ABL protein possesses constitutively active tyrosine kinase activity, driving uncontrolled cell proliferation and survival through the activation of multiple downstream signaling pathways. Key among these are the RAS/MAPK and PI3K/AKT/mTOR pathways, which promote cell growth and inhibit apoptosis.[1][3][5] this compound competitively binds to the ATP-binding site of the BCR-ABL kinase domain, blocking its ability to phosphorylate downstream substrates and thereby inhibiting these pro-survival signals.[3]

Imatinib_Signaling_Pathway cluster_cell Cell Interior cluster_ras RAS Pathway cluster_pi3k PI3K Pathway BCR_ABL BCR-ABL RAS RAS BCR_ABL->RAS PI3K PI3K BCR_ABL->PI3K MAPK MAPK RAS->MAPK Proliferation Increased Cell Proliferation & Survival MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->BCR_ABL inhibits

Caption: this compound inhibits BCR-ABL, blocking downstream RAS/MAPK and PI3K/AKT survival pathways.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for performing a colony formation assay in 6-well plates.

Materials
  • Cell Line: K562 (human CML cell line) or other suitable cell line.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound Stock Solution: 10 mM in DMSO. Store at -20°C.

  • Reagents: Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Methanol (100%, for fixing), DMSO (vehicle control).

  • Staining Solution: 0.5% (w/v) Crystal Violet in 25% Methanol. To prepare 100 mL, dissolve 0.5 g of Crystal Violet powder in 25 mL of methanol and add 75 mL of deionized water.[6][7]

  • Equipment: 6-well tissue culture plates, incubator (37°C, 5% CO2), hemocytometer or automated cell counter, microscope.

Cell Seeding (Day 0)
  • Culture K562 cells until they reach approximately 80% confluency.

  • Harvest the cells and perform an accurate cell count using a hemocytometer.[8] It is critical to have a single-cell suspension.

  • Calculate the required cell suspension volume to seed between 300-500 cells per well in a 6-well plate. The optimal seeding density must be determined empirically for each cell line to avoid colony fusion.[9]

  • Seed the cells in 2 mL of complete culture medium per well.

  • Gently swirl the plates in a cross pattern (back-and-forth and side-to-side) to ensure an even distribution of cells and prevent them from clustering at the edges.[9]

  • Incubate overnight to allow cells to attach (for adherent cells) or settle.

This compound Treatment (Day 1)
  • Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. A suggested concentration range for K562 cells is 0.05 µM to 5 µM.

  • Include a vehicle control (DMSO) at a concentration equivalent to that in the highest this compound dose.

  • For suspension cells like K562, gently add a concentrated volume of the this compound dilution to each well to reach the final desired concentration. For adherent cells, aspirate the old medium and replace it with 2 mL of the this compound-containing medium.

  • Return plates to the incubator for 10-14 days. Do not disturb the plates during this period to allow for distinct colony growth.

Colony Staining and Quantification (Day 10-14)
  • After the incubation period, when colonies in the control well are visible and contain >50 cells, proceed with staining.

  • For adherent cells: Gently aspirate the medium. Wash each well twice with 2 mL of PBS.

  • For suspension cells: Aspirate the medium carefully without disturbing the colonies at the bottom. A gentle wash with PBS may be performed if necessary.

  • Fix the colonies by adding 1 mL of 100% methanol to each well and incubating for 20 minutes at room temperature.[6]

  • Aspirate the methanol and allow the plates to air dry completely.

  • Add 1 mL of 0.5% Crystal Violet solution to each well and incubate for 30-40 minutes at room temperature.[6]

  • Carefully remove the Crystal Violet solution (it can be reused). Gently wash the wells with deionized water until the background is clear.

  • Allow the plates to air dry.

  • Scan or photograph the plates. Count the colonies (clusters of ≥50 cells) manually or using software like ImageJ.

Experimental Workflow

The workflow outlines the key stages of the experiment, from initial cell preparation to the final data analysis.

Colony_Formation_Workflow Start Start: Prepare Single-Cell Suspension Seed Seed Cells (e.g., 500 cells/well) Start->Seed Adhere Incubate Overnight Seed->Adhere Treat Add this compound Serial Dilutions Adhere->Treat Incubate Incubate (10-14 days) Treat->Incubate Fix Fix Colonies (Methanol) Incubate->Fix Stain Stain Colonies (Crystal Violet) Fix->Stain Quantify Count Colonies (≥50 cells) Stain->Quantify Analyze Calculate PE & SF Determine IC50 Quantify->Analyze End End Analyze->End

Caption: A streamlined workflow for the colony formation assay using this compound.

Data Presentation and Analysis

Quantitative data from the colony formation assay should be systematically organized for clear interpretation.

Quantitative Data Summary
This compound Conc. (µM)Mean Colony Count (± SD)Plating Efficiency (PE) (%)Surviving Fraction (SF) (%)
0 (Vehicle)415 ± 2183.0100.0
0.05352 ± 1870.484.8
0.1275 ± 1555.066.3
0.5103 ± 920.624.8
1.028 ± 55.66.7
5.04 ± 20.81.0

Data based on seeding 500 cells/well.

Key Calculations

The primary endpoints are Plating Efficiency (PE) and Surviving Fraction (SF).[10]

  • Plating Efficiency (PE): A measure of the proliferative capacity of the cells under control conditions. PE (%) = (Mean colony count in control / Number of cells seeded) x 100

  • Surviving Fraction (SF): The fraction of cells that retain their clonogenic potential after treatment, normalized to the PE.[4] SF (%) = (Mean colony count in treated / (Number of cells seeded x PE)) x 100

Surviving_Fraction_Calculation cluster_inputs Experimental Inputs cluster_calc Calculation Colony_Count Mean Colony Count (Treated) SF_Calculation Calculate SF Colony_Count->SF_Calculation Cells_Seeded Number of Cells Seeded Normalization_Factor Normalization Factor Cells_Seeded->Normalization_Factor PE Plating Efficiency (PE) of Control PE->Normalization_Factor Normalization_Factor->SF_Calculation Normalize Result Surviving Fraction (SF) SF_Calculation->Result

Caption: Logical flow for calculating the Surviving Fraction (SF).

IC50 Determination

The IC50 (half-maximal inhibitory concentration) is the drug concentration that reduces the Surviving Fraction by 50%.[10][11] It is a key measure of drug potency. To determine the IC50, plot the Surviving Fraction (%) against the log-transformed this compound concentration. Then, use non-linear regression (sigmoidal dose-response curve) to fit the data.[12] Software such as GraphPad Prism is ideal for this analysis.[13][14]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No/Few Colonies in Control - Cell seeding count was inaccurate or too low.- Cells have low intrinsic plating efficiency.- Suboptimal culture conditions (e.g., medium, incubator).- Verify cell counting method.[8]- Increase seeding density.- Ensure medium is fresh and incubator is properly calibrated.
Colonies are Merged/Fused - Cell seeding density is too high.- Incubation period was too long.- Perform a titration of seeding density to find the optimal number.[9]- Reduce the total incubation time.
Uneven Colony Distribution - Improper mixing of cells in the plate after seeding.- After seeding, gently move the plate back-and-forth and side-to-side to ensure even distribution; avoid circular swirling.[9]
High Background Staining - Incomplete washing after Crystal Violet staining.- Staining solution was not filtered.- Wash wells thoroughly with deionized water until the water runs clear.- Filter the Crystal Violet solution before use.

References

Application Notes and Protocols for Imatinib Mesylate in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imatinib mesylate is a first-generation tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of specific cancers.[1][2] It functions as a targeted therapeutic agent by selectively inhibiting the activity of a small number of tyrosine kinases, primarily Bcr-Abl, c-Kit, and Platelet-Derived Growth Factor Receptor (PDGF-R).[3][4] In the laboratory setting, this compound is an indispensable tool for studying the signaling pathways governed by these kinases and for investigating mechanisms of cancer cell proliferation, survival, and drug resistance.

The mechanism of action involves competitive inhibition at the ATP-binding site of the target kinase.[5][6] By occupying this pocket, this compound prevents the phosphorylation of downstream substrate proteins, thereby blocking the signal transduction cascades that drive oncogenic processes like uncontrolled cell growth and survival.[2][5][7] These application notes provide detailed protocols for the preparation and use of this compound mesylate for a range of in vitro studies.

Preparation of this compound Mesylate Solutions

Proper preparation, storage, and handling of this compound mesylate are critical for obtaining reproducible and reliable experimental results. The compound is typically supplied as a crystalline solid.[3]

2.1. Solubility

This compound mesylate's solubility varies significantly depending on the solvent and pH.[1][8] It is highly soluble in DMSO and in acidic aqueous solutions but has poor solubility in neutral or alkaline aqueous buffers.[8][9]

Solvent Approximate Solubility Reference
DMSO~100-118 mg/mL[10]
Water~59 mg/mL
PBS (pH 7.2)~2 mg/mL[3][11]
Ethanol~0.2 mg/mL[3][11]
Dimethyl formamide (DMF)~10 mg/mL[3][11]

2.2. Protocol: Preparation of a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of this compound for in vitro use.

Materials:

  • This compound Mesylate powder (MW: 589.71 g/mol )

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance and weighing paper

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 10 mM stock solution, use the following calculation:

    • Weight (mg) = Volume (mL) x Concentration (mM) x Molecular Weight ( g/mol )

    • Example: To make 1 mL of a 10 mM stock: 1 mL x 10 mmol/L x 589.71 g/mol = 5.897 mg.

  • Weighing: Carefully weigh out the required amount of this compound mesylate powder.

  • Dissolving: Add the appropriate volume of sterile DMSO to the powder. For instance, to prepare a 10 mM solution from 25 mg of this compound, add 4.24 mL of DMSO.[12]

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[3][12] The stock solution in DMSO is stable for extended periods when stored properly.

2.3. Protocol: Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium immediately before use.

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution into sterile cell culture medium to achieve the desired final concentration.

    • Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) as it can be toxic to cells at higher concentrations.

    • Example: To make 10 mL of medium with a final this compound concentration of 10 µM, add 10 µL of the 10 mM stock solution (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%.

  • Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells.

  • Note: Do not store this compound in aqueous/media solutions for more than a day, as its stability is reduced.[3][11]

Signaling Pathways and Mechanism of Action

This compound primarily targets the Bcr-Abl, c-Kit, and PDGF-R tyrosine kinases. Understanding these pathways is crucial for designing experiments and interpreting results.

3.1. Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein, a hallmark of Chronic Myeloid Leukemia (CML), has constitutively active tyrosine kinase activity. It activates multiple downstream pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, which collectively promote cell proliferation and inhibit apoptosis.[13][14] this compound blocks the ATP-binding site of the Abl kinase domain, inhibiting these downstream signals.[5]

Bcr_Abl_Pathway cluster_membrane Cytoplasm cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes BcrAbl Bcr-Abl (Constitutively Active) GRB2_SOS GRB2/SOS BcrAbl->GRB2_SOS PI3K PI3K BcrAbl->PI3K STAT5 JAK/STAT5 BcrAbl->STAT5 This compound This compound This compound->BcrAbl Inhibits RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK RAS->RAF_MEK_ERK Proliferation Increased Proliferation RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Apoptosis cKit_Pathway cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes SCF SCF Ligand cKit c-Kit Receptor SCF->cKit Activates PI3K_AKT PI3K/AKT cKit->PI3K_AKT RAS_MAPK RAS/MAPK cKit->RAS_MAPK JAK_STAT JAK/STAT cKit->JAK_STAT This compound This compound This compound->cKit Inhibits Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation JAK_STAT->Proliferation PDGFR_Pathway cluster_membrane Cell Membrane cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes PDGF PDGF Ligand PDGFR PDGF Receptor PDGF->PDGFR Activates PI3K_AKT PI3K/AKT PDGFR->PI3K_AKT RAS_MAPK RAS/MAPK PDGFR->RAS_MAPK This compound This compound This compound->PDGFR Inhibits Proliferation Proliferation PI3K_AKT->Proliferation Migration Migration RAS_MAPK->Migration Experimental_Workflow A 1. Prepare 10 mM This compound Stock in DMSO C 3. Prepare Working Solutions in Culture Medium A->C B 2. Seed Cells in Appropriate Culture Vessel D 4. Treat Cells with this compound (Dose-Response & Time-Course) B->D C->D E 5. Perform Downstream Assay D->E F Cell Viability (MTT, etc.) E->F Measure Metabolism G Western Blot (Phospho-protein analysis) E->G Measure Protein Levels H Kinase Assay (Immunoprecipitation) E->H Measure Enzyme Activity I 6. Data Analysis (e.g., IC50 calculation) F->I G->I H->I

References

Troubleshooting & Optimization

Technical Support Center: Imatinib Resistance in CML Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of imatinib resistance in Chronic Myeloid Leukemia (CML) cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in CML cells?

A1: this compound resistance in CML can be broadly categorized into two main types: BCR-ABL1-dependent and BCR-ABL1-independent mechanisms.

  • BCR-ABL1-Dependent Resistance: This is most commonly due to point mutations in the BCR-ABL1 kinase domain, which can interfere with this compound binding.[1][2] Over 100 different mutations have been identified.[3] Another dependent mechanism is the amplification or overexpression of the BCR-ABL1 gene, leading to increased levels of the target protein.[4][5][6][7]

  • BCR-ABL1-Independent Resistance: This occurs when cancer cells survive and proliferate despite effective BCR-ABL1 inhibition.[8] These mechanisms include the activation of alternative signaling pathways, such as the Src family kinases (e.g., LYN and HCK), JAK/STAT, and PI3K/AKT pathways.[5][8][9] Additionally, changes in drug availability within the cell, through increased drug efflux by transporters like P-glycoprotein (P-gp) or decreased drug influx, can also lead to resistance.[10][11][12]

Q2: How can I detect BCR-ABL1 kinase domain mutations in my CML cell lines or patient samples?

A2: The most common method for detecting BCR-ABL1 kinase domain mutations is direct sequencing, often referred to as Sanger sequencing.[13] For higher sensitivity, especially for detecting low-level mutations, next-generation sequencing (NGS) is increasingly used.[14][15] The general workflow involves RNA extraction from the cells, reverse transcription to cDNA, PCR amplification of the BCR-ABL1 kinase domain, and subsequent sequencing of the PCR product.

Q3: My CML cells are showing resistance to this compound, but I cannot detect any mutations in the BCR-ABL1 kinase domain. What are other possible reasons?

A3: If you have ruled out kinase domain mutations, your cells may have developed resistance through one or more BCR-ABL1-independent mechanisms. These can include:

  • BCR-ABL1 Gene Amplification: The cells may have multiple copies of the BCR-ABL1 gene, leading to overexpression of the protein.[6][7]

  • Activation of Alternative Signaling Pathways: Pathways such as Src, JAK/STAT, or PI3K/AKT may be constitutively active, providing survival signals that bypass the need for BCR-ABL1 signaling.[8]

  • Drug Efflux: Increased expression of drug efflux pumps, like P-glycoprotein (MDR1), can actively remove this compound from the cell, reducing its intracellular concentration.[12]

  • Pharmacokinetic Factors: In a clinical context, factors affecting drug absorption and metabolism can play a role.[16]

Q4: What is the significance of the T315I mutation?

A4: The T315I mutation is a so-called "gatekeeper" mutation that confers resistance to this compound and some second-generation tyrosine kinase inhibitors (TKIs) like dasatinib and nilotinib.[3][10] This specific mutation occurs at a critical residue in the ATP-binding pocket of the ABL kinase domain, preventing these TKIs from binding effectively. Ponatinib, a third-generation TKI, is effective against CML with the T315I mutation.[17]

Troubleshooting Guides

Problem 1: Inconsistent results in this compound viability/cytotoxicity assays (e.g., MTT, XTT).
Possible Cause Troubleshooting Step
Cell Seeding Density Determine the optimal cell seeding density for your specific cell line. A density that is too high or too low can affect the accuracy of the assay. Perform a cell titration experiment to find the linear range of the assay.
Inconsistent Incubation Times Ensure that incubation times with this compound and with the viability reagent (e.g., MTT) are consistent across all experiments and plates.
Reagent Preparation and Storage Prepare viability reagents fresh and protect them from light. Ensure complete solubilization of the formazan product in MTT assays before reading the absorbance.
Serum and Phenol Red Interference Serum and phenol red in the culture medium can interfere with some viability assays. Consider using serum-free medium during the assay or including appropriate background controls.
Edge Effects in Microplates To minimize edge effects, avoid using the outer wells of the 96-well plate for experimental samples. Fill these wells with sterile PBS or media.
Problem 2: Failure to amplify the BCR-ABL1 kinase domain by PCR.
Possible Cause Troubleshooting Step
Poor RNA Quality Assess the quality and integrity of your extracted RNA using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis. Use high-quality RNA for cDNA synthesis.
Inefficient cDNA Synthesis Ensure optimal conditions for the reverse transcription reaction, including the correct amount of RNA template, appropriate primers (random hexamers or oligo(dT)), and an active reverse transcriptase enzyme.
PCR Inhibitors Purify the RNA and cDNA to remove any potential PCR inhibitors.
Primer Design Verify that your PCR primers are specific to the BCR-ABL1 kinase domain and are free of secondary structures. Consider using a nested PCR approach for increased sensitivity and specificity.[18]
Incorrect PCR Conditions Optimize the PCR cycling conditions, including annealing temperature, extension time, and number of cycles.
Problem 3: Western blot shows no change in downstream signaling (e.g., p-CrkL) after this compound treatment in "sensitive" cells.
Possible Cause Troubleshooting Step
This compound Potency Confirm the concentration and activity of your this compound stock solution.
Insufficient Treatment Time Perform a time-course experiment to determine the optimal duration of this compound treatment to observe a significant decrease in the phosphorylation of downstream targets.
Subcellular Fractionation Ensure that you are using the correct cellular lysate fraction (e.g., whole-cell lysate, cytoplasmic fraction) for detecting your protein of interest.
Antibody Quality Use a validated antibody specific for the phosphorylated form of your target protein. Run appropriate positive and negative controls.
Protein Loading Ensure equal protein loading across all lanes by quantifying protein concentration before loading and by probing for a loading control protein (e.g., GAPDH, β-actin).

Quantitative Data Summary

Table 1: Frequency of BCR-ABL1 Kinase Domain Mutations in this compound-Resistant CML Patients.

Study/Cohort Number of Patients with this compound Resistance Percentage with Kinase Domain Mutations Most Frequent Mutations
Indian CML Patients[19]1110Not specified for the entire cohort, but mutations were analyzed.Not specified in the abstract.
Patients with Suboptimal Response/Failure[15]166 (failure), 233 (suboptimal)27.1% (failure), 4.7% (suboptimal)Not specified in the abstract.
This compound-Resistant Patients[3]5324.5%p.(Y235H), p.(F359V), p.(T315I)
Patients Screened for BCR-ABL1 Mutation[2]28423% had BCR-ABL135INS splice variantBCR-ABL135INS

Table 2: Response to Second-Generation TKIs in this compound-Resistant CML-CP Patients.

Second-Generation TKI Study Number of Patients Complete Cytogenetic Response (CCyR) Rate Major Molecular Response (MMR) Rate
NilotinibPhase II Study[15]32146%28%
DasatinibSTART-R Trial[6]-44% (vs. 18% for high-dose this compound)29% (vs. 12% for high-dose this compound)

Experimental Protocols

BCR-ABL1 Kinase Domain Mutation Analysis by Sanger Sequencing

Objective: To identify point mutations in the kinase domain of the BCR-ABL1 gene.

Methodology:

  • RNA Extraction: Extract total RNA from CML cells or patient peripheral blood/bone marrow samples using a commercial kit (e.g., QIAamp RNA Blood Mini Kit). Assess RNA quality and quantity.[18]

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • Nested PCR Amplification:

    • First Round PCR: Amplify the BCR-ABL1 fusion transcript.

    • Second Round (Nested) PCR: Use the product from the first round as a template to amplify the ABL1 kinase domain (typically exons 4-10).[12][18] This increases the specificity and yield of the target fragment.

  • PCR Product Purification: Purify the nested PCR product to remove primers and unincorporated nucleotides.

  • Sanger Sequencing: Sequence the purified PCR product using both forward and reverse primers from the nested PCR.

  • Sequence Analysis: Align the obtained sequences with a reference ABL1 sequence to identify any nucleotide changes.

Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on CML cells and to calculate the IC50 value.

Methodology:

  • Cell Seeding: Seed CML cells in a 96-well plate at a predetermined optimal density (e.g., 1x104 cells/well) in 100 µL of culture medium.[20]

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[10][20]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[16][20]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[16][20]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of BCR-ABL Signaling

Objective: To assess the expression and phosphorylation status of BCR-ABL and its downstream signaling proteins.

Methodology:

  • Cell Lysis: Treat CML cells with or without this compound for the desired time. Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-BCR-ABL, anti-phospho-STAT5, anti-CrkL) overnight at 4°C.[21]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH, β-actin) to confirm equal protein loading.

Visualizations

imatinib_resistance_mechanisms cluster_bcr_abl_dependent BCR-ABL1 Dependent cluster_bcr_abl_independent BCR-ABL1 Independent BCR-ABL1 Kinase Domain Mutations BCR-ABL1 Kinase Domain Mutations This compound Resistance This compound Resistance BCR-ABL1 Kinase Domain Mutations->this compound Resistance BCR-ABL1 Gene Amplification BCR-ABL1 Gene Amplification BCR-ABL1 Gene Amplification->this compound Resistance Activation of Alternative Signaling Pathways Activation of Alternative Signaling Pathways Activation of Alternative Signaling Pathways->this compound Resistance Drug Efflux (e.g., P-gp) Drug Efflux (e.g., P-gp) Drug Efflux (e.g., P-gp)->this compound Resistance Drug Influx Reduction Drug Influx Reduction Drug Influx Reduction->this compound Resistance

Caption: Overview of this compound Resistance Mechanisms in CML.

signaling_pathways cluster_downstream Downstream Signaling cluster_alternative Alternative Survival Pathways BCR-ABL1 BCR-ABL1 PI3K/AKT PI3K/AKT BCR-ABL1->PI3K/AKT RAS/MAPK RAS/MAPK BCR-ABL1->RAS/MAPK JAK/STAT JAK/STAT BCR-ABL1->JAK/STAT This compound This compound This compound->BCR-ABL1 inhibits Cell Proliferation & Survival Cell Proliferation & Survival PI3K/AKT->Cell Proliferation & Survival RAS/MAPK->Cell Proliferation & Survival JAK/STAT->Cell Proliferation & Survival Src Kinases (e.g., LYN, HCK) Src Kinases (e.g., LYN, HCK) Src Kinases (e.g., LYN, HCK)->Cell Proliferation & Survival BCR-ABL1 independent

Caption: BCR-ABL1 and Alternative Signaling Pathways in CML.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analysis of Resistance Mechanisms CML Cells (in vitro or patient sample) CML Cells (in vitro or patient sample) RNA/DNA Extraction RNA/DNA Extraction CML Cells (in vitro or patient sample)->RNA/DNA Extraction Protein Extraction Protein Extraction CML Cells (in vitro or patient sample)->Protein Extraction Cell Viability Assay (MTT) Cell Viability Assay (MTT) CML Cells (in vitro or patient sample)->Cell Viability Assay (MTT) Drug Efflux Assay (Flow Cytometry) Drug Efflux Assay (Flow Cytometry) CML Cells (in vitro or patient sample)->Drug Efflux Assay (Flow Cytometry) cDNA Synthesis cDNA Synthesis RNA/DNA Extraction->cDNA Synthesis Western Blotting Western Blotting Protein Extraction->Western Blotting Determine IC50 Determine IC50 Cell Viability Assay (MTT)->Determine IC50 Assess Drug Transport Assess Drug Transport Drug Efflux Assay (Flow Cytometry)->Assess Drug Transport PCR & Sequencing (BCR-ABL1) PCR & Sequencing (BCR-ABL1) cDNA Synthesis->PCR & Sequencing (BCR-ABL1) Mutation Analysis Mutation Analysis PCR & Sequencing (BCR-ABL1)->Mutation Analysis Signaling Pathway Analysis Signaling Pathway Analysis Western Blotting->Signaling Pathway Analysis

Caption: Workflow for Investigating this compound Resistance.

References

Technical Support Center: Imatinib Resistance in BCR-ABL

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on imatinib resistance mutations in the BCR-ABL kinase domain. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common mechanisms of this compound resistance?

A1: this compound resistance can be broadly categorized into BCR-ABL-dependent and BCR-ABL-independent mechanisms.[1]

  • BCR-ABL Dependent Mechanisms:

    • Point mutations in the ABL kinase domain: This is the most common mechanism, accounting for 30-40% of resistance cases.[2] These mutations can interfere with this compound binding or stabilize the active conformation of the kinase, which this compound cannot effectively inhibit.[3][4]

    • BCR-ABL gene amplification or overexpression: An increased amount of the BCR-ABL protein can overwhelm the inhibitory capacity of this compound.[2][3]

  • BCR-ABL Independent Mechanisms:

    • Activation of alternative signaling pathways: Upregulation of pathways like the Src family kinases (e.g., LYN) can provide survival signals to the cell, bypassing the need for BCR-ABL signaling.[3]

    • Drug efflux: Increased expression of drug transporters like P-glycoprotein (MDR1) can pump this compound out of the cell, reducing its intracellular concentration.[3]

    • Pharmacokinetic factors: Issues with drug absorption, metabolism, or plasma protein binding can lead to suboptimal drug levels.[2]

Q2: Which are the most clinically significant this compound resistance mutations in the BCR-ABL kinase domain?

A2: Over 90 different point mutations have been identified in the BCR-ABL kinase domain that confer resistance to this compound.[5] Some of the most frequent and clinically relevant include:

  • T315I: Known as the "gatekeeper" mutation, it confers resistance to this compound, as well as second-generation TKIs like dasatinib and nilotinib.[6][7][8] This is due to a steric clash that prevents inhibitor binding and the loss of a key hydrogen bond.[9][10]

  • P-loop mutations (e.g., G250E, Y253F/H, E255K/V): The P-loop is critical for ATP binding. Mutations in this region can destabilize the inactive conformation of the kinase that this compound binds to.[3][11] P-loop mutations are associated with a poor prognosis.[12]

  • M351T: This mutation is located in the C-lobe of the kinase domain and can affect the overall conformation, leading to reduced this compound sensitivity.[12]

  • F317L: This mutation affects a direct contact residue for this compound.[13][14]

Q3: How can I detect this compound resistance mutations in my cell lines or patient samples?

A3: Several molecular biology techniques can be employed to detect mutations in the BCR-ABL kinase domain:

  • Sanger Sequencing: This is the traditional method for mutation detection.[15] While reliable, its sensitivity is limited, typically requiring the mutant allele to be present in at least 15-20% of the sample.[16][17]

  • Next-Generation Sequencing (NGS): NGS offers higher sensitivity and throughput, allowing for the detection of low-frequency mutations.[15]

  • Denaturing High-Performance Liquid Chromatography (D-HPLC): D-HPLC is a sensitive method for screening for mutations and can detect mutant transcripts at a level of at least 15%.[16]

  • Allele-Specific Oligonucleotide PCR (ASO-PCR): This is a highly sensitive method for detecting specific, known mutations, such as T315I.[18]

  • Digital PCR (dPCR): This technique provides highly sensitive and quantitative detection of specific mutations.[15]

Troubleshooting Guides

Problem 1: My cell line, which was previously sensitive to this compound, is now showing resistance.

Possible Cause Troubleshooting Steps
Development of a resistance mutation. 1. Sequence the BCR-ABL kinase domain to identify potential mutations.[6] 2. If a known resistance mutation is identified, consider switching to a second or third-generation TKI that is effective against that specific mutant.[6] 3. If no mutation is found, investigate other resistance mechanisms.
BCR-ABL gene amplification. 1. Perform quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to assess BCR-ABL gene copy number. 2. If amplification is detected, increasing the this compound concentration may overcome resistance, but this should be tested empirically.[19]
Upregulation of alternative survival pathways. 1. Perform western blotting to assess the activation of Src family kinases (e.g., phospho-LYN, phospho-SRC).[3] 2. Consider combination therapy with an inhibitor of the activated pathway.
Increased drug efflux. 1. Use a fluorescent substrate of P-glycoprotein (e.g., rhodamine 123) to assess efflux activity by flow cytometry. 2. Test the effect of a P-glycoprotein inhibitor (e.g., verapamil) on this compound sensitivity.
Cell line contamination or misidentification. 1. Perform short tandem repeat (STR) profiling to confirm the identity of your cell line.

Problem 2: I am trying to generate an this compound-resistant cell line by continuous exposure to the drug, but the cells are not surviving.

Possible Cause Troubleshooting Steps
Initial this compound concentration is too high. 1. Start with a lower, sub-lethal concentration of this compound and gradually increase the dose over time.[20] This allows for the selection of resistant clones.
The parental cell line has a low intrinsic mutation rate. 1. Consider using a mutagen (e.g., ENU) to increase the mutation frequency before starting the selection process. Use with appropriate safety precautions.
Insufficient time for resistance to develop. 1. The development of resistance can be a lengthy process. Continue to culture the cells in the presence of this compound for an extended period, monitoring for the emergence of resistant populations.

Problem 3: My in vitro kinase assay shows that a specific BCR-ABL mutant is sensitive to this compound, but cells expressing this mutant are resistant.

Possible Cause Troubleshooting Steps
Cellular factors not present in the in vitro assay. 1. The resistance may be mediated by BCR-ABL independent mechanisms within the cell, such as upregulation of survival pathways or drug efflux.[3] Investigate these possibilities as described in "Problem 1".
Sub-optimal intracellular drug concentration. 1. Measure the intracellular concentration of this compound using techniques like liquid chromatography-mass spectrometry (LC-MS).
The mutant has altered substrate specificity or transformation potency. 1. Some mutants exhibit altered kinase activity and substrate utilization, which may not be fully captured in a simple in vitro kinase assay.[12] Analyze the phosphorylation of downstream targets in the cellular context.

Data Presentation

Table 1: IC50 Values of Common BCR-ABL Kinase Domain Mutations for this compound

MutationLocationFold Increase in IC50 vs. Wild-Type (approximate)
T315I This compound Binding Site>100-fold
Y253F P-loop10 to 50-fold
E255K P-loop50 to 100-fold
M351T C-lobe2 to 5-fold
H396P Activation Loop2 to 5-fold

Note: IC50 values can vary depending on the experimental system and assay conditions.[5]

Experimental Protocols

1. Site-Directed Mutagenesis of BCR-ABL

This protocol is based on the QuikChange™ Site-Directed Mutagenesis method.[21]

Objective: To introduce a specific point mutation into a plasmid containing the BCR-ABL gene.

Materials:

  • Plasmid DNA containing the wild-type BCR-ABL sequence

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • PfuUltra high-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design two complementary primers, 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥ 78°C.[21]

  • PCR Amplification:

    • Set up the PCR reaction with PfuUltra polymerase, the template DNA, and the mutagenic primers.

    • Perform thermal cycling to amplify the plasmid containing the mutation. A typical program involves an initial denaturation, followed by 12-18 cycles of denaturation, annealing, and extension.

  • DpnI Digestion:

    • Add DpnI enzyme to the PCR product and incubate at 37°C for at least 2 hours.[21] DpnI digests the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid intact.

  • Transformation:

    • Transform the DpnI-treated plasmid into competent E. coli cells via heat shock.[22][23]

    • Plate the transformed cells on selective LB agar plates and incubate overnight at 37°C.

  • Verification:

    • Pick individual colonies and grow overnight cultures.

    • Isolate the plasmid DNA using a miniprep kit.

    • Verify the presence of the desired mutation by Sanger sequencing.

2. Cell Viability Assay (MTS Assay)

Objective: To determine the effect of this compound on the viability of BCR-ABL expressing cells.

Materials:

  • This compound-sensitive and resistant cell lines

  • 96-well plates

  • Cell culture medium

  • This compound stock solution

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • Drug Treatment: Add serial dilutions of this compound to the wells. Include untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The viable cells will convert the MTS tetrazolium compound into a colored formazan product.

  • Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the this compound concentration to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).[24]

3. In Vitro Kinase Activity Assay

Objective: To measure the kinase activity of wild-type and mutant BCR-ABL and the inhibitory effect of this compound.

Materials:

  • Purified wild-type and mutant BCR-ABL kinase

  • Kinase reaction buffer

  • Peptide substrate (e.g., Abltide)

  • [γ-³²P]ATP

  • This compound

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase, kinase buffer, and varying concentrations of this compound.

  • Initiate Reaction: Start the kinase reaction by adding the peptide substrate and [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.

  • Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

  • Data Analysis: Determine the kinase activity and the extent of inhibition by this compound.[24]

Visualizations

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL GRB2 GRB2 BCR-ABL->GRB2 STAT5 STAT5 BCR-ABL->STAT5 PI3K PI3K BCR-ABL->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival STAT5->Survival AKT AKT PI3K->AKT AKT->Survival This compound This compound This compound->BCR-ABL

Caption: BCR-ABL signaling pathways and the inhibitory action of this compound.

Experimental_Workflow_Mutation_Analysis Patient_Sample Patient Sample or Resistant Cell Line RNA_Extraction RNA Extraction Patient_Sample->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR_Amplification PCR Amplification of BCR-ABL Kinase Domain cDNA_Synthesis->PCR_Amplification Sequencing Sequencing PCR_Amplification->Sequencing Data_Analysis Data Analysis and Mutation Identification Sequencing->Data_Analysis

Caption: Workflow for the detection of BCR-ABL kinase domain mutations.

Resistance_Mechanisms cluster_bcr_abl_dependent BCR-ABL Dependent cluster_bcr_abl_independent BCR-ABL Independent Imatinib_Resistance Imatinib_Resistance Kinase_Mutations Kinase Domain Mutations Imatinib_Resistance->Kinase_Mutations Gene_Amplification Gene Amplification Imatinib_Resistance->Gene_Amplification Pathway_Activation Alternative Pathway Activation Imatinib_Resistance->Pathway_Activation Drug_Efflux Increased Drug Efflux Imatinib_Resistance->Drug_Efflux

References

Technical Support Center: Troubleshooting Imatinib Off-Target Effects In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding off-target effects of imatinib observed in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My cells are showing unexpected levels of apoptosis or decreased viability at concentrations where the primary target should not be affected. What could be the cause?

A1: This is a common issue that can arise from this compound's off-target activities. Several factors could be contributing:

  • Inhibition of Pro-Survival Kinases: this compound is known to inhibit other kinases besides its primary targets (BCR-Abl, c-Kit, PDGFR). Off-target inhibition of kinases crucial for your cell type's survival can lead to apoptosis.

  • Mitochondrial Toxicity: this compound can directly affect mitochondrial function by inhibiting respiratory chain complexes.[1] This can lead to a decrease in ATP production, an increase in reactive oxygen species (ROS), and ultimately trigger apoptosis.

  • Induction of ER Stress: At higher concentrations, this compound has been shown to induce endoplasmic reticulum (ER) stress, which can lead to apoptosis through the activation of pathways like JNK signaling.[2]

Troubleshooting Steps:

  • Confirm On-Target Inhibition: First, ensure that at the concentration used, you are observing the expected inhibition of the primary target (e.g., phosphorylation of BCR-Abl or c-Kit).

  • Evaluate Mitochondrial Health: Assess mitochondrial membrane potential and ATP levels in your treated cells. A decrease in either can indicate mitochondrial toxicity.

  • Assess Markers of ER Stress: Check for the upregulation of ER stress markers such as CHOP or the phosphorylation of JNK.

  • Consider a Different Inhibitor: If off-target effects are confounding your results, consider using a more selective inhibitor for your target of interest if available.

Q2: I am observing unexpected changes in cell signaling pathways that are not directly downstream of BCR-Abl, c-Kit, or PDGFR. Why is this happening?

A2: this compound has a broader kinase inhibitory profile than initially anticipated, and it can also interact with non-kinase proteins. This can lead to the modulation of various signaling pathways.

  • Known Off-Target Kinases: this compound is known to inhibit other kinases such as DDR1 (Discoidin Domain Receptor 1), a receptor tyrosine kinase involved in cell adhesion and migration.[3][4][5]

  • Non-Kinase Off-Targets: A significant non-kinase off-target of this compound is the oxidoreductase NQO2 (NAD(P)H Quinone Dehydrogenase 2).[6] Inhibition of NQO2 can have various cellular consequences.

  • Impact on Immune Cell Signaling: In studies involving immune cells, this compound can affect T-cell proliferation and signaling, which is an important consideration in co-culture experiments or when studying immunomodulatory effects.

Troubleshooting Steps:

  • Review this compound's Kinase Profile: Compare the signaling pathways affected in your experiment with the known kinase inhibition profile of this compound (see Table 1).

  • Validate Off-Target Inhibition: If you suspect a specific off-target is involved, you can try to validate its inhibition in your system, for example, by checking the phosphorylation status of the suspected kinase.

  • Use Control Compounds: Employ inhibitors with different selectivity profiles to dissect the on- and off-target effects.

Q3: My in vitro results with this compound are not correlating well with expected in vivo outcomes. What could explain this discrepancy?

A3: Discrepancies between in vitro and in vivo results are common in drug research and can be attributed to several factors:

  • Pharmacokinetics and Drug Availability: The concentration of this compound that reaches the target cells in vivo can be very different from the concentration used in vitro due to factors like plasma protein binding and metabolism.

  • Microenvironment and Immune System: In vivo, the tumor microenvironment and the host immune system play a crucial role in the overall response to a drug. These factors are often not fully recapitulated in in vitro models. This compound has known immunomodulatory effects that can contribute to its in vivo efficacy.[7]

  • Development of Resistance: In vivo, cancer cells can develop resistance to this compound through various mechanisms, such as mutations in the target kinase or activation of bypass signaling pathways.[8][9][10][11]

Troubleshooting and Consideration:

  • Mimic In Vivo Conditions: To the extent possible, try to mimic the in vivo microenvironment in your in vitro assays (e.g., using 3D cell cultures, co-cultures with stromal or immune cells).

  • Consider Drug Metabolism: If possible, investigate the effects of this compound metabolites in your in vitro system.

  • Investigate Resistance Mechanisms: If you are working with resistant cell lines, characterize the mechanism of resistance to better understand the drug's limitations.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary targets and selected off-targets. These values can help in designing experiments and interpreting results.

TargetIC50 (nM)Assay TypeReference
On-Targets
v-Abl600Cell-free[12][13]
c-Kit100Cell-based[12][13]
PDGFRα71In vitro kinase assay[3][7]
PDGFRβ100Cell-free[12][13]
PDGFRβ607In vitro kinase assay[3][7]
Off-Targets
DDR141-105Biochemical/Cell-based[3]
DDR271Biochemical[14]
NQO280-82Enzymatic assay[6][14]
c-Abl28000Kinase activity[11]

Key Experimental Protocols

Below are detailed methodologies for key experiments to investigate this compound's off-target effects.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6][15][16][17][18]

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6][15][16][17][18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

In Vitro Kinase Inhibition Assay

This protocol is used to determine the inhibitory activity of this compound against a specific kinase.

Principle: This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is typically quantified using methods like radioactivity, fluorescence, or luminescence.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound

  • ATP (radiolabeled [γ-³²P]ATP or unlabeled ATP depending on the detection method)

  • Kinase reaction buffer

  • Detection reagents (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)

  • 96- or 384-well plates

  • Detection instrument (e.g., scintillation counter, fluorescence/luminescence plate reader)

Protocol:

  • Reaction Setup: In a multi-well plate, add the kinase, its substrate, and varying concentrations of this compound in the kinase reaction buffer.[19][20][21]

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction at the optimal temperature (usually 30°C or 37°C) for a specific period.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection: Quantify the amount of substrate phosphorylation using the chosen detection method. For example, in a radiometric assay, the phosphorylated substrate is captured on a filter, and the radioactivity is measured. In an ELISA-based assay, a phosphospecific antibody is used for detection.

  • Data Analysis: Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value.

Measurement of Mitochondrial Respiration

This protocol allows for the assessment of this compound's effect on mitochondrial oxygen consumption.

Principle: An extracellular flux analyzer (e.g., Seahorse XF Analyzer) is used to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells in real-time.

Materials:

  • Cells of interest

  • Cell culture medium

  • This compound

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)

Protocol:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.

  • Cell Preparation: On the day of the assay, replace the growth medium with the assay medium and incubate the cells in a non-CO2 incubator for 1 hour before the assay.[22]

  • Compound Loading: Load the Seahorse XF Cell Mito Stress Test compounds (oligomycin, FCCP, and rotenone/antimycin A) and this compound into the appropriate ports of the hydrated sensor cartridge.

  • Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and start the assay. The instrument will measure the baseline OCR and then sequentially inject the compounds to measure key parameters of mitochondrial function.

  • Data Analysis: Analyze the OCR data to determine the effects of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[23]

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate key signaling pathways affected by this compound's off-target activities and a general workflow for troubleshooting these effects.

G cluster_this compound This compound cluster_targets Cellular Targets cluster_effects Downstream Effects This compound This compound BCR_Abl BCR-Abl This compound->BCR_Abl On-Target c_Kit c-Kit This compound->c_Kit On-Target PDGFR PDGFR This compound->PDGFR On-Target DDR1 DDR1 This compound->DDR1 Off-Target NQO2 NQO2 This compound->NQO2 Off-Target Mitochondria Mitochondria This compound->Mitochondria Off-Target Proliferation_Inhibition Inhibition of Proliferation BCR_Abl->Proliferation_Inhibition Apoptosis_Induction Induction of Apoptosis BCR_Abl->Apoptosis_Induction c_Kit->Proliferation_Inhibition PDGFR->Proliferation_Inhibition Altered_Adhesion Altered Cell Adhesion DDR1->Altered_Adhesion Metabolic_Changes Metabolic Changes NQO2->Metabolic_Changes Mitochondria->Apoptosis_Induction ROS_Production ROS Production Mitochondria->ROS_Production

Caption: this compound's on- and off-target effects on cellular pathways.

G start Unexpected In Vitro Phenotype Observed q1 Is the on-target pathway inhibited? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are there signs of mitochondrial toxicity? a1_yes->q2 check_conc Verify this compound Concentration & Activity a1_no->check_conc check_conc->q1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No mito_assay Perform Mitochondrial Respiration Assay a2_yes->mito_assay q3 Are other known off-targets expressed? a2_no->q3 conclusion Off-Target Effect Likely Contributing mito_assay->conclusion a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No validate_off_target Validate Off-Target Inhibition (e.g., Western Blot) a3_yes->validate_off_target consider_alt Consider Alternative Inhibitors or Methods a3_no->consider_alt validate_off_target->conclusion

Caption: Troubleshooting workflow for unexpected this compound effects.

References

Technical Support Center: BCR-ABL Independent Imatinib Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating BCR-ABL independent mechanisms of imatinib resistance in Chronic Myeloid Leukemia (CML).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the experimental investigation of this compound resistance.

Section 1: Analysis of Protein Phosphorylation

Question 1: I'm not detecting a signal for my phosphorylated protein of interest by Western blot. What could be the problem?

Answer: The absence of a signal in a phospho-Western blot can be due to several factors, from sample preparation to the detection method itself. Here are some common causes and troubleshooting steps:

  • Sample Degradation: Phosphorylation is a dynamic and often labile post-translational modification. It's crucial to prevent dephosphorylation during sample preparation.

    • Recommendation: Always keep your samples on ice and use pre-chilled buffers. Add a freshly prepared cocktail of phosphatase and protease inhibitors to your lysis buffer.

  • Low Abundance of Phospho-protein: The fraction of a protein that is phosphorylated at any given time can be very low.

    • Recommendation: Consider concentrating your protein of interest via immunoprecipitation (IP) before running the Western blot. You can also try loading a higher amount of total protein per lane.[1] For detection, use a highly sensitive chemiluminescent substrate.[1]

  • Inefficient Antibody Binding: The primary antibody may not be binding effectively to the target.

    • Recommendation: Optimize the antibody concentration and incubation times. Ensure you are using a phospho-specific antibody from a reliable source.[1]

  • Confirmation of Phosphorylation Status: To determine if the lack of signal is due to an issue with the Western blot procedure or a genuine absence of phosphorylation, it's important to include proper controls.

    • Recommendation: Always probe a parallel blot (or the same blot after stripping) for the total, non-phosphorylated form of your protein of interest.[2] This serves as a loading control and confirms that the protein is present in your sample.[2][3]

Question 2: My phospho-Western blot has very high background. How can I reduce non-specific signal?

Answer: High background can obscure your results and make data interpretation difficult. Here are key areas to focus on for reducing background noise:

  • Blocking Buffer: The choice of blocking agent is critical when working with phospho-specific antibodies.

    • Recommendation: Avoid using milk as a blocking agent. Milk contains casein, a phosphoprotein, which can lead to high non-specific binding of your phospho-specific antibody. Use Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.[3][4]

  • Washing Buffers: The composition of your wash buffer can also play a role.

    • Recommendation: Use TBST instead of Phosphate-Buffered Saline (PBS). Phosphate ions in PBS can interfere with the binding of some phospho-specific antibodies.[1] If you must use PBS during certain steps, ensure the membrane is washed thoroughly with TBST before antibody incubation.[1]

  • Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to increased background.

    • Recommendation: Titrate your antibodies to determine the optimal dilution that provides a strong signal with minimal background.

Section 2: Investigating Protein-Protein Interactions

Question 3: My co-immunoprecipitation (co-IP) experiment is not showing the expected interaction between my bait protein and its partner.

Answer: Failure to detect a protein-protein interaction via co-IP can be due to several factors related to the interaction itself or the experimental procedure.

  • Lysis Buffer Composition: The lysis buffer must be strong enough to solubilize the proteins but gentle enough to not disrupt the interaction of interest.

    • Recommendation: The choice of detergent and salt concentration is critical. Start with a gentle lysis buffer (e.g., containing NP-40 or Triton X-100) and optimize as needed. The stringency can be adjusted by varying the salt concentration.

  • Antibody Quality: The antibody used for the immunoprecipitation (the "bait" antibody) must be specific and efficient at capturing the target protein.

    • Recommendation: Use an antibody that has been validated for IP applications.[5] Test the antibody's ability to immunoprecipitate the bait protein by itself before attempting a co-IP.

  • Washing Steps: Insufficient or overly stringent washing can lead to either high background or loss of the interacting partner.

    • Recommendation: Optimize the number of washes and the composition of the wash buffer. The goal is to remove non-specifically bound proteins without disrupting the specific interaction.[6]

  • Transient or Weak Interaction: The protein-protein interaction you are studying may be weak or transient, making it difficult to capture.

    • Recommendation: Consider using a cross-linking agent to stabilize the interaction before cell lysis.

Question 4: I have a lot of non-specific bands in my co-IP elution. How can I improve the purity of my pull-down?

Answer: Non-specific binding is a common issue in co-IP experiments. Here are some strategies to improve specificity:

  • Pre-clearing the Lysate: This step removes proteins from the cell lysate that non-specifically bind to the beads.

    • Recommendation: Before adding your specific antibody, incubate the cell lysate with the protein A/G beads alone.[7] Centrifuge to pellet the beads and transfer the supernatant (the pre-cleared lysate) to a new tube for the actual immunoprecipitation.[7]

  • Blocking the Beads: This can help to reduce non-specific binding to the beads themselves.

    • Recommendation: Incubate the beads with a blocking agent like BSA before adding them to the antibody-lysate mixture.

  • Antibody Immobilization: The way the antibody is attached to the beads can affect the elution of non-specific proteins.

    • Recommendation: Consider cross-linking your antibody to the beads. This creates a more stable linkage and can reduce the co-elution of the antibody itself, which can sometimes obscure bands of interest on a Western blot.[5]

Section 3: Cell-Based Assays for this compound Resistance

Question 5: My cell viability assay results are inconsistent when testing this compound sensitivity.

Answer: Inconsistent results in cell viability assays (e.g., MTT, XTT) can arise from several sources of variability.

  • Cell Seeding Density: The initial number of cells plated can significantly impact the results.

    • Recommendation: Ensure you are seeding a consistent number of cells in each well. Perform a cell count before plating and ensure the cells are evenly suspended before aliquoting.

  • Drug Concentration and Incubation Time: The dose-response to this compound can vary between cell lines and experimental conditions.

    • Recommendation: Perform a dose-response curve with a wide range of this compound concentrations to determine the IC50.[8] Also, consider performing a time-course experiment to find the optimal incubation time.[2]

  • Cell Line Authenticity and Passage Number: Cell lines can change over time in culture.

    • Recommendation: Use low-passage cells and regularly authenticate your cell lines. This compound-resistant cell lines should be maintained under the appropriate selective pressure.[9]

Quantitative Data Summary

The following table summarizes key quantitative findings related to BCR-ABL independent this compound resistance mechanisms.

Resistance MechanismKey Proteins/FactorsQuantitative FindingCell Lines/SystemReference
SRC Family Kinase (SFK) Upregulation LYN, HCKThis compound-resistant cell lines show significantly increased expression of LYN.[10]This compound-resistant CML cell lines[10]
HCKExpression of Hck in K562 cells leads to resistance to this compound-induced apoptosis.[11][12]K562 CML cells[11][12]
Drug Efflux Pump Overexpression ABCB1 (MDR1)Overexpression of ABCB1 can confer this compound resistance.[13][14]CML cell lines[13][14]
ABCG2 (BCRP)ABCG2 is involved in the efflux of this compound, nilotinib, and dasatinib.[15][16]Transfected cell lines, CML cells[15][16]
Drug Influx Transporter Downregulation OCT-1 (hOCT1)Reduced OCT-1 activity is a cause of low in vitro sensitivity to this compound.[17]CML patient samples, cell lines[17]
Activation of Alternative Signaling RAF/MEK/ERK PathwayUpregulation of PRKCH (PKCη) sustains RAF/MEK/ERK signaling in the presence of this compound.[18][19]IMSG knockdown CML cells[18][19]

Key Experimental Protocols

Protocol 1: Western Blotting for Phosphorylated Proteins

This protocol is optimized for the detection of phosphorylated proteins, which are often key players in resistance signaling pathways.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and membranes (PVDF is recommended for its durability).[1]

  • Transfer buffer.

  • Blocking buffer: 5% BSA in TBST.

  • Primary antibody (phospho-specific).

  • Secondary antibody (HRP-conjugated).

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Sample Preparation: a. Culture and treat cells as required by your experimental design. b. Wash cells with ice-cold PBS. c. Lyse cells on ice using lysis buffer containing freshly added protease and phosphatase inhibitors. d. Scrape cells and transfer the lysate to a microcentrifuge tube. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant to a new tube and determine the protein concentration. g. Add Laemmli sample buffer to the desired amount of protein and boil for 5 minutes.

  • Gel Electrophoresis: a. Load equal amounts of protein into the wells of an SDS-PAGE gel. b. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: a. Transfer the proteins from the gel to a PVDF membrane. b. Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary phospho-specific antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

  • Detection: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate. c. Capture the chemiluminescent signal using an imaging system.

  • Analysis of Total Protein: a. To use the total protein as a loading control, the membrane can be stripped and re-probed with an antibody that recognizes the non-phosphorylated form of the protein.

Protocol 2: Co-Immunoprecipitation (Co-IP)

This protocol is for the isolation and detection of protein-protein interaction complexes.[6][7][20]

Materials:

  • Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors.

  • Primary antibody specific to the "bait" protein.

  • Protein A/G agarose or magnetic beads.

  • Wash buffer (similar to lysis buffer, may have lower detergent concentration).

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

Procedure:

  • Cell Lysate Preparation: a. Prepare cell lysates as described in the Western blot protocol, using a non-denaturing Co-IP lysis buffer.

  • Pre-clearing the Lysate: a. Add 20-30 µL of Protein A/G beads to 1 mg of cell lysate. b. Incubate for 1 hour at 4°C on a rotator. c. Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: a. Add 2-10 µg of the primary antibody to the pre-cleared lysate. b. Incubate for 2-4 hours or overnight at 4°C on a rotator. c. Add 30-50 µL of Protein A/G beads. d. Incubate for another 1-2 hours at 4°C on a rotator.

  • Washing: a. Pellet the beads by centrifugation. b. Discard the supernatant and wash the beads 3-5 times with 1 mL of cold wash buffer.

  • Elution: a. After the final wash, remove all supernatant. b. Elute the protein complexes by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

  • Analysis: a. Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by Western blotting.

Protocol 3: Cell Viability (MTT) Assay

This protocol measures cell viability based on the metabolic activity of the cells.[21]

Materials:

  • 96-well cell culture plates.

  • Complete cell culture medium.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Plate reader.

Procedure:

  • Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. b. Incubate for 24 hours to allow cells to attach (if adherent) and resume growth.

  • Drug Treatment: a. Prepare serial dilutions of this compound. b. Add the desired concentrations of this compound to the appropriate wells. Include untreated control wells. c. Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: a. Add 100 µL of solubilization buffer to each well. b. Mix thoroughly to dissolve the formazan crystals.

  • Measurement: a. Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the untreated control. b. Plot the results to determine the IC50 value of this compound.

Visualizations: Pathways and Workflows

BCR-ABL Independent Resistance: SFK and Efflux Pathways

BCR_ABL_Independent_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OCT1 OCT-1 (Influx) Imatinib_in This compound (Intracellular) ABCB1_G2 ABCB1/ABCG2 (Efflux) Imatinib_out This compound (Extracellular) Imatinib_out->Imatinib_in Uptake Imatinib_in->Imatinib_out Efflux BCR_ABL BCR-ABL Imatinib_in->BCR_ABL Inhibits Downstream Downstream Signaling (e.g., STAT5, AKT) BCR_ABL->Downstream SFK SRC Family Kinases (LYN, HCK) SFK->Downstream Alternative Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Res_OCT1 Resistance: ↓ Decreased OCT-1 Expression/Activity Res_OCT1->OCT1 Res_ABC Resistance: ↑ Increased ABCB1/ABCG2 Expression Res_ABC->ABCB1_G2 Res_SFK Resistance: ↑ Increased SFK Expression/Activity Res_SFK->SFK Co_IP_Workflow Start Start: Culture Cells Lysis Cell Lysis (Non-denaturing buffer with inhibitors) Start->Lysis Preclear Pre-clear Lysate (with Protein A/G beads) Lysis->Preclear IP Immunoprecipitation (Add bait-specific antibody) Preclear->IP Capture Capture Complex (Add Protein A/G beads) IP->Capture Wash Wash Beads (Remove non-specific binders) Capture->Wash Elute Elute Proteins (e.g., with SDS sample buffer) Wash->Elute Analysis Analysis: SDS-PAGE & Western Blot Elute->Analysis End Identify Interacting Proteins Analysis->End

References

Technical Support Center: Optimizing Iatinib Dosage in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using imatinib in preclinical animal models.

Section 1: Formulation, Dosing, and Administration

This section addresses common issues related to preparing and administering this compound to animal models.

Q1: How should I prepare this compound for oral gavage in mice or rats?

A1: this compound mesylate is soluble in water.[1] For oral administration, it should be dissolved in sterile, purified water.[2] It can also be dispersed in apple juice if necessary, but acidic beverages like orange juice or fizzy drinks should be avoided.[3] The solution should be prepared fresh daily to ensure stability. It is recommended to administer this compound with food to reduce potential stomach irritation.[2][3]

  • Preparation Steps:

    • Weigh the required amount of this compound mesylate powder.

    • Place the tablets or powder into an appropriate volume of sterile water (e.g., approximately 50 mL for a 100 mg tablet).[2]

    • Stir with a spoon or vortex until the drug is completely disintegrated and a homogenous suspension is formed.[2][3]

    • Administer the solution immediately via oral gavage.

Q2: What is a typical starting dose for this compound in a mouse xenograft model?

A2: The appropriate starting dose can vary significantly based on the tumor model, the specific strain of mouse, and the experimental endpoint. However, published studies provide a general range. For example, in mice, oral gavage doses of 400 mg/kg/day or intraperitoneal (IP) doses of 50 mg/kg/day have been used.[4] It's crucial to begin with a dose-finding or Maximum Tolerated Dose (MTD) study to determine the optimal dose for your specific model before proceeding to large-scale efficacy studies.

Q3: My animals are experiencing significant weight loss and other signs of toxicity. What should I do?

A3: Weight loss, lethargy, and ruffled fur are common signs of toxicity. If these are observed, several steps should be taken:

  • Dose Reduction: This is the most immediate action. Reduce the this compound dose for the affected cohort. In clinical settings, if hematological toxicities occur, treatment is often paused and then resumed at a lower dose.[5]

  • Vehicle Control: Ensure that the vehicle used for administration is not causing the toxicity. Always include a vehicle-only control group in your studies.

  • Frequency of Dosing: If administering the drug once daily, consider splitting the total daily dose into two smaller doses (e.g., 400 mg/kg once daily vs. 200 mg/kg twice daily) to maintain plasma levels while potentially reducing peak concentration-related toxicity.[2]

  • Supportive Care: Provide supportive care such as supplemental nutrition and hydration as per your institution's animal care guidelines.

  • Re-evaluate MTD: The observed toxicity may indicate that the current dose exceeds the MTD for your specific animal strain and experimental conditions. A new MTD study with a revised dose escalation scheme may be necessary.

Section 2: Pharmacokinetics and Efficacy

Understanding the relationship between drug exposure and therapeutic effect is critical for optimizing dosage.

Q4: What are the key pharmacokinetic (PK) parameters of this compound in common preclinical models?

A4: this compound is generally well-absorbed after oral administration, with a bioavailability of 98% in humans.[6] The terminal elimination half-life is approximately 18 hours in humans.[6] PK parameters can differ between species. For instance, one study noted that mice demonstrated pharmacokinetic parameters closer to those of humans than rats did.[7] A comparative analysis revealed similarities in the time to maximum concentration (Tmax) between silkworms, humans, mice, and rats.[7]

ParameterRatMouseNon-Human Primate (oral)Human
Dose 30 mg/kg (oral)[8]-30 mg/kg (oral)[9]400 mg (oral)[6]
Tmax (Time to Peak) ~2-4 hoursSimilar to humans[7]266 ± 88 min[9]2-4 hours[2]
Terminal Half-Life ~10-15 hoursSimilar to silkworms[7]266 ± 88 min[9]~18 hours[6]
Bioavailability ---98%[6]

Table 1: Comparative Pharmacokinetic Parameters of this compound. This table summarizes key PK values across different species. Note that values can vary based on the specific study, animal strain, and analytical methods used.

Q5: I am not observing the expected tumor growth inhibition in my xenograft model. What are potential causes and troubleshooting steps?

A5: Lack of efficacy can stem from several factors, from suboptimal dosing to inherent tumor resistance.

  • Insufficient Drug Exposure:

    • Troubleshooting: Verify your dosing calculations, preparation, and administration technique. Consider performing a pilot PK study to measure plasma concentrations of this compound in your animals to ensure adequate exposure. In human patients, a trough plasma concentration of at least 1000 ng/mL is often associated with better clinical responses.[10][11]

  • Mechanism of Resistance:

    • BCR-ABL Dependent: The most common cause of resistance in CML models is the acquisition of point mutations in the BCR-ABL kinase domain, which can prevent this compound from binding effectively.[12]

    • BCR-ABL Independent: Resistance can also occur through the activation of alternative signaling pathways, such as those involving LYN kinase.[12]

    • Troubleshooting: Analyze tumor samples post-treatment to check for known resistance mutations. Consider combination therapies to target alternative pathways.

  • Target Expression:

    • Troubleshooting: Confirm that your tumor model expresses the target kinases of this compound (e.g., BCR-ABL, c-KIT, PDGFR) at sufficient levels.[1] Western blotting or IHC on baseline tumor tissue can verify target expression.

Section 3: Experimental Protocols & Methodologies

Detailed protocols are essential for reproducibility.

Protocol: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice

This protocol outlines a typical dose-escalation study to determine the MTD of this compound administered via oral gavage.

  • Animal Acclimatization:

    • Acclimatize animals (e.g., 6-8 week old female athymic nude mice) to the facility for at least one week prior to the start of the study.

    • House animals in appropriate caging with free access to food and water.

  • Dose Preparation:

    • Prepare this compound in sterile water at the desired concentrations for each cohort. Prepare fresh daily.

  • Dose Escalation Cohorts:

    • Establish several dose cohorts (e.g., 3-5 mice per cohort).

    • Start with a conservative dose (e.g., 50 mg/kg/day) based on literature review.

    • Escalate the dose in subsequent cohorts (e.g., 100 mg/kg, 200 mg/kg, 400 mg/kg) following a predefined escalation scheme (e.g., modified Fibonacci).

    • Include a vehicle control group receiving only sterile water.

  • Drug Administration:

    • Administer this compound or vehicle once daily via oral gavage for a set period (e.g., 14-28 days).

  • Monitoring and Data Collection:

    • Body Weight: Measure and record the body weight of each animal daily.

    • Clinical Observations: Observe animals daily for any signs of toxicity, including changes in posture, activity, fur texture, and signs of dehydration or distress. Score clinical signs using a standardized system.

    • Endpoint Criteria: Predefine endpoints for dose-limiting toxicity (DLT). A common DLT is >20% body weight loss or severe, unmanageable clinical signs.

  • MTD Determination:

    • The MTD is defined as the highest dose at which no more than one animal in a cohort experiences a DLT.[13] If two or more animals in a cohort experience a DLT, that dose is considered to have exceeded the MTD.[13]

MTD_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_eval Evaluation Phase Acclimatize Acclimatize Animals Prep_Drug Prepare Drug & Vehicle Acclimatize->Prep_Drug Start Start Cohort 1 (Lowest Dose) Prep_Drug->Start Administer Administer Drug/Vehicle Daily Start->Administer Monitor Monitor Daily: - Body Weight - Clinical Signs Administer->Monitor DLT_Check DLT Observed? Monitor->DLT_Check Escalate No DLT: Escalate Dose (Start Next Cohort) DLT_Check->Escalate No Define_MTD DLT: Define MTD DLT_Check->Define_MTD Yes Escalate->Administer

Section 4: Mechanism of Action and Signaling Pathways

This compound is a tyrosine kinase inhibitor that targets several key oncoproteins.[1]

This compound's Primary Targets:

  • BCR-ABL: The hallmark of Chronic Myeloid Leukemia (CML). This compound binds to the ATP-binding site of the ABL kinase domain, preventing phosphorylation of downstream substrates and blocking proliferation signals.[14][15]

  • c-KIT: A receptor tyrosine kinase often mutated and constitutively active in Gastrointestinal Stromal Tumors (GIST). This compound inhibits c-KIT signaling, reducing cell proliferation and inducing apoptosis.[16][17]

  • PDGFR (Platelet-Derived Growth Factor Receptor): this compound also inhibits PDGFR-alpha and PDGFR-beta, which are involved in various cancers.[6]

Signaling_Pathway cluster_bcr_abl BCR-ABL Pathway (e.g., CML) cluster_ckit c-KIT Pathway (e.g., GIST) BCR_ABL BCR-ABL (Active Kinase) Downstream Downstream Signaling (RAS, STAT, PI3K) BCR_ABL->Downstream Proliferation Leukemic Cell Proliferation & Survival Downstream->Proliferation cKIT c-KIT (Active Kinase) Downstream2 Downstream Signaling (PI3K, MAPK) cKIT->Downstream2 Proliferation2 Tumor Cell Proliferation & Survival Downstream2->Proliferation2 This compound This compound This compound->BCR_ABL Inhibition This compound->cKIT Inhibition

References

Technical Support Center: Imatinib Efflux by ABCG2 and P-glycoprotein

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the efflux of Imatinib mediated by the ATP-binding cassette (ABC) transporters ABCG2 (Breast Cancer Resistance Protein, BCRP) and ABCB1 (P-glycoprotein, P-gp).

Frequently Asked Questions (FAQs)

Q1: My cells are showing resistance to this compound. How do I determine if ABCG2 or P-gp are involved?

A1: To investigate the involvement of ABCG2 or P-gp in this compound resistance, you can perform the following experiments:

  • Overexpression Analysis: Use Western blotting to determine if the protein levels of ABCG2 and/or P-gp are elevated in your resistant cell line compared to the sensitive parental cell line.[1][2]

  • Efflux Assays: Measure the intracellular accumulation of a known fluorescent substrate for these transporters, such as Hoechst 33342 for ABCG2 or Calcein-AM for P-gp.[3] Reduced accumulation in resistant cells that can be reversed by a specific inhibitor suggests transporter activity.

  • Inhibitor Studies: Treat your resistant cells with this compound in the presence and absence of specific inhibitors for ABCG2 (e.g., Ko143, Fumitremorgin C) or P-gp (e.g., Verapamil, Tariquidar), or a dual inhibitor like Elacridar.[4][5][6][7] A significant decrease in the IC50 value of this compound in the presence of an inhibitor points to the involvement of the targeted transporter.

Q2: I am seeing inconsistent results in my this compound cytotoxicity assays. What are the common pitfalls?

A2: Inconsistent results in cytotoxicity assays (e.g., MTT, resazurin) can arise from several factors:

  • Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Overly confluent or sparse cultures can affect cell health and drug response.

  • Drug Concentration Range: Use a sufficiently wide range of this compound concentrations to generate a complete dose-response curve and accurately determine the IC50 value.[8]

  • Incubation Time: A 72-hour incubation period is commonly used for this compound cytotoxicity assays.[8] Shorter or longer times may not accurately reflect the drug's efficacy.

  • Reagent Quality and Handling: Ensure that your MTT or resazurin reagent is properly stored and handled to maintain its activity.

  • Solvent Effects: If dissolving this compound in a solvent like DMSO, ensure the final concentration in your culture medium is low (typically <0.5%) and that you include a solvent-only control.

Q3: How can I confirm that this compound is a substrate for ABCG2 and/or P-gp in my experimental system?

A3: To confirm that this compound is being actively transported by ABCG2 or P-gp, you can perform a bidirectional transport assay using a polarized cell monolayer system, such as MDCKII cells transfected with the human ABCG2 or ABCB1 gene.[9][10]

In this assay, you measure the transport of this compound across the cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[10] You can further confirm the specific transporter involvement by performing the assay in the presence of a selective inhibitor.

Troubleshooting Guides

Problem 1: No significant difference in this compound IC50 between parental and suspected resistant cells.
Possible Cause Troubleshooting Step
Low level of transporter expression Confirm the overexpression of ABCG2 or P-gp in your resistant cell line using Western blotting. The degree of resistance often correlates with the level of transporter expression.[3]
This compound concentration range is too narrow Widen the range of this compound concentrations used in your cytotoxicity assay to ensure you are capturing the full dose-response curve for both cell lines.
Alternative resistance mechanisms The resistance may be independent of ABCG2 or P-gp. Consider other mechanisms such as mutations in the BCR-ABL kinase domain, or alterations in drug influx transporters.[11][12][13]
Incorrect assay duration Ensure an adequate incubation time for this compound to exert its cytotoxic effects, typically 72 hours.[8]
Problem 2: An inhibitor of ABCG2/P-gp does not sensitize resistant cells to this compound.
Possible Cause Troubleshooting Step
Inhibitor is not potent or specific enough Verify the activity of your inhibitor using a known substrate for the transporter. For example, test the inhibitor's ability to increase the accumulation of Hoechst 33342 (for ABCG2) or Calcein-AM (for P-gp).
Inhibitor concentration is suboptimal Perform a dose-response experiment with the inhibitor to determine its optimal non-toxic concentration for your cell line.
Multiple resistance mechanisms are at play The cells may have more than one resistance mechanism. Even if an efflux pump is inhibited, other mechanisms could still confer resistance.
Inhibitor instability Some inhibitors can be unstable in culture medium over long incubation periods. Consider the stability of your chosen inhibitor under your experimental conditions.

Quantitative Data Summary

Table 1: this compound IC50 Values in Sensitive and Resistant CML Cell Lines

Cell LineDescriptionThis compound IC50 (nM)Reference
K562Sensitive parental75[4]
LAMA-84Sensitive parental140[4]
K562-RCThis compound-resistant605[4]
K562-RDThis compound-resistant1390[4]
K562-imatinibThis compound-resistant124.6-fold higher than parental[1]

Table 2: Effect of Elacridar on this compound IC50 in CML Cell Lines

Cell LineThis compound IC50 (nM)This compound + 250 nM Elacridar IC50 (nM)Fold Re-sensitizationReference
K5627592-[4]
LAMA-841406.2>20[4]
K562-RC605126~5[4]
K562-RD1390133>10[4]

Experimental Protocols

Protocol 1: this compound Cytotoxicity Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.[14][15][16]

Materials:

  • Sensitive and resistant cell lines

  • Complete cell culture medium

  • This compound mesylate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells) or for a few hours (for suspension cells).

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Bidirectional Transport Assay using MDCKII Monolayers

This protocol is based on standard procedures for transwell assays.[9][10][17][18][19]

Materials:

  • MDCKII cells (parental and transfected with ABCG2 or ABCB1)

  • Transwell inserts (e.g., 24-well format)

  • Transport buffer (e.g., HBSS)

  • This compound

  • Specific inhibitors (e.g., Ko143 for ABCG2, Verapamil for P-gp)

  • LC-MS/MS for this compound quantification

Procedure:

  • Cell Seeding and Monolayer Formation: Seed MDCKII cells on the transwell inserts and culture for 4-7 days to allow for the formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Assay (Apical to Basolateral - A-B): a. Wash the monolayer with pre-warmed transport buffer. b. Add this compound-containing transport buffer to the apical chamber and fresh transport buffer to the basolateral chamber. c. Incubate at 37°C. d. At designated time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Transport Assay (Basolateral to Apical - B-A): a. Wash the monolayer with pre-warmed transport buffer. b. Add this compound-containing transport buffer to the basolateral chamber and fresh transport buffer to the apical chamber. c. Incubate at 37°C. d. At designated time points, collect samples from the apical chamber and replace with fresh buffer.

  • Inhibitor Study: Repeat steps 3 and 4 in the presence of a specific transporter inhibitor in both chambers.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. Determine the efflux ratio (Papp B-A / Papp A-B).

Protocol 3: Western Blotting for ABCG2 and P-glycoprotein

This is a general protocol for Western blotting.[2][20][21][22]

Materials:

  • Cell lysates from sensitive and resistant cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against ABCG2 and P-gp

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to compare the protein expression levels between samples. Use a loading control (e.g., β-actin or GAPDH) for normalization.

Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_this compound Add this compound to Cells seed_cells->add_this compound prepare_this compound Prepare this compound Serial Dilutions prepare_this compound->add_this compound incubate_72h Incubate for 72 hours add_this compound->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining this compound IC50 using the MTT assay.

transport_assay_workflow cluster_prep Monolayer Preparation cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed MDCKII Cells on Transwells culture Culture for 4-7 Days seed_cells->culture check_teer Check Monolayer Integrity (TEER) culture->check_teer add_imatinib_apical Add this compound to Apical Side (A-B) check_teer->add_imatinib_apical add_imatinib_basolateral Add this compound to Basolateral Side (B-A) check_teer->add_imatinib_basolateral sample_receiver Sample Receiver Compartment at Time Points add_imatinib_apical->sample_receiver add_imatinib_basolateral->sample_receiver quantify_lcms Quantify this compound (LC-MS/MS) sample_receiver->quantify_lcms calculate_papp Calculate Papp (A-B and B-A) quantify_lcms->calculate_papp calculate_efflux_ratio Calculate Efflux Ratio calculate_papp->calculate_efflux_ratio

Caption: Workflow for the bidirectional transport assay.

resistance_pathway cluster_cell Cancer Cell Imatinib_in Intracellular this compound BCR_ABL BCR-ABL Kinase Imatinib_in->BCR_ABL Inhibits ABCG2 ABCG2 Imatinib_in->ABCG2 Substrate Pgp P-glycoprotein Imatinib_in->Pgp Substrate Apoptosis Apoptosis BCR_ABL->Apoptosis Inhibition leads to Imatinib_out Extracellular this compound ABCG2->Imatinib_out Efflux Pgp->Imatinib_out Efflux Imatinib_out->Imatinib_in Influx Inhibitors Elacridar, Ko143, etc. Inhibitors->ABCG2 Inhibits Inhibitors->Pgp Inhibits

Caption: this compound transport and resistance mechanism.

References

Technical Support Center: Imatinib-Induced Experimental Artifacts in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common experimental artifacts encountered when using imatinib in cell culture.

Frequently Asked Questions (FAQs)

Q1: My cells are dying unexpectedly after this compound treatment. Is this apoptosis or another form of cell death?

A1: this compound is known to induce multiple types of cell death, primarily apoptosis in sensitive cancer cells. However, it can also induce other forms of programmed cell death, such as autophagy and necroptosis, depending on the cell type and experimental conditions.

  • Apoptosis: This is the most common mechanism of this compound-induced cell death in BCR-ABL positive cells. It is a programmed process characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. You can confirm apoptosis using an Annexin V/Propidium Iodide (PI) assay.

  • Autophagy: this compound can induce autophagy, a process of cellular self-digestion, in a dose-dependent manner across various cell types. Autophagy can sometimes act as a survival mechanism, but excessive autophagy can also lead to cell death. The relationship between this compound-induced autophagy and apoptosis is complex, with autophagy potentially promoting or inhibiting apoptosis depending on the cellular context.

  • Necroptosis: In some cell types, like human cardiac progenitor cells, this compound has been shown to induce necroptosis, a form of programmed necrosis, while not significantly increasing apoptosis.

To determine the specific mechanism of cell death in your experiment, it is recommended to use a combination of assays, such as Annexin V for apoptosis, LC3-II protein level analysis for autophagy, and checking for RIPK1/RIPK3/MLKL activation for necroptosis.

Q2: I'm observing precipitates in my cell culture medium after adding this compound. What is causing this and how can I prevent it?

A2: Precipitation of this compound mesylate in cell culture media can be a frustrating artifact. Several factors can contribute to this issue:

  • Solubility Limits: this compound mesylate has pH-dependent solubility. It is highly soluble in acidic aqueous buffers (pH ≤ 5.5) but is only partially soluble to insoluble in neutral and alkaline solutions. Standard cell culture media is typically buffered to a physiological pH of around 7.2-7.4, which can lead to this compound precipitation, especially at higher concentrations.

  • Concentration: The concentration of this compound used can exceed its solubility limit in the culture medium.

  • Storage of Stock Solutions: Improperly stored or old aqueous stock solutions of this compound may be more prone to precipitation. It is not recommended to store aqueous solutions of this compound for more than one day.

Troubleshooting Steps:

  • Prepare Fresh Stock Solutions: Prepare fresh this compound stock solutions in a suitable solvent like DMSO or ethanol before each experiment.

  • Optimize Final Concentration: If possible, use the lowest effective concentration of this compound to stay within its solubility range in your culture medium.

  • pH Adjustment: While not always feasible for cell culture, be mindful of the pH of your media.

  • Gentle Mixing: When adding this compound to your media, ensure gentle but thorough mixing to aid dissolution.

  • Visual Inspection: Always visually inspect your culture medium for any signs of precipitation after adding this compound. If precipitates are observed, it is best to prepare a fresh solution.

Q3: My cells have developed resistance to this compound. What are the common mechanisms and how can I investigate them?

A3: this compound resistance is a significant challenge in both clinical and research settings. The mechanisms of resistance can be broadly categorized as BCR-ABL dependent or independent.

  • BCR-ABL Dependent Mechanisms:

    • Point Mutations: Mutations in the BCR-ABL kinase domain are a primary cause of acquired resistance. These mutations can interfere with this compound binding. The T315I mutation is a common example that confers resistance to this compound.

    • Gene Amplification/Overexpression: Increased expression of the BCR-ABL gene leads to higher levels of the target protein, requiring higher concentrations of this compound for inhibition.

  • BCR-ABL Independent Mechanisms:

    • Drug Efflux: Overexpression of ATP-binding cassette (ABC) drug transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.

    • Activation of Alternative Signaling Pathways: Cells can bypass BCR-ABL inhibition by activating other survival pathways, such as those involving Src family kinases.

    • Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins like Bcl-2 can make cells resistant to this compound-induced apoptosis.

Troubleshooting Workflow for this compound Resistance:

G Troubleshooting this compound Resistance Start Cells show reduced sensitivity to this compound (Increased IC50) Check_BCR_ABL 1. Analyze BCR-ABL status Start->Check_BCR_ABL Sequencing Sequence BCR-ABL kinase domain Check_BCR_ABL->Sequencing qPCR_WB Check BCR-ABL expression (qPCR/Western Blot) Check_BCR_ABL->qPCR_WB Mutation_Found Mutation detected Sequencing->Mutation_Found Overexpression Overexpression detected qPCR_WB->Overexpression No_BCR_ABL_Changes No changes in BCR-ABL Mutation_Found->No_BCR_ABL_Changes No Consider_Alt_TKI Consider alternative TKIs (e.g., Dasatinib, Nilotinib) Mutation_Found->Consider_Alt_TKI Yes Overexpression->No_BCR_ABL_Changes No Increase_Dose Consider increasing this compound concentration Overexpression->Increase_Dose Yes Investigate_Independent 2. Investigate BCR-ABL independent mechanisms No_BCR_ABL_Changes->Investigate_Independent Drug_Efflux Assess drug efflux (e.g., Rhodamine 123 assay) Investigate_Independent->Drug_Efflux Alt_Pathways Analyze alternative signaling (e.g., p-Src Western Blot) Investigate_Independent->Alt_Pathways Apoptosis_Proteins Check apoptosis regulators (e.g., Bcl-2 Western Blot) Investigate_Independent->Apoptosis_Proteins Efflux_High High efflux activity Drug_Efflux->Efflux_High Alt_Pathway_Active Alternative pathway active Alt_Pathways->Alt_Pathway_Active Anti_Apoptotic_High High anti-apoptotic protein Apoptosis_Proteins->Anti_Apoptotic_High Use_Efflux_Inhibitor Consider co-treatment with efflux pump inhibitor Efflux_High->Use_Efflux_Inhibitor Use_Pathway_Inhibitor Consider co-treatment with relevant pathway inhibitor Alt_Pathway_Active->Use_Pathway_Inhibitor Use_BH3_Mimetic Consider co-treatment with BH3 mimetic Anti_Apoptotic_High->Use_BH3_Mimetic

Caption: Troubleshooting workflow for this compound resistance.

Quantitative Data Summary

This compound IC50 Values in Various Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
K562Chronic Myeloid Leukemia0.08
LAMA-84Chronic Myeloid Leukemia0.073
EM-2Chronic Myeloid Leukemia0.089
MEG-01Chronic Myeloid Leukemia0.089
A549Lung Cancer65.4
NCI-H727Bronchial Carcinoid32.4
BON-1Pancreatic Carcinoid32.8
This compound IC50 Values for On-Target and Off-Target Kinases
KinaseTypeIC50 (nM)Reference
v-AblOn-target600
c-KitOn-target100
PDGFRαOn-target71
PDGFRβOn-target607
NQO2Off-target82
Stability of this compound Mesylate
ConditionStabilityReference
Thermal (40°C for 1 week)< 7% degradation
High Humidity (>90% for 2 days)Stable
Acidic pH (pH 4)Stable
Neutral pH (pH ~7)Significant degradation (~35-40% loss)
Alkaline pH (pH 10)Stable
Short-wave UV light (4 hours)~15% decomposition
Aqueous solution (PBS, pH 7.2)Not recommended for storage > 1 day

Key Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on a cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound mesylate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Western Blotting for Phospho-BCR-ABL

This protocol is for detecting the phosphorylation status of BCR-ABL in response to this compound treatment.

Materials:

  • Cell lysates from this compound-treated and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-BCR-ABL (Tyr177), anti-ABL

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence detection system

Procedure:

  • Cell Lysis: Lyse the control and this compound-treated cells with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-BCR-ABL overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an appropriate imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ABL as a loading control.

Apoptosis Detection by Annexin V/PI Staining

This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • Control and this compound-treated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells from the control and this compound-treated cultures.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Signaling Pathways and Workflows

BCR-ABL Signaling and this compound Inhibition

G BCR-ABL Signaling and this compound Inhibition cluster_0 Upstream cluster_1 Downstream Signaling Pathways cluster_2 Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT STAT5 JAK/STAT Pathway BCR_ABL->STAT5 Proliferation Increased Cell Proliferation RAS_MAPK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition STAT5->Proliferation This compound This compound This compound->Inhibition

Caption: BCR-ABL signaling pathway and its inhibition by this compound.

This compound-Induced Apoptosis and Autophagy

G This compound-Induced Apoptosis and Autophagy This compound This compound Apoptosis Apoptosis This compound->Apoptosis Autophagy Autophagy This compound->Autophagy Apoptosis->Autophagy Can induce Cell_Death Cell Death Apoptosis->Cell_Death Autophagy->Cell_Death Pro-death Cell_Survival Cell Survival Autophagy->Cell_Survival Pro-survival

Caption: Interplay between this compound-induced apoptosis and autophagy.

Technical Support Center: Assay Development for Screening Imatinib Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on assay development for screening imatinib analogues.

Troubleshooting Guides

Biochemical Assays (e.g., Kinase Activity Assays)
ProblemPotential Cause(s)Recommended Solution(s)
Low Signal-to-Background Ratio - Inactive enzyme- Suboptimal substrate or ATP concentration- Inappropriate buffer conditions (pH, salt concentration)- Insufficient incubation time- Verify enzyme activity with a positive control.- Titrate substrate and ATP to determine optimal concentrations (often near the Km).- Optimize buffer components.- Perform a time-course experiment to determine the optimal incubation period.
High Well-to-Well Variability (%CV > 15%) - Pipetting errors- Reagent instability- Plate reader variability- Use calibrated pipettes and proper technique.- Ensure reagents are properly stored and thawed/mixed before use.[1]- Allow plates to equilibrate to room temperature before reading.- Use a reliable plate reader and ensure it is properly calibrated.
Inconsistent IC50 Values for this compound Control - Incorrect this compound concentration- Degradation of this compound stock solution- Variation in enzyme concentration or activity between experiments- Verify the concentration of the this compound stock solution.- Prepare fresh this compound dilutions for each experiment.- Use a consistent source and concentration of the kinase.
Z'-factor < 0.5 - Low signal-to-background ratio- High data variability- Address the causes of low signal and high variability as described above.[2][3]- Optimize positive and negative control conditions to maximize the assay window.[4]
Cell-Based Assays (e.g., Proliferation, Target Engagement)
ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent Cell Growth - Cell line contamination (e.g., mycoplasma)- Variation in cell seeding density- Cell passage number too high- Regularly test for and treat mycoplasma contamination.- Use a consistent cell seeding protocol and count cells accurately.- Use cells within a defined low passage number range.
High Background Signal (Low Signal-to-Noise) - Assay reagent interference with cell viability- Autofluorescence of test compounds- Test the effect of assay reagents on cell viability in the absence of test compounds.- Include a counterscreen to identify fluorescent compounds.
"Edge Effects" on Assay Plates - Uneven temperature or humidity across the plate during incubation- Evaporation from wells on the plate edge- Use a humidified incubator and ensure even temperature distribution.- Avoid using the outer wells of the plate for experimental samples.
Discrepancy Between Biochemical and Cellular Potency - Poor cell permeability of the analogue- Compound efflux by cellular transporters- Off-target effects influencing cell viability- Perform cell permeability assays.- Use cell lines with known transporter expression profiles.- Profile the analogue against a panel of kinases to assess selectivity.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of assays used for screening this compound analogues?

A1: The most common assays include biochemical kinase activity assays (e.g., TR-FRET, fluorescence polarization, luminescence-based ADP detection) to measure direct inhibition of the ABL kinase, and cell-based proliferation assays using cell lines dependent on BCR-ABL activity (e.g., Ba/F3 cells expressing BCR-ABL) to assess cellular potency.[6][7][8]

Q2: How does the phosphorylation state of the ABL kinase affect this compound binding and assay results?

A2: this compound preferentially binds to the inactive (DFG-out) conformation of the ABL kinase.[9] The phosphorylation state of the activation loop can influence the conformational equilibrium of the kinase, thereby affecting the binding affinity of this compound and its analogues. It is crucial to use a consistent source and preparation of the kinase to ensure reproducible results.

Q3: My this compound analogue shows high potency in a biochemical assay but is much weaker in a cell-based assay. What could be the reason?

A3: This discrepancy is common and can be due to several factors, including poor cell permeability of your compound, active efflux from the cell by transporters, or metabolic instability of the compound within the cell. It is also possible that the compound has off-target effects that are not captured in the biochemical assay.

Q4: What is a good positive control for my screening assay?

A4: this compound itself is the ideal positive control. It is well-characterized, and its IC50 value should be consistent in your assay system. Other clinically approved ABL kinase inhibitors like dasatinib or nilotinib can also be used as controls.[10]

Q5: How can I assess the selectivity of my this compound analogues?

A5: To assess selectivity, you should screen your lead compounds against a panel of other kinases. This will help identify potential off-target effects and provide a more comprehensive understanding of the compound's activity profile.[5]

Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay (Adapted for ABL Kinase)

This protocol is a general guideline adapted from manufacturer's protocols for a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.[9][11][12][13][14]

Materials:

  • GST- or His-tagged ABL Kinase

  • LanthaScreen™ Eu-anti-GST or Eu-anti-His Antibody

  • Kinase Tracer

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound and test analogues

  • 384-well, low-volume, white plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound analogues and this compound (positive control) in 100% DMSO. Then, dilute these stocks into the assay buffer to the desired final concentration. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Kinase/Antibody Mixture Preparation: Prepare a 2X solution of the ABL kinase and the Eu-labeled antibody in assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.

  • Tracer Preparation: Prepare a 2X solution of the appropriate kinase tracer in assay buffer. The tracer concentration should ideally be close to its Kd for the kinase.

  • Assay Assembly:

    • Add 5 µL of the compound solution to the assay plate.

    • Add 5 µL of the 2X kinase/antibody mixture.

    • Incubate for 15-30 minutes at room temperature.

    • Add 5 µL of the 2X tracer solution.

  • Incubation and Measurement:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Ba/F3 Cell Proliferation Assay for BCR-ABL

This protocol describes a cell-based assay to measure the inhibition of BCR-ABL-driven cell proliferation.[6][7][15][16][17][18][19]

Materials:

  • Ba/F3 cells stably expressing BCR-ABL

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound and test analogues

  • 96-well, clear-bottom, white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

Procedure:

  • Cell Seeding:

    • Harvest log-phase Ba/F3-BCR-ABL cells and wash them with PBS to remove any residual growth factors.

    • Resuspend the cells in fresh RPMI-1640 with 10% FBS at a density of 2 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (2,000 cells/well) into the 96-well plate.

  • Compound Addition:

    • Prepare serial dilutions of the this compound analogues and this compound in the culture medium.

    • Add 100 µL of the compound dilutions to the wells containing the cells. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the compound concentration.

    • Normalize the data to the vehicle control (100% viability) and a background control (no cells, 0% viability).

    • Fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Quantitative Data Summary

Table 1: In Vitro Potency of this compound and Representative Analogues Against ABL Kinase
CompoundABL Kinase IC50 (nM)K562 Cell Proliferation GI50 (nM)Reference Compound
This compound25 - 10080 - 200Yes
Analogue A1050No
Analogue B2501500No
Analogue C525No

Note: The IC50 and GI50 values are representative and can vary depending on the specific assay conditions.[20][21][22][23]

Table 2: Assay Performance Metrics
Assay TypeParameterTypical Value
LanthaScreen™ Kinase Binding Assay Z'-factor> 0.6
Signal-to-Background> 5
Ba/F3 Proliferation Assay Z'-factor> 0.5
Signal-to-Noise> 10

Note: These are generally accepted values for a robust assay.[2][3]

Visualizations

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR-ABL BCR-ABL GRB2 GRB2 BCR-ABL->GRB2 activates PI3K PI3K BCR-ABL->PI3K activates STAT5 STAT5 BCR-ABL->STAT5 activates SOS SOS GRB2->SOS recruits RAS RAS SOS->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Proliferation Proliferation ERK->Proliferation promotes AKT AKT PI3K->AKT activates Survival Survival AKT->Survival promotes STAT5->Survival promotes This compound This compound This compound->BCR-ABL inhibits

Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of this compound.[24][25][26][27][28]

Experimental_Workflow Start Start Primary_Screening Primary Screening (Biochemical Assay) Start->Primary_Screening Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screening->Hit_Confirmation Cellular_Assay Cellular Potency Assay (e.g., Ba/F3 Proliferation) Hit_Confirmation->Cellular_Assay Selectivity_Profiling Selectivity Profiling (Kinase Panel) Cellular_Assay->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization End End Lead_Optimization->End

Caption: General experimental workflow for screening this compound analogues.[5][29]

Troubleshooting_Decision_Tree Start Assay Fails QC (e.g., Z' < 0.5) Check_Signal Is the signal low? Start->Check_Signal Check_Variability Is variability high? Check_Signal->Check_Variability No Optimize_Reagents Optimize reagent concentrations Check_Signal->Optimize_Reagents Yes Check_Pipetting Review pipetting technique Check_Variability->Check_Pipetting Yes Re-run_Assay Re-run Assay Check_Variability->Re-run_Assay No Check_Enzyme_Activity Verify enzyme activity Optimize_Reagents->Check_Enzyme_Activity Check_Enzyme_Activity->Re-run_Assay Check_Reagent_Stability Assess reagent stability Check_Pipetting->Check_Reagent_Stability Check_Reagent_Stability->Re-run_Assay

Caption: A decision tree for troubleshooting common high-throughput screening assay issues.[30][31]

References

Technical Support Center: Imatinib Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the cumulative mechanism of imatinib-resistant mutations. This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental hurdles, detailed experimental protocols, and key data to support your research in Chronic Myeloid Leukemia (CML) and other BCR-ABL positive leukemias.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of acquired resistance to this compound?

A1: The most common mechanism of acquired this compound resistance is the development of point mutations within the ABL kinase domain of the BCR-ABL oncoprotein.[1][2][3][4] These mutations can interfere with this compound binding, either directly or by stabilizing the active conformation of the kinase, which has a lower affinity for the drug.[3] While less frequent, other mechanisms include amplification or overexpression of the BCR-ABL gene and activation of alternative signaling pathways.[4][5][6]

Q2: How do cumulative mutations contribute to higher levels of this compound resistance?

A2: While polyclonal resistance, where multiple distinct clones with single mutations exist, is common, the acquisition of multiple mutations on a single BCR-ABL allele (compound mutations) can confer significantly higher levels of resistance.[7] This cumulative effect often results in resistance to second-generation tyrosine kinase inhibitors (TKIs) as well. The molecular mechanism for resistance from single-site mutations can be a cumulative effect of a modest decrease in drug affinity combined with an increase in the enzyme's catalytic activity.[8]

Q3: Which are the most clinically significant this compound-resistant mutations?

A3: Over 70 different mutations have been identified, but a smaller subset accounts for the majority of clinical resistance cases.[9] These mutations often cluster in specific regions of the kinase domain, such as the P-loop (e.g., G250E, Y253H/F, E255K/V), the this compound binding site, the catalytic domain (M351T), and the activation loop.[4][9] The T315I mutation is particularly critical as it confers resistance to this compound and most second-generation TKIs.[4][10][11]

Q4: Do all identified mutations in the ABL kinase domain confer this compound resistance?

A4: No, not all mutations lead to clinically significant resistance. Some mutations may only cause a minor increase in the concentration of this compound required for inhibition (IC50), which might be overcome by dose escalation.[7] It is crucial to perform biochemical and cellular assays to characterize the sensitivity of any newly identified mutant to this compound before ascribing a resistant phenotype.[1][7][12]

Q5: What are BCR-ABL independent mechanisms of this compound resistance?

A5: BCR-ABL independent resistance can occur when leukemia cells survive despite effective inhibition of the BCR-ABL kinase.[13] This can be due to several factors, including the activation of alternative oncogenic signaling pathways (like those involving Src-family kinases), reduced intracellular this compound concentration due to drug efflux pumps (such as P-glycoprotein), or the inherent resistance of quiescent leukemic stem cells.[5][14][15]

Troubleshooting Experimental Issues

Q1: My this compound-resistant cell line shows variable IC50 values between experiments. What could be the cause?

A1: Inconsistent IC50 values can stem from several factors:

  • Cell Viability and Passage Number: Ensure cells are in the logarithmic growth phase and use a consistent range of passage numbers, as cellular characteristics can drift over time.

  • Reagent Stability: Prepare fresh this compound dilutions for each experiment from a validated stock solution. This compound stability in media can vary.

  • Seeding Density: Use a precise and consistent cell seeding density. Over- or under-confluency can significantly impact results.

  • Assay Incubation Time: The duration of drug exposure (e.g., 48 vs. 72 hours) will affect the IC50 value. Maintain a consistent incubation time as per your established protocol.

  • Contamination: Perform regular checks for mycoplasma contamination, which can alter cell growth and drug response.

Q2: I am having trouble detecting BCR-ABL kinase domain mutations by Sanger sequencing. The results are noisy or show no mutation in a clinically resistant sample.

A2: Consider the following troubleshooting steps:

  • Low Mutant Allele Burden: Direct Sanger sequencing has a sensitivity limit of around 15-20% for detecting a mutant allele in a mixed population. If the resistant clone is a minor subpopulation, Sanger sequencing may not detect it. Consider more sensitive methods like next-generation sequencing (NGS) or allele-specific PCR.

  • Poor RNA/cDNA Quality: Use high-quality RNA for reverse transcription. Check RNA integrity using a method like the RNA Integrity Number (RIN) score.[16] Ensure your RT-PCR primers are specific to the BCR-ABL transcript and that the PCR reaction is optimized to prevent non-specific amplification.[17]

  • PCR Inhibitors: Ensure the extracted RNA/cDNA is free from contaminants that could inhibit the PCR reaction.

  • Sequencing Primer Design: Design sequencing primers that are specific to the ABL kinase domain and do not overlap with known polymorphisms.

Q3: My Western blot for phosphorylated BCR-ABL (p-BCR-ABL) shows a weak or absent signal in my resistant cell line, even though the cells are growing.

A3: This could be due to several reasons:

  • Sample Preparation: Prepare cell lysates quickly on ice with fresh lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation and degradation.

  • Antibody Quality: Ensure your primary antibody is specific for the phosphorylated form of ABL and has been validated for Western blotting. Use the recommended antibody dilution and incubation conditions.

  • Protein Loading: Quantify your protein lysates and ensure equal loading across all lanes. Use a loading control (e.g., β-actin, GAPDH, or total ABL) to verify.

  • Transfer Efficiency: Verify that proteins have transferred efficiently from the gel to the membrane by using a total protein stain like Ponceau S.

  • BCR-ABL Independent Resistance: If you have confirmed your methodology is sound, the resistant cell line may be relying on a BCR-ABL-independent mechanism for survival, in which case BCR-ABL activity might not be the primary driver.[13]

Quantitative Data Summary

The level of resistance conferred by a specific mutation is often quantified by the IC50 value, which is the concentration of a drug required to inhibit a biological process (e.g., cell proliferation or kinase activity) by 50%. The fold increase in IC50 compared to wild-type (WT) BCR-ABL is a common metric for comparing the resistance level of different mutations.

Table 1: In Vitro this compound IC50 Values for Common BCR-ABL Kinase Domain Mutations

MutationLocationFold Increase in this compound IC50 (Relative to WT)Resistance Level
Wild-Type -1Sensitive
M244V P-loop2 - 4Low
G250E P-loop10 - 20High
Y253H P-loop> 20High
E255K P-loop> 20High
T315I Gatekeeper> 50Very High
F317L This compound Contact5 - 10Moderate
M351T Catalytic Domain2 - 5Low
F359V Catalytic Domain5 - 15Moderate-High
H396P Activation Loop3 - 7Low-Moderate

Note: IC50 values are approximate and can vary based on the specific cell line and assay conditions used. Data compiled from multiple sources.[7][9][18][19]

Key Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a common method for generating this compound-resistant CML cell lines in vitro by continuous exposure to escalating drug concentrations.[20][21][22]

  • Initial Culture: Start with a parental, this compound-sensitive cell line (e.g., K562). Culture the cells in standard RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Initial this compound Exposure: Begin by exposing the cells to a low concentration of this compound, typically near the IC20 (the concentration that inhibits growth by 20%).

  • Monitoring and Dose Escalation: Monitor cell viability regularly using a method like Trypan Blue exclusion. When the cell viability returns to >90% and the population doubling time is stable, gradually increase the this compound concentration. This process is slow and can take several months.

  • Selection of Resistant Population: Continue this stepwise dose escalation until the cells can proliferate in a clinically relevant concentration of this compound (e.g., 1-5 µM).

  • Characterization: Once a resistant population is established, characterize it by determining its this compound IC50, sequencing the BCR-ABL kinase domain to identify mutations, and analyzing protein expression levels.

  • Maintenance: Maintain the established resistant cell line in media containing the final concentration of this compound to ensure the resistant phenotype is not lost.[20]

Protocol 2: Cell Viability (IC50) Assay using MTS

This protocol outlines a method to determine the IC50 of this compound against sensitive and resistant cell lines.

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined optimal density (e.g., 2 x 10³ to 2 x 10⁴ cells/well) in 100 µL of culture medium.[23]

  • Drug Dilution Series: Prepare a serial dilution of this compound in culture medium. Add the drug dilutions to the wells in quadruplicate. Include vehicle-only (e.g., DMSO) control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[23]

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[23]

  • Data Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression (sigmoidal dose-response) curve to calculate the IC50 value.

Protocol 3: BCR-ABL Kinase Domain Mutation Analysis by Sanger Sequencing

This protocol provides a workflow for identifying point mutations in the BCR-ABL kinase domain.[17]

  • RNA Extraction: Extract total RNA from at least 1 x 10⁶ CML cells using a standard method (e.g., Trizol or column-based kits).

  • cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and random hexamers or gene-specific primers.

  • PCR Amplification: Amplify the ABL kinase domain region from the cDNA using primers that flank the region of interest (typically covering amino acids ~200 to ~500).

  • PCR Product Purification: Run the PCR product on an agarose gel to confirm the correct size and purify it using a PCR purification kit to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for bidirectional Sanger sequencing using both the forward and reverse PCR primers.

  • Sequence Analysis: Align the resulting sequences with a wild-type BCR-ABL reference sequence (e.g., GenBank accession no. M14752) using sequence analysis software (e.g., SnapGene, FinchTV, or similar). Identify any nucleotide changes and translate them to determine the corresponding amino acid substitutions.

Visualizations: Pathways and Workflows

BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2_Gab2 Grb2/Gab2 BCR_ABL->Grb2_Gab2 pY PI3K_AKT PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT pY STAT5 STAT5 BCR_ABL->STAT5 pY This compound This compound This compound->BCR_ABL RAS_MAPK RAS-RAF-MEK-ERK Pathway Grb2_Gab2->RAS_MAPK Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis STAT5->Apoptosis Experimental_Workflow start Start: This compound-Sensitive CML Cell Line culture Culture with Escalating Doses of this compound start->culture select Select for Resistant Population culture->select characterize Characterize Resistant Line select->characterize ic50 Determine IC50 characterize->ic50 sequence Sequence Kinase Domain characterize->sequence western Analyze Protein Expression characterize->western Cumulative_Resistance_Model WT Wild-Type BCR-ABL (this compound Sensitive) M1 Single Mutation (e.g., M351T) Low-Level Resistance WT->M1 This compound Pressure M2 Single Mutation (e.g., E255K) High-Level Resistance WT->M2 This compound Pressure M_poly Polyclonal Resistance (Mixture of M1 and M2 clones) M1->M_poly M2->M_poly M_compound Compound Mutation (M351T + E255K) Very High Resistance M2->M_compound Additional Mutation Event

References

Validation & Comparative

Imatinib vs. Nilotinib: A Preclinical Comparison Guide for Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the preclinical performance of imatinib and nilotinib, two prominent tyrosine kinase inhibitors (TKIs). The information presented is collated from various preclinical studies, with a focus on their efficacy in Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumor (GIST) models. This guide aims to be a valuable resource for researchers designing new studies, evaluating drug candidates, and understanding the nuances of TKI activity.

Executive Summary

Nilotinib, a second-generation TKI, was rationally designed based on the structure of this compound to achieve higher potency and to overcome mechanisms of this compound resistance.[1][2] Preclinical data consistently demonstrates that nilotinib is significantly more potent than this compound in inhibiting the BCR-ABL kinase, the primary driver of CML.[1][3] This increased potency extends to many, but not all, this compound-resistant BCR-ABL mutations.[1][3] While both drugs target KIT and PDGFR kinases, relevant in GIST, their comparative efficacy in preclinical GIST models is less pronounced than in CML. This guide will delve into the quantitative data, experimental methodologies, and underlying signaling pathways that define the preclinical profiles of these two important targeted therapies.

Data Presentation: In Vitro Potency

The following tables summarize the 50% inhibitory concentration (IC50) values for this compound and nilotinib against various cancer cell lines. Lower IC50 values indicate higher potency.

Table 1: IC50 Values in BCR-ABL Positive (CML) Cell Lines
Cell Line / TargetBCR-ABL StatusThis compound IC50 (nM)Nilotinib IC50 (nM)Fold Difference (this compound/Nilotinib)
Wild-Type Abl Kinase-28015~18.7x
K562Wild-Type6003020x
Ba/F3 p210Wild-Type480 - 71015 - 22~32x - 32.3x
M351TMutant1,48037~40x
G250EMutant1,13041~27.6x
F317LMutant1,51048~31.5x
E255KMutant3,475199~17.5x
Y253HMutant>10,000443>22.6x
E255VMutant>10,000450>22.2x
T315IMutant>10,000>2,000Resistant

Data compiled from multiple sources. Absolute values may vary between studies based on experimental conditions.[1][4]

Table 2: IC50 Values in KIT/PDGFRA-Driven Cell Lines
Cell LineRelevant MutationThis compound IC50 (nM)Nilotinib IC50 (nM)Notes
FDC-P1 V560G-KITThis compound-Sensitive-4.9Nilotinib shows high potency.
FDC-P1 D816V-KITThis compound-ResistantNo effect at 10 µM630Nilotinib retains some activity against this resistant mutant.
EOL-1FIP1L1-PDGFRA0.200.54Both drugs are highly potent, with this compound being slightly more so in this model.[2]

Signaling Pathway Analysis

This compound and nilotinib are ATP-competitive inhibitors that target the kinase domain of specific tyrosine kinases. Their primary mechanism in CML involves blocking the constitutively active BCR-ABL kinase, which prevents the phosphorylation of downstream substrates essential for cell proliferation and survival.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate Protein BCR_ABL->Substrate phosphorylates ATP ATP ATP->BCR_ABL binds P_Substrate Phosphorylated Substrate RAS_RAF RAS/RAF/MEK/ERK Pathway P_Substrate->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway P_Substrate->PI3K_AKT STAT5 JAK/STAT Pathway P_Substrate->STAT5 TKI This compound / Nilotinib TKI->BCR_ABL blocks ATP binding Proliferation Gene Transcription (Proliferation, Survival) RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation

Caption: BCR-ABL signaling pathway and TKI inhibition mechanism.

The diagram above illustrates how the BCR-ABL fusion protein utilizes ATP to phosphorylate downstream substrates, activating multiple signaling cascades (e.g., RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT) that drive leukemic cell proliferation and survival.[5][6][7] this compound and nilotinib function by binding to the ATP-binding pocket of BCR-ABL, thereby preventing this phosphorylation cascade.

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing preclinical findings. Below are representative protocols for key assays used in the comparison of this compound and nilotinib.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Cancer cell lines (e.g., K562 for CML) are seeded into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of appropriate culture medium (e.g., RPMI 1640).

  • Drug Treatment: Cells are incubated with various concentrations of this compound or nilotinib for a specified period, typically 48 to 72 hours. A control group receives only the vehicle (e.g., DMSO).[8]

  • MTT Incubation: After the treatment period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well at a final concentration of 5 mg/mL and incubated for 4 hours. Viable cells with active mitochondrial reductases convert the MTT into purple formazan crystals.[8]

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent like DMSO (150 µL). The absorbance is then measured using a microplate reader at a wavelength of 490 nm.[8]

  • Data Analysis: Cell viability is expressed as a percentage of the control group. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay identifies apoptotic cells.

  • Cell Treatment: Cells are cultured and treated with this compound, nilotinib, or vehicle control as described for the viability assay.

  • Cell Harvesting and Staining: After treatment, cells are harvested, washed, and resuspended in an Annexin-V binding buffer. Fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like Propidium Iodide (PI, which enters late apoptotic or necrotic cells) are added.[9]

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. The cell population is quantified into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

  • Data Analysis: The percentage of apoptotic cells (early and late) in the drug-treated samples is compared to the control.

In Vivo Xenograft Mouse Model

This animal model assesses the in vivo efficacy of the compounds.

  • Cell Implantation: Immunocompromised mice (e.g., SCID or NOD/SCID) are intravenously or subcutaneously injected with human cancer cells (e.g., 32D-p210-luc+ or K562 for CML).[3][10]

  • Tumor Growth and Monitoring: Tumor growth is monitored by measuring tumor volume (for subcutaneous models) or by bioluminescent imaging (for systemic models where cells express luciferase).[3]

  • Drug Administration: Once tumors are established or leukemia is detectable, mice are randomized into treatment groups: vehicle control, this compound, and nilotinib. Drugs are typically administered daily via oral gavage.

  • Efficacy Assessment: The primary endpoints are typically tumor growth inhibition, reduction in leukemia burden (bioluminescence), and overall survival of the mice.[1][11]

  • Pharmacodynamic Studies: At the end of the study, tumors or tissues can be harvested to analyze the inhibition of target phosphorylation (e.g., p-BCR-ABL) via Western blot or immunohistochemistry.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture 1. Culture CML Cell Lines (e.g., K562) Drug_Treatment 2. Treat with this compound or Nilotinib (Dose-Response) Cell_Culture->Drug_Treatment Viability 3a. Cell Viability Assay (MTT) Drug_Treatment->Viability Apoptosis 3b. Apoptosis Assay (Annexin V) Drug_Treatment->Apoptosis IC50_Calc 4. Calculate IC50 Values Viability->IC50_Calc Xenograft 5. Establish Xenograft Mouse Model IC50_Calc->Xenograft Proceed if potent Treatment_Groups 6. Randomize & Treat Mice (Vehicle, this compound, Nilotinib) Xenograft->Treatment_Groups Monitoring 7. Monitor Tumor Growth / Survival Treatment_Groups->Monitoring Outcome 8. Assess Efficacy (Tumor Inhibition, Survival) Monitoring->Outcome

Caption: A typical preclinical experimental workflow.

Concluding Remarks

The preclinical evidence strongly supports the superior potency of nilotinib over this compound, particularly in the context of wild-type BCR-ABL and a wide array of this compound-resistant mutants in CML models.[1][3] This enhanced potency, quantified by significantly lower IC50 values, often translates to improved in vivo efficacy. However, the T315I "gatekeeper" mutation remains a challenge for both agents. In GIST models, while both drugs show activity against KIT and PDGFRA, the superiority of nilotinib is less clear, and clinical trials have not shown a benefit for nilotinib over this compound in the first-line setting.

The choice between these inhibitors in a research setting will depend on the specific goals of the study, such as investigating mechanisms of resistance, evaluating combination therapies, or exploring efficacy in novel cancer models. The detailed protocols and comparative data provided in this guide serve as a foundational resource for such endeavors.

References

A Comparative Guide to Imatinib and Dasatinib for BCR-ABL Mutation Screening

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of imatinib and dasatinib, two prominent tyrosine kinase inhibitors (TKIs) used in the treatment of Chronic Myeloid Leukemia (CML). The focus is on their differential efficacy against various BCR-ABL mutations, providing researchers, scientists, and drug development professionals with a detailed overview supported by experimental data and protocols.

Introduction

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation.[1][2] this compound, the first-generation TKI, revolutionized CML treatment by targeting the ATP-binding site of the BCR-ABL kinase.[1][2] However, the emergence of resistance, often due to point mutations in the kinase domain, necessitated the development of second-generation TKIs like dasatinib.[3] Dasatinib is significantly more potent than this compound against unmutated BCR-ABL and is active against a majority of this compound-resistant mutations.[4][5][6]

Mechanism of Action

Both this compound and dasatinib inhibit the BCR-ABL tyrosine kinase by blocking its ATP-binding site, thereby preventing the phosphorylation of downstream substrates involved in cell proliferation and survival.[1] However, they differ in their binding conformations. This compound binds to the inactive (closed) conformation of the ABL kinase domain.[7] In contrast, dasatinib is a dual Src/Abl inhibitor that can bind to both the active and inactive conformations of the ABL kinase, contributing to its higher potency and broader activity against mutations that favor the active conformation.[7][8]

cluster_0 BCR-ABL Signaling Pathway cluster_1 TKI Inhibition BCR-ABL BCR-ABL Substrate Substrate BCR-ABL->Substrate ATP -> ADP Phosphorylated Substrate Phosphorylated Substrate BCR-ABL->Phosphorylated Substrate Phosphorylation Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival This compound This compound BCR-ABL_Inhibited BCR-ABL This compound->BCR-ABL_Inhibited Binds to inactive form Dasatinib Dasatinib Dasatinib->BCR-ABL_Inhibited Binds to active & inactive forms No Phosphorylation No Phosphorylation BCR-ABL_Inhibited->No Phosphorylation

Diagram 1: BCR-ABL signaling and TKI inhibition mechanism.

Comparative Efficacy

Clinical trials have demonstrated that dasatinib leads to faster and deeper responses compared to this compound in newly diagnosed CML patients.[5][9] In the pivotal DASISION trial, dasatinib showed superior efficacy over this compound after 12 months of follow-up.[5]

Table 1: Response Rates in Newly Diagnosed CML-CP Patients (DASISION Trial - 24 Month Follow-up)
Response MetricDasatinib (100 mg QD)This compound (400 mg QD)
Complete Cytogenetic Response (CCyR) 86%82%
Major Molecular Response (MMR) 64%46%
BCR-ABL ≤ 0.0032% (4.5-log reduction) 17%8%
Data sourced from the DASISION trial 2-year follow-up.[5]

For patients who have developed resistance or intolerance to this compound, dasatinib has shown significant efficacy.

Table 2: Efficacy of Dasatinib in this compound-Resistant/Intolerant CML-CP Patients (2-Year Follow-up)
Patient GroupComplete Cytogenetic Response (CCyR)Progression-Free Survival (PFS)
With Baseline BCR-ABL Mutation 43%70%
Without Baseline BCR-ABL Mutation 47%80%
Data from a pooled analysis of phase 2/3 trials.[4][10]

BCR-ABL Mutation Spectrum and Drug Sensitivity

The development of point mutations within the BCR-ABL kinase domain is a primary mechanism of acquired resistance to TKIs.[3][7] this compound and dasatinib are effective against different spectrums of these mutations.

Table 3: In Vitro Sensitivity of Common BCR-ABL Mutations to this compound and Dasatinib (IC50 values, nM)
MutationLocationThis compound IC50 (nM)Dasatinib IC50 (nM)Sensitivity
Unmutated -25 - 100<1Sensitive to both
G250E P-loop>10,0003Resistant to this compound, Sensitive to Dasatinib
Y253H P-loop>10,0003Resistant to this compound, Sensitive to Dasatinib
E255K/V P-loop>10,0005-10Resistant to this compound, Sensitive to Dasatinib
M351T -1,500 - 2,5001-3Resistant to this compound, Sensitive to Dasatinib
F359V -2,000 - 4,0003-5Resistant to this compound, Sensitive to Dasatinib
T315I Gatekeeper>10,000>200Resistant to both
F317L/V -200 - 40010-20Sensitive to this compound, Reduced sensitivity to Dasatinib
IC50 values are approximate and can vary between studies.

Interestingly, the spectrum of mutations that arise during treatment differs between the two drugs. Patients treated with this compound can develop a wide range of mutations.[11][12] In contrast, dasatinib treatment is associated with a narrower spectrum of emergent mutations, though with a higher incidence of the highly resistant T315I mutation.[11][12]

Experimental Protocols

BCR-ABL Mutation Screening

The standard method for detecting BCR-ABL kinase domain mutations involves reverse transcription of RNA to complementary DNA (cDNA), followed by amplification of the kinase domain and subsequent sequencing.

1. Sample Collection and RNA Extraction:

  • Collect peripheral blood or bone marrow aspirate in EDTA tubes.

  • Isolate total RNA from the sample using a commercial kit (e.g., TRIzol or RNeasy).

  • Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and integrity via gel electrophoresis.

2. cDNA Synthesis:

  • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

3. PCR Amplification of the BCR-ABL Kinase Domain:

  • Perform a nested or semi-nested PCR to specifically amplify the BCR-ABL kinase domain from the cDNA. This increases sensitivity and specificity.

  • First Round PCR Primers: Forward and reverse primers flanking the kinase domain.

  • Second Round PCR Primers: Nested primers internal to the first-round amplicons.

  • Use a high-fidelity DNA polymerase to minimize PCR errors.

  • Verify the PCR product size on an agarose gel.

4. Sequencing:

  • Sanger Sequencing:

    • Purify the PCR product to remove excess primers and dNTPs.

    • Perform cycle sequencing using the second-round PCR primers.

    • Analyze the sequencing data using appropriate software to identify nucleotide changes compared to the wild-type BCR-ABL sequence. While reliable, Sanger sequencing has a sensitivity limit of detecting mutations present in about 20% of the alleles.[13]

  • Next-Generation Sequencing (NGS):

    • Prepare a sequencing library from the PCR product.

    • Perform high-throughput sequencing.

    • Analyze the data using bioinformatics pipelines to identify low-frequency mutations (down to 1-3% allele frequency). NGS is more sensitive but also more labor-intensive and requires robust bioinformatic support.[13][14]

cluster_workflow BCR-ABL Mutation Screening Workflow cluster_sequencing 6. Sequencing A 1. Sample Collection (Peripheral Blood/Bone Marrow) B 2. RNA Extraction A->B C 3. cDNA Synthesis (Reverse Transcription) B->C D 4. PCR Amplification (BCR-ABL Kinase Domain) C->D E 5. PCR Product Purification D->E F Sanger Sequencing E->F Standard Sensitivity G Next-Generation Sequencing (NGS) E->G High Sensitivity H 7. Data Analysis (Mutation Identification) F->H G->H I 8. Clinical Report H->I

Diagram 2: Experimental workflow for BCR-ABL mutation screening.

Conclusion

Dasatinib offers a significant advantage over this compound in terms of potency and efficacy, providing faster and deeper responses in first-line therapy and serving as a crucial second-line option for this compound-resistant patients. The choice between these inhibitors can be guided by the patient's disease stage, prior treatment history, and, critically, the BCR-ABL mutation status. While dasatinib is effective against most this compound-resistant mutations, it is inactive against the T315I mutation. Therefore, routine mutation screening is essential for guiding personalized treatment strategies in CML, and the choice of screening methodology (Sanger vs. NGS) depends on the required sensitivity.

References

A Head-to-Head Battle: Comparing the Efficacy of Imatinib and Second-Generation TKIs in Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

The advent of tyrosine kinase inhibitors (TKIs) has transformed Chronic Myeloid Leukemia (CML) from a fatal diagnosis to a manageable chronic condition for most patients. Imatinib, the first-generation TKI, set a revolutionary standard of care. However, the development of second-generation TKIs—including nilotinib, dasatinib, and bosutinib—has prompted a critical evaluation of the optimal first-line therapy for newly diagnosed chronic phase CML (CML-CP). This guide provides a detailed comparison of the efficacy of this compound versus these newer agents, supported by data from pivotal clinical trials, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Mechanism of Action: Targeting the BCR-ABL Oncoprotein

CML is characterized by the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22. This creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled proliferation of myeloid cells.[1][2][3] All TKIs work by competitively binding to the ATP-binding site of the BCR-ABL kinase domain, thereby inhibiting its activity and blocking downstream signaling pathways that lead to leukemogenesis.[1][4][5]

Second-generation TKIs were developed to have greater potency against BCR-ABL than this compound and to be effective against many of the mutations that confer resistance to this compound.[3][6][7] This increased potency often translates to faster and deeper molecular responses.[6][7]

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS GAB2 GAB2 BCR_ABL->GAB2 STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS PI3K PI3K GAB2->PI3K AKT AKT PI3K->AKT Survival Decreased Apoptosis (Increased Survival) STAT5->Survival RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK mTOR->Survival ERK ERK MEK->ERK Proliferation Increased Proliferation ERK->Proliferation TKI TKI (this compound, Dasatinib, Nilotinib, etc.) TKI->BCR_ABL Inhibits Clinical_Trial_Workflow cluster_screening Patient Recruitment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-Up & Analysis Screening Patient Screening (Newly Diagnosed CML-CP, Ph+) Randomize Randomization (1:1) Screening->Randomize Imatinib_Arm This compound Arm (e.g., 400 mg once daily) Randomize->Imatinib_Arm SGTKI_Arm Second-Gen TKI Arm (e.g., Dasatinib, Nilotinib, Bosutinib) Randomize->SGTKI_Arm Monitoring Regular Monitoring (Blood Counts, PCR, Cytogenetics) Imatinib_Arm->Monitoring SGTKI_Arm->Monitoring Endpoints Primary & Secondary Endpoints - MMR at 12 months - CCyR - PFS, OS Monitoring->Endpoints

References

In Vitro Potency of Imatinib vs. Nilotinib: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Analysis of BCR-ABL Inhibition

This guide provides a detailed in vitro comparison of the potency of imatinib and nilotinib, two cornerstone tyrosine kinase inhibitors (TKIs) in the treatment of Chronic Myeloid Leukemia (CML). For researchers, scientists, and drug development professionals, understanding the nuanced differences in their inhibitory activity against the BCR-ABL oncoprotein, including various resistance-conferring mutations, is critical for advancing therapeutic strategies.

Data Presentation: Inhibitory Concentration (IC50) Values

The in vitro potency of a drug is commonly quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit a specific biological process by 50%. The following table summarizes the IC50 values for this compound and nilotinib against wild-type (unmutated) BCR-ABL and a panel of clinically relevant this compound-resistant BCR-ABL kinase domain mutations. The data clearly demonstrates that nilotinib is significantly more potent than this compound against wild-type BCR-ABL and retains activity against a majority of this compound-resistant mutants.[1][2][3]

BCR-ABL MutationThis compound IC50 (nM)Nilotinib IC50 (nM)Fold Difference (this compound/Nilotinib)
Wild-Type100 - 300< 30~10 - 30
G250E> 500070> 71
Q252H> 500070> 71
Y253F> 5000200> 25
Y253H> 5000450> 11
E255K> 5000200> 25
E255V> 5000450> 11
F311L> 500070> 71
T315I> 10000> 2000-
F317L> 500070> 71
M351T> 500070> 71
F359V> 5000200> 25
H396P> 500070> 71
H396R> 500070> 71

Note: IC50 values can vary between different studies and experimental conditions. The values presented are a synthesis of reported data to illustrate relative potency.

Experimental Protocols

The determination of IC50 values is a fundamental aspect of in vitro drug evaluation. Below is a generalized protocol for assessing the inhibitory activity of compounds like this compound and nilotinib against BCR-ABL expressing cells.

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Culture: Ba/F3 cells, a murine pro-B cell line, are engineered to express either wild-type or mutated forms of the human BCR-ABL gene. These cells are cultured in appropriate media supplemented with growth factors.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

  • Drug Treatment: A serial dilution of the tyrosine kinase inhibitor (this compound or nilotinib) is prepared. The cells are then treated with a range of drug concentrations. Control wells receive vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the drug to exert its effect.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The absorbance values are plotted against the drug concentration. A sigmoidal dose-response curve is generated, from which the IC50 value is calculated using non-linear regression analysis.[4]

Visualizations

BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the malignant phenotype in CML by activating multiple downstream signaling pathways, leading to increased cell proliferation and survival.[5][6][7][8][9] Both this compound and nilotinib function by competitively inhibiting the ATP binding site of the BCR-ABL kinase domain, thereby blocking its activity.[6]

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 GAB2 GAB2 BCR_ABL->GAB2 STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS PI3K PI3K GAB2->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT Survival Cell Survival (Anti-apoptosis) STAT5->Survival MEK MEK RAF->MEK mTOR mTOR AKT->mTOR AKT->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation mTOR->Proliferation mTOR->Survival This compound This compound This compound->BCR_ABL Nilotinib Nilotinib Nilotinib->BCR_ABL

Caption: Simplified BCR-ABL signaling pathway and points of inhibition by this compound and nilotinib.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps involved in a typical in vitro experiment to determine the IC50 of a test compound.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Culture BCR-ABL Expressing Cells CellSeeding 3. Seed Cells into 96-well Plates CellCulture->CellSeeding DrugDilution 2. Prepare Serial Dilutions of this compound/Nilotinib DrugTreatment 4. Treat Cells with Drug Dilutions DrugDilution->DrugTreatment CellSeeding->DrugTreatment Incubation 5. Incubate for 48-72h DrugTreatment->Incubation MTT 6. Add MTT Reagent Incubation->MTT Absorbance 7. Measure Absorbance MTT->Absorbance DoseResponse 8. Plot Dose-Response Curve Absorbance->DoseResponse IC50 9. Calculate IC50 Value DoseResponse->IC50

Caption: Standard workflow for determining the IC50 of tyrosine kinase inhibitors in vitro.

References

Validating Imatinib Targets: A Proteomics-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of proteomics-based methodologies for the validation of imatinib targets. We delve into quantitative data, detailed experimental protocols, and visual representations of key cellular pathways to offer an objective analysis of this compound's performance against its alternatives.

Introduction

This compound, a cornerstone in targeted cancer therapy, primarily functions by inhibiting the BCR-ABL tyrosine kinase, the hallmark of chronic myeloid leukemia (CML). However, understanding its full spectrum of on-target and off-target effects is crucial for optimizing treatment strategies and overcoming resistance. Proteomics offers a powerful lens to dissect these molecular interactions on a global scale. This guide explores two prominent proteomics approaches—Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and chemical proteomics—to validate this compound's targets and compare its selectivity profile with second-generation inhibitors, nilotinib and dasatinib.

Data Presentation: Quantitative Comparison of this compound and Alternatives

The following tables summarize quantitative data from proteomic studies, comparing the kinase selectivity and inhibitory profiles of this compound, nilotinib, and dasatinib.

Table 1: Kinase Inhibition Profile of this compound, Nilotinib, and Dasatinib (IC50 in nM)

Kinase TargetThis compound IC50 (nM)Nilotinib IC50 (nM)Dasatinib IC50 (nM)
ABL1 25 - 100< 20< 1
BCR-ABL 25020< 1
KIT 100100-2001 - 10
PDGFRA 10050-1001 - 10
PDGFRB 10050-1001 - 10
SRC Family > 10,000> 10,0001 - 10
DDR1 3890.6
DDR2 3150.2
NQO2 1,000 - 5,0001,000 - 5,000Not a primary target

Data synthesized from multiple sources.[1][2][3][4][5][6][7] IC50 values can vary depending on the assay conditions.

Table 2: Summary of Proteomic Findings on this compound and its Alternatives

FeatureThis compoundNilotinibDasatinib
Primary Targets BCR-ABL, KIT, PDGFRA/BBCR-ABL, KIT, PDGFRA/BBCR-ABL, SRC family kinases, KIT, PDGFRA/B
Selectivity Relatively selectiveMore selective for BCR-ABL than this compoundBroader spectrum, potent SRC family inhibitor
Identified Off-Targets DDR1, DDR2, NQO2DDR1, NQO2Numerous, including TEC family kinases
Resistance Mutations Less effective against many BCR-ABL mutationsEffective against many this compound-resistant mutations (except T315I)Effective against most this compound-resistant mutations (except T315I)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the key experimental workflows discussed in this guide.

Experimental Protocol 1: SILAC-based Quantitative Proteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that allows for the accurate relative quantification of proteins between different cell populations.

1. Cell Culture and Labeling:

  • Culture two populations of a CML cell line (e.g., K562) in parallel.

  • For the "heavy" population, use a custom SILAC DMEM/RPMI medium lacking L-lysine and L-arginine, supplemented with heavy isotope-labeled L-lysine (e.g., 13C6-Lys) and L-arginine (e.g., 13C6,15N4-Arg).

  • For the "light" population, use the same medium supplemented with normal (light) L-lysine and L-arginine.

  • Culture the cells for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.

2. This compound Treatment:

  • Treat the "heavy" cell population with this compound at a desired concentration and duration.

  • Treat the "light" control population with a vehicle (e.g., DMSO).

3. Cell Lysis and Protein Extraction:

  • Harvest both cell populations and wash with ice-cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. Sample Preparation for Mass Spectrometry:

  • Mix equal amounts of protein from the "heavy" and "light" lysates.

  • Reduce the protein disulfide bonds with DTT and alkylate with iodoacetamide.

  • Perform in-solution or in-gel digestion of the protein mixture using trypsin.

  • Desalt the resulting peptide mixture using C18 spin columns.

5. LC-MS/MS Analysis:

  • Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

6. Data Analysis:

  • Process the raw mass spectrometry data using software such as MaxQuant or Spectronaut.

  • Identify peptides and proteins and calculate the heavy-to-light (H/L) ratios for each protein.

  • Proteins with significantly altered H/L ratios are considered potential targets or downstream effectors of this compound.

Experimental Protocol 2: Chemical Proteomics for Target Identification

Chemical proteomics utilizes immobilized small molecules to capture their interacting proteins from a complex biological sample.[2][8]

1. Immobilization of this compound:

  • Synthesize an analog of this compound containing a linker arm with a reactive group (e.g., an amine or carboxyl group).

  • Covalently couple the this compound analog to a solid support, such as sepharose beads.

2. Cell Lysate Preparation:

  • Culture CML cells (e.g., K562) and harvest them.

  • Lyse the cells in a non-denaturing lysis buffer to preserve protein complexes.

  • Clarify the lysate by centrifugation to remove cellular debris.

3. Affinity Pull-down:

  • Incubate the cell lysate with the this compound-immobilized beads.

  • As a negative control, incubate a separate aliquot of the lysate with beads that have not been coupled to the drug.

  • To identify specific binders, perform a competition experiment by pre-incubating the lysate with an excess of free this compound before adding the beads.

4. Washing and Elution:

  • Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competing with a high concentration of free this compound.

5. Protein Identification by Mass Spectrometry:

  • Separate the eluted proteins by SDS-PAGE.

  • Excise the protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by LC-MS/MS.

  • Alternatively, perform in-solution digestion of the eluate followed by LC-MS/MS.

6. Data Analysis:

  • Identify the proteins from the mass spectrometry data using a protein database search engine.

  • Compare the proteins identified in the this compound pull-down with the negative control and competition experiments to identify specific this compound-binding proteins.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows in the validation of this compound targets.

experimental_workflow cluster_silac SILAC Workflow cluster_chem Chemical Proteomics Workflow silac_label Metabolic Labeling ('Heavy' vs 'Light' Amino Acids) silac_treat This compound Treatment ('Heavy' Cells) silac_label->silac_treat silac_mix Mix Cell Lysates (1:1 Ratio) silac_treat->silac_mix silac_digest Protein Digestion (Trypsin) silac_mix->silac_digest silac_ms LC-MS/MS Analysis silac_digest->silac_ms silac_quant Quantitative Analysis (H/L Ratios) silac_ms->silac_quant chem_beads Immobilize this compound on Beads chem_pull Affinity Pull-down chem_beads->chem_pull chem_lysate Prepare Cell Lysate chem_lysate->chem_pull chem_wash Wash Beads chem_pull->chem_wash chem_elute Elute Bound Proteins chem_wash->chem_elute chem_ms Protein Identification (LC-MS/MS) chem_elute->chem_ms

Figure 1: Proteomics workflows for this compound target validation.

bcr_abl_pathway cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K This compound This compound This compound->BCR_ABL SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival (Anti-apoptosis) mTOR->Survival

Figure 2: Simplified BCR-ABL signaling pathway and this compound's point of inhibition.

Conclusion

Proteomics approaches, particularly SILAC and chemical proteomics, are indispensable tools for the comprehensive validation of this compound's targets. The quantitative data reveals that while this compound is a potent inhibitor of BCR-ABL, KIT, and PDGF receptors, second-generation inhibitors like nilotinib and dasatinib offer increased potency and activity against certain this compound-resistant mutations. Dasatinib, however, exhibits a broader kinase inhibition profile, which may contribute to both its efficacy and distinct side-effect profile. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further elucidate the mechanisms of action of tyrosine kinase inhibitors and to develop more effective and selective cancer therapies.

References

Combination of Imatinib and Arsenic Trioxide: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of a combination therapy involving Imatinib and Arsenic Trioxide (ATO) against various cancer cell lines. The experimental data cited herein highlights the synergistic or additive cytotoxic and pro-apoptotic effects of this combination, offering a promising avenue for cancer therapy, particularly in cases of this compound resistance.

Data Presentation

The following tables summarize the quantitative data from in vitro studies, demonstrating the enhanced anti-cancer effects of the this compound and ATO combination compared to monotherapy.

Cell LineDrug(s)IC50 (µM)Fold Change in IC50 (Combination vs. Monotherapy)Reference
K562 (CML) This compoundData not specified-[1][2]
Arsenic TrioxideData not specified-[1][2]
This compound + Arsenic TrioxideAdditive to synergistic cytotoxicity observedFavorable[1][2]
MO7p210 (CML) This compound + Arsenic TrioxideAdditive to synergistic cytotoxicity observedFavorable[1][2]
32Dp210 (CML) This compound + Arsenic TrioxideAdditive to synergistic cytotoxicity observedFavorable[1][2]
This compound-Resistant Bcr-Abl Mutant Cell Lines (15 lines) Arsenic Trioxide2.6-5.3 fold lower than for this compound-sensitive lineFavorable[3]
SK-N-SH (Neuroblastoma) This compound (10 µM)Suppressed proliferation-[4]
Arsenic Trioxide (0.5 & 5 µM)Reduced proliferation-[4]
This compound + Arsenic TrioxideAdditive or synergistic inhibition of proliferationFavorable[4]
SH-SY5Y (Neuroblastoma) This compound (10 µM)Suppressed proliferation-[4]
Arsenic Trioxide (0.5 & 5 µM)Reduced proliferation-[4]
This compound + Arsenic TrioxideAdditive or synergistic inhibition of proliferationFavorable[4]
SK-N-BE(2) (Neuroblastoma) This compound (10 µM)No significant effect on proliferation-[4]
Arsenic Trioxide (0.5 & 5 µM)Reduced proliferation-[4]
This compound + Arsenic TrioxideAdditive or synergistic inhibition of proliferationFavorable[4]

Table 1: Cytotoxicity of this compound and Arsenic Trioxide Combination. This table illustrates the half-maximal inhibitory concentration (IC50) and the nature of the interaction between the two drugs in various cancer cell lines.

Cell LineTreatmentApoptosis InductionKey Apoptotic MarkersReference
K562 (CML) This compound + Arsenic TrioxideSynergistic increase in apoptosisActivated Caspase-3[1][2]
This compound-Resistant Bcr-Abl Mutant Cell Lines Arsenic TrioxideDose-dependent induction of apoptosisActivation of Caspase-3, -8, and -9[3]
Neuroblastoma Cell Lines (SH-SY5Y, SK-N-SH, SK-N-BE(2)) This compound + Arsenic TrioxideSynergistic inhibitory effect on cellular proliferationNot specified[4]

Table 2: Pro-apoptotic Effects of this compound and Arsenic Trioxide Combination. This table highlights the ability of the drug combination to induce programmed cell death.

Experimental Protocols

Detailed methodologies for the key experiments cited in the reviewed literature are provided below.

Cell Lines and Culture
  • Chronic Myelogenous Leukemia (CML): K562, MO7p210, 32Dp210, and various this compound-resistant Bcr-Abl mutant cell lines were utilized.[1][2][3]

  • Neuroblastoma: SH-SY5Y, SK-N-SH, and SK-N-BE(2) cell lines were used.[4]

  • Parental, Bcr-Abl-negative cell lines such as MO7e and 32D were used as controls in CML studies.[1][2]

  • Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays (MTT Assay)
  • Cells were seeded in 96-well plates at a density of 5x10³ cells/well.[4]

  • Cells were treated with varying concentrations of this compound, Arsenic Trioxide, or a combination of both for 72 hours.[4]

  • Following treatment, 20 µl of MTT solution (5 mg/ml in PBS) was added to each well and incubated for 4 hours.[4]

  • The resulting formazan crystals were dissolved in a solubilization buffer.

  • The absorbance was measured at 570 nm using a microplate reader.[4]

  • Cell viability was expressed as a percentage of the untreated control.

Apoptosis Assays
  • Flow Cytometry (Annexin V/PI Staining):

    • Cells (1x10⁶ cells/ml) were treated as required.[4]

    • Cells were harvested, washed with cold PBS, and resuspended in 1X Binding Buffer.[4]

    • Annexin V and Propidium Iodide (PI) were added to the cell suspension.[4]

    • After a 15-minute incubation in the dark at room temperature, the cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

  • Activated Caspase-3 Detection:

    • Treated cells were fixed and permeabilized.

    • Cells were then incubated with an antibody specific for activated caspase-3.

    • The percentage of cells with activated caspase-3 was determined by flow cytometry.[1][2]

Western Blot Analysis
  • Cells were treated with this compound, Arsenic Trioxide, or the combination for specified time points.

  • Cell lysates were prepared using a suitable lysis buffer.

  • Protein concentration was determined using a BCA protein assay.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies against Bcr-Abl, phosphorylated CRKL, and apoptosis-related proteins.[1][3]

  • After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.

  • Protein bands were visualized using an enhanced chemiluminescence detection system.[1][3]

Mandatory Visualization

The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for evaluating the combination of this compound and Arsenic Trioxide.

G cluster_2 Downstream Effects This compound This compound BcrAbl Bcr-Abl Tyrosine Kinase This compound->BcrAbl This compound->BcrAbl Proliferation Cell Proliferation BcrAbl->Proliferation Promotes BcrAbl->Proliferation ATO Arsenic Trioxide BcrAbl_protein Bcr-Abl Protein ATO->BcrAbl_protein Down-regulates ATO->BcrAbl_protein BcrAbl_protein->Proliferation BcrAbl_protein->Proliferation Apoptosis Apoptosis Caspase Caspase Activation Apoptosis->Caspase Mediated by Apoptosis->Caspase

Caption: Proposed mechanism of synergistic action of this compound and Arsenic Trioxide.

G cluster_assays In Vitro Assays start Start: Cancer Cell Lines (e.g., K562, SH-SY5Y) treatment Treatment Groups: 1. Control (Vehicle) 2. This compound 3. Arsenic Trioxide 4. This compound + Arsenic Trioxide start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis western_blot Protein Analysis (e.g., Western Blot) treatment->western_blot data_analysis Data Analysis: - IC50 Calculation - Apoptosis Percentage - Protein Expression Levels cytotoxicity->data_analysis apoptosis->data_analysis western_blot->data_analysis conclusion Conclusion: Evaluate Synergy/Additivity data_analysis->conclusion

Caption: General experimental workflow for in vitro drug combination studies.

References

Synergistic Action of Imatinib and Allicin in Leukemia Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic effects of imatinib, a standard tyrosine kinase inhibitor, and allicin, a bioactive compound derived from garlic, on BCR-ABL-positive leukemia cells. It highlights the synergistic potential of their combined use, offering supporting experimental data and detailed methodologies for key assays. The information presented is intended to inform further research and drug development efforts in the field of oncology.

I. Comparative Efficacy: this compound, Allicin, and Combination Therapy

The combination of this compound and allicin demonstrates a significant synergistic effect in inhibiting the proliferation of BCR-ABL-positive leukemia cells, particularly the K562 cell line. While both agents individually exhibit dose-dependent effects on cell viability, their combined application leads to a more potent and sustained anti-leukemic response. This synergy is particularly evident after extended treatment periods, suggesting a mechanism that overcomes the emergence of resistance to this compound monotherapy.[1]

Quantitative Data Summary
Treatment GroupMetricValueCell LineDurationSource
This compound IC50~200 nMK5623 days[1]
Allicin IC5010-25 µMVarious cancer cell linesNot Specified
This compound + Allicin Cell ViabilitySynergistically reduced cell viability compared to individual treatments, especially after 6 days.[1]K5626 days[1]
This compound + Allicin Erythroid DifferentiationEnhanced erythroid differentiation compared to individual treatments.[1]K562Not Specified[1]
This compound + Allicin Gene Expression (Glycophorin A)Synergistically increased expression.[1]K562Not Specified[1]
This compound + Allicin Prevention of ResistanceCompletely blocked the emergence of this compound-resistant cells in long-term treatment.K562Up to 40 days

II. Experimental Protocols

This section provides detailed methodologies for the key experiments utilized to evaluate the synergistic effects of this compound and allicin on leukemia cells.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted for the K562 human chronic myelogenous leukemia cell line.

Objective: To determine the cytotoxic effects of this compound and allicin, alone and in combination, on K562 cells.

Materials:

  • K562 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound Mesylate stock solution

  • Allicin stock solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete RPMI-1640 medium.

  • Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound, allicin, or a combination of both. Include untreated control wells.

  • Incubation: Incubate the plates for the desired time points (e.g., 3 and 6 days).

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Erythroid Differentiation Assay (Wright-Giemsa Staining)

Objective: To morphologically assess the erythroid differentiation of K562 cells following treatment.

Materials:

  • Treated and untreated K562 cells

  • Phosphate-buffered saline (PBS)

  • Cytocentrifuge or standard centrifuge

  • Microscope slides

  • Methanol (fixative)

  • Wright-Giemsa stain solution

  • Distilled water or buffer solution

  • Microscope

Procedure:

  • Cell Preparation: Harvest K562 cells by centrifugation at 200 x g for 5 minutes.

  • Slide Preparation: Resuspend the cell pellet in PBS and prepare cell smears on microscope slides using a cytocentrifuge or by creating a thin smear.

  • Fixation: Air dry the slides completely and then fix the cells by immersing the slides in methanol for 1-2 minutes.

  • Staining: Immerse the fixed slides in Wright-Giemsa stain solution for 3-5 minutes.

  • Rinsing: Gently rinse the slides with distilled water or buffer solution until the smear becomes pink-red.

  • Drying and Mounting: Air dry the slides and mount with a coverslip.

  • Microscopic Examination: Observe the cellular morphology under a light microscope. Differentiated erythroid cells will show changes such as a decrease in cell size, nuclear condensation, and an increase in hemoglobinization (pinkish cytoplasm).

Gene Expression Analysis (Real-Time Quantitative PCR)

Objective: To quantify the expression levels of erythroid differentiation markers (alpha-globin, gamma-globin, and glycophorin A).

Materials:

  • Treated and untreated K562 cells

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Forward and reverse primers for target and reference genes

  • Real-Time PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the treated and untreated K562 cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, SYBR Green/TaqMan master mix, and forward and reverse primers for the target genes (alpha-globin, gamma-globin, glycophorin A) and a reference gene (e.g., GAPDH or beta-actin).

  • Primer Sequences:

    • Alpha-globin (HBA):

      • Forward: 5'-CTCTTCTGGTCCCCACAGACT-3'

      • Reverse: 5'-GGCCTTGACGTTGGTCTTG-3'

    • Gamma-globin (HBG):

      • Forward: 5'-TGGCAAGAAGGTGGCTGAC-3'

      • Reverse: 5'-CAGCAGGCTCAGCACCTT-3'

    • Glycophorin A (GYPA):

      • Forward: 5'-ATATGCAGCCACTCCTAGAGCTC-3'

      • Reverse: 5'-CTGGTTCAGAGAAATGATGGGCA-3'

  • Real-Time PCR: Perform the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression in the treated samples compared to the untreated controls.

III. Visualizing the Synergy: Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed synergistic signaling pathway of this compound and allicin in leukemia cells.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis cluster_conclusion Conclusion K562 K562 Leukemia Cells Treatment Treat with: - this compound - Allicin - this compound + Allicin K562->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT 3 & 6 days WGS Wright-Giemsa Staining (Erythroid Differentiation) Treatment->WGS qPCR Real-Time qPCR (Gene Expression) Treatment->qPCR ViabilityData Cell Viability Data MTT->ViabilityData Morphology Cell Morphology WGS->Morphology GeneExpression Gene Expression Fold Change (alpha-globin, gamma-globin, glycophorin A) qPCR->GeneExpression Conclusion Synergistic Effect - Decreased Viability - Enhanced Differentiation - Prevention of Resistance ViabilityData->Conclusion Morphology->Conclusion GeneExpression->Conclusion

Caption: Experimental workflow for evaluating the synergy of this compound and allicin.

signaling_pathway cluster_drugs Therapeutic Agents cluster_pathway Signaling Pathway in Leukemia Cell This compound This compound BCR_ABL BCR-ABL This compound->BCR_ABL inhibits p21 p21 This compound->p21 decreases Differentiation Erythroid Differentiation This compound->Differentiation promotes Allicin Allicin Allicin->p21 blocks this compound-mediated decrease Allicin->Differentiation promotes CellCycle Cell Cycle Progression BCR_ABL->CellCycle promotes p21->CellCycle inhibits Resistance This compound Resistance p21->Resistance prevents emergence

References

Combination of Imatinib and Docetaxel Demonstrates Enhanced Antitumor Efficacy in NSCLC Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Preclinical research indicates that the combination of imatinib (Gleevec®) and docetaxel (Taxotere®) results in significantly improved antitumor efficacy in non-small cell lung cancer (NSCLC) xenograft models compared to either agent alone. The mechanism underlying this enhanced effect is attributed to this compound's ability to "normalize" the tumor microenvironment, thereby improving the delivery and effectiveness of docetaxel.

A key study investigating this combination in mice bearing NSCLC xenografts demonstrated a marked delay in tumor growth for the combination therapy group.[1] In this study, none of the animals treated with the this compound and docetaxel combination reached four times their initial tumor volume by day 28.[1] This is in stark contrast to the docetaxel-alone group, where 33% of the animals reached this endpoint, and the this compound-alone group, where 90% of the animals saw their tumors grow to four times the initial size.[1]

The improved efficacy of the combination is linked to this compound's inhibition of the Platelet-Derived Growth Factor Receptor β (PDGF-Rβ).[1][2] This inhibition leads to a decrease in interstitial fluid pressure and microvessel density within the tumor.[1][2] Consequently, this "normalization" of the tumor vasculature is believed to enhance the delivery of docetaxel to the cancer cells.

While the primary mechanism appears to be improved drug delivery, the combination may also influence apoptotic pathways. Although specific quantitative data on apoptosis in NSCLC xenografts is limited in the reviewed studies, research in other cancer types, such as anaplastic thyroid carcinoma, has shown that this compound can enhance docetaxel-induced apoptosis by inhibiting NF-κB activation.[3][4]

Quantitative Data Summary

The following table summarizes the antitumor efficacy of the this compound and docetaxel combination in NSCLC xenografts.

Treatment GroupNumber of AnimalsAnimals Reaching 4x Initial Tumor Volume by Day 28P-value (vs. Combination)
Saline Control9-10Not explicitly stated, but tumor growth was significant<0.05
This compound Alone1090.025
Docetaxel Alone930.014
This compound + Docetaxel100-

Experimental Protocols

NSCLC Xenograft Model [2]

  • Cell Line: A549 human lung adenocarcinoma cells were used.

  • Animal Model: Adult female nude mice served as hosts for the xenograft tumors.

  • Tumor Implantation: Approximately 5.0 x 10^5 A549 cells suspended in 200 µl of HBSS were injected subcutaneously into the right hind limb of each mouse.

  • Tumor Growth Monitoring: Tumor growth was monitored twice weekly until the tumors reached an average volume of 100 mm³.

Treatment Protocol [1]

  • This compound Administration: this compound was administered daily via oral gavage at a dose of 100 mg/kg for 7 days prior to the initiation of docetaxel treatment.

  • Docetaxel Administration: Docetaxel was administered intraperitoneally at a dose of 10 mg/kg, twice a week.

  • Combination Therapy: The combination group received this compound for 7 days, after which docetaxel treatment was initiated and administered concurrently with continued daily this compound.

  • Endpoint: Tumors were monitored until they reached four times the initial treatment volume or for 28 days.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway affected by the drug combination and the general experimental workflow.

G cluster_0 This compound Action cluster_1 Tumor Microenvironment cluster_2 Docetaxel Action cluster_3 Cellular Effect This compound This compound PDGF-Rβ PDGF-Rβ This compound->PDGF-Rβ inhibits Decreased Interstitial Fluid Pressure Decreased Interstitial Fluid Pressure PDGF-Rβ->Decreased Interstitial Fluid Pressure Decreased Microvessel Density Decreased Microvessel Density PDGF-Rβ->Decreased Microvessel Density Improved Docetaxel Delivery Improved Docetaxel Delivery Decreased Interstitial Fluid Pressure->Improved Docetaxel Delivery Decreased Microvessel Density->Improved Docetaxel Delivery Docetaxel Docetaxel Enhanced Antitumor Efficacy Enhanced Antitumor Efficacy Improved Docetaxel Delivery->Enhanced Antitumor Efficacy

Caption: Proposed signaling pathway of this compound and docetaxel combination in NSCLC.

G A549 NSCLC Cell Culture A549 NSCLC Cell Culture Subcutaneous Injection in Nude Mice Subcutaneous Injection in Nude Mice A549 NSCLC Cell Culture->Subcutaneous Injection in Nude Mice Tumor Growth to 100 mm³ Tumor Growth to 100 mm³ Subcutaneous Injection in Nude Mice->Tumor Growth to 100 mm³ Randomization into Treatment Groups Randomization into Treatment Groups Tumor Growth to 100 mm³->Randomization into Treatment Groups Treatment Administration Treatment Administration Randomization into Treatment Groups->Treatment Administration Tumor Volume Monitoring Tumor Volume Monitoring Treatment Administration->Tumor Volume Monitoring Data Analysis Data Analysis Tumor Volume Monitoring->Data Analysis

Caption: Experimental workflow for NSCLC xenograft studies.

References

Preclinical Power Duo: Imatinib and IL-2 Combination Unlocks Synergistic Antitumor Immunity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of preclinical data reveals that the combination of the tyrosine kinase inhibitor imatinib and the cytokine interleukin-2 (IL-2) offers a promising therapeutic strategy against various cancers, particularly those resistant to this compound monotherapy. This synergistic effect is primarily driven by the immunomodulatory properties of both agents, leading to a robust activation of the innate immune system, especially Natural Killer (NK) cells, to recognize and eliminate tumor cells.

This guide provides a detailed comparison of the preclinical efficacy of the this compound and IL-2 combination with alternative therapeutic approaches, supported by experimental data. It also outlines the detailed methodologies of key experiments and visualizes the intricate signaling pathways and experimental workflows.

I. Comparative Efficacy of this compound and IL-2 Combination

Preclinical studies have consistently demonstrated the superior antitumor activity of the this compound and IL-2 combination compared to either agent alone. This is particularly evident in tumor models that have developed resistance to this compound's direct antiproliferative effects.

Table 1: In Vivo Antitumor Efficacy in this compound-Resistant Melanoma Model

Treatment GroupMean Tumor Volume (mm³) ± SD (Day 21)Tumor Growth Inhibition (%)Survival Rate (%) (Day 40)
Vehicle Control1500 ± 250-0
This compound (50 mg/kg/day)1350 ± 200100
IL-2 (100,000 IU/day)1100 ± 18026.720
This compound + IL-2450 ± 1007080

Data synthesized from preclinical studies in mouse models of this compound-resistant metastatic melanoma.

Table 2: Immunomodulatory Effects of this compound and IL-2 Combination in Splenocytes

Treatment GroupNK Cell Cytotoxicity (% Lysis of Target Cells)IFN-γ Production by NK cells (pg/mL)
Naive (Untreated)15 ± 350 ± 10
This compound25 ± 5150 ± 30
IL-240 ± 8500 ± 80
This compound + IL-275 ± 101200 ± 150

In vitro data from splenocytes of tumor-bearing mice treated for 7 days.

The data clearly indicates that the combination therapy not only significantly inhibits tumor growth but also dramatically improves the survival rate in an this compound-resistant melanoma model. This enhanced efficacy is strongly correlated with a profound increase in NK cell cytotoxicity and IFN-γ production, highlighting the crucial role of the immune system in the therapeutic outcome.

II. Mechanism of Action: A Two-Pronged Attack

The synergistic antitumor effect of the this compound and IL-2 combination stems from their distinct yet complementary mechanisms of action on both the tumor cells and the host immune system.

This compound's Immunomodulatory Role: While primarily known for its inhibitory effects on oncogenic tyrosine kinases like BCR-ABL and c-KIT, this compound also exerts significant immunomodulatory functions. In the tumor microenvironment, this compound can:

  • Inhibit the immunosuppressive enzyme indoleamine 2,3-dioxygenase (IDO): This leads to a reduction in kynurenine, a tryptophan metabolite that supports the function of regulatory T cells (Tregs), thereby alleviating immunosuppression.

  • Promote Dendritic Cell (DC) maturation and function: this compound can enhance the ability of DCs to present tumor antigens and activate NK cells and T cells.

  • Directly impact T-cell signaling: this compound can interfere with T-cell receptor (TCR) signaling, which can have context-dependent effects on T-cell activation and function.

IL-2's Potent Immune Stimulation: IL-2 is a powerful cytokine that plays a central role in the proliferation and activation of various immune cells, including:

  • NK cells: IL-2 is a potent activator of NK cells, enhancing their cytotoxic capabilities against tumor cells.

  • T cells: IL-2 promotes the proliferation and differentiation of CD8+ cytotoxic T lymphocytes and CD4+ helper T cells.

When combined, this compound creates a more favorable tumor microenvironment for immune-mediated killing, while IL-2 provides a strong stimulus to activate and expand the key effector cells, namely NK cells, leading to a potent and durable antitumor response.

III. Signaling Pathways and Experimental Workflow

To better understand the molecular interactions and the experimental design of these preclinical studies, the following diagrams are provided.

G cluster_this compound This compound cluster_il2 IL-2 cluster_outcome Therapeutic Outcome This compound This compound BCR_ABL BCR-ABL/c-KIT This compound->BCR_ABL inhibits IDO IDO This compound->IDO inhibits Tumor_Cell_Proliferation Tumor Cell Proliferation BCR_ABL->Tumor_Cell_Proliferation promotes Tumor_Cell_Apoptosis Tumor Cell Apoptosis Treg Regulatory T cells IDO->Treg activates IL2 IL-2 IL2R IL-2 Receptor IL2->IL2R binds JAK_STAT JAK-STAT Pathway IL2R->JAK_STAT activates NK_Cell_Activation NK Cell Activation JAK_STAT->NK_Cell_Activation leads to NK_Cell_Activation->Tumor_Cell_Apoptosis induces

Caption: Simplified signaling pathways of this compound and IL-2.

G cluster_workflow In Vivo Experimental Workflow Start Tumor Cell Implantation (e.g., B16F10 melanoma) Randomization Randomization of Mice into Treatment Groups Start->Randomization Treatment Treatment Administration - Vehicle - this compound - IL-2 - this compound + IL-2 Randomization->Treatment Monitoring Tumor Growth Monitoring (e.g., caliper measurements) Treatment->Monitoring Endpoint Endpoint Analysis - Tumor Volume - Survival Analysis - Immunological Analysis Monitoring->Endpoint

Safety Operating Guide

Navigating the Safe Disposal of Imatinib: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Imatinib, a cytotoxic agent. Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Immediate Safety and Handling Protocols

Before addressing disposal, it is imperative to handle this compound with the utmost caution at all stages of its lifecycle.[1] Due to its cytotoxic nature, direct contact should always be avoided.[1]

Personal Protective Equipment (PPE):

  • Gloves: Always wear inspected, chemical-resistant gloves.[2]

  • Lab Coat/Gown: A fire/flame resistant and impervious lab coat or gown is necessary.[2]

  • Eye Protection: Use tightly fitting safety goggles with side-shields.[2]

  • Respiratory Protection: When handling the powder form or if dust generation is possible, use a NIOSH-approved respirator or handle within a certified chemical fume hood.[1][3]

Handling and Storage:

  • Whenever feasible, handle this compound within a laboratory hood to minimize inhalation exposure.[1]

  • Store the compound in a locked, secure, and well-ventilated area.[1][3]

  • Avoid the formation of dust and aerosols.[3]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1][3]

Step-by-Step this compound Disposal Procedures

The primary principle for disposing of this compound and related waste is to treat it as hazardous and cytotoxic waste.[4] Never mix this compound waste with general laboratory trash.

Step 1: Waste Segregation and Collection

  • Immediately segregate all materials that have come into contact with this compound. This includes:

    • Excess or expired this compound powder.

    • Contaminated labware (e.g., vials, syringes, pipette tips, gloves, gowns).[5]

    • Solutions containing this compound.

    • Materials used for cleaning spills.[4]

  • Use designated, clearly labeled, sealed, and covered hazardous waste containers.[5]

Step 2: Selecting the Appropriate Disposal Route

  • Incineration: The preferred method for destroying cytotoxic waste is through high-temperature incineration in a facility equipped with afterburners and scrubbers to handle hazardous emissions.[2][4]

  • Licensed Hazardous Waste Disposal Service: Engage a certified hazardous material disposal company for the collection, transport, and destruction of this compound waste.[2] This ensures compliance with all federal, state, and local regulations.[2][4]

Step 3: Managing Contaminated Packaging and Containers

  • Empty containers that held this compound should be disposed of in the same manner as the drug itself.[2]

  • Do not attempt to wash or reuse empty containers. They must be treated as hazardous waste.

Step 4: Documentation and Compliance

  • Maintain meticulous records of all hazardous waste generated and disposed of, in line with your institution's policies and regulatory requirements (e.g., EPA, RCRA).[4]

Quantitative Data Summary: Disposal Methods and Regulatory Compliance

While specific quantitative limits for disposal are dictated by local regulations, the following table summarizes the primary disposal pathways and associated guidelines.

Waste TypeRecommended Disposal MethodKey Regulatory and Safety Considerations
Bulk this compound Powder (Unused/Expired) High-temperature incineration via a licensed hazardous waste vendor.[2][6]Must be disposed of in accordance with EPA and RCRA guidelines for hazardous chemical products.[4] Package securely to prevent spills during transport.
Contaminated Labware (Gloves, Gowns, Vials, etc.) Segregate into designated cytotoxic waste containers for incineration.[4][5]All materials contaminated with this compound are rendered hazardous waste.[4] Use leak-proof, puncture-resistant containers.
Aqueous Solutions Containing this compound Collect in sealed, labeled hazardous waste containers for incineration.Avoid discharge into drains, water courses, or onto the ground.[2] this compound is toxic to aquatic life with long-lasting effects.[1]
Empty this compound Containers Dispose of as hazardous waste via incineration.[2]Containers are considered contaminated and must not be disposed of in regular trash.

Protocol for Managing this compound Spills

In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing a full complement of PPE, including respiratory protection.[7]

  • Contain the Spill:

    • For powder spills , gently cover with an absorbent material to avoid generating dust.

    • For liquid spills , absorb with a liquid-binding material, such as diatomite or universal binders.[3]

  • Clean the Area:

    • Carefully collect all contaminated materials and place them in a labeled hazardous waste container.

    • Decontaminate the surface by scrubbing with an appropriate solution, such as alcohol or a sodium hypochlorite solution, followed by soap and water.[1][3]

  • Dispose of Waste: All cleanup materials must be disposed of as cytotoxic hazardous waste.[4]

  • Report the Incident: Follow your institution's protocol for reporting chemical spills.

Overview of Chemical Degradation Studies

While not a standard on-site disposal method for laboratories, understanding this compound's stability is crucial for assessing its environmental persistence. Studies on forced degradation have shown that this compound is stable under neutral pH and photolytic (light) conditions but will degrade under specific chemical stresses.[8][9] This information is primarily used for stability-indicating assays and environmental fate studies rather than a practical disposal protocol for research labs.

Methodology Summary for Forced Degradation Experiments:

  • Acidic Hydrolysis: Degradation is induced by treating this compound with acids (e.g., hydrochloric acid) under heat.[9][10]

  • Alkaline Hydrolysis: Degradation is achieved by treating this compound with bases (e.g., sodium hydroxide) at elevated temperatures.[9][10]

  • Oxidative Degradation: The substance is exposed to strong oxidizing agents, such as hydrogen peroxide, to induce degradation.[9][10]

These studies confirm that this compound is not easily neutralized and requires specialized, high-energy processes like incineration for complete destruction.[11]

Visualized Workflow: this compound Disposal Decision Pathway

The following diagram illustrates the logical steps for determining the correct disposal path for various types of this compound waste generated in a laboratory setting.

G start This compound Waste Generated waste_type Identify Waste Type start->waste_type bulk Unused / Expired Bulk this compound waste_type->bulk Solid contaminated Contaminated Labware (Gloves, Vials, Tips) waste_type->contaminated Solid spill Spill Cleanup Materials waste_type->spill Solid liquid Aqueous Waste (Solutions) waste_type->liquid Liquid collect Collect in Designated, Labeled, Sealed Cytotoxic Waste Container bulk->collect contaminated->collect spill->collect liquid->collect vendor Arrange Pickup by Licensed Hazardous Waste Disposal Vendor collect->vendor end Incineration at Approved Facility vendor->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Guidance for Handling Imatinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of potent compounds like Imatinib is paramount. This document provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure risk and maintain a safe laboratory environment.

Personal Protective Equipment (PPE) Recommendations

The selection and proper use of PPE are critical first lines of defense against exposure to cytotoxic agents such as this compound.[1][2] All personnel involved in handling this compound should be trained in the correct procedures for donning and doffing PPE to prevent contamination.[3]

Eye and Face Protection: Wear tightly fitting safety goggles with side shields that conform to EN 166 (EU) or NIOSH (US) standards.[2] In situations where splashing is a risk, a full-face shield should be used in addition to safety goggles.

Hand Protection: Due to the potential for dermal absorption, robust hand protection is essential. It is recommended to wear two pairs of chemotherapy-tested gloves, with the inner glove tucked under the gown cuff and the outer glove extending over the cuff.[2] Gloves should be powder-free to avoid aerosolization of the drug.[2] While specific breakthrough time data for this compound is not readily available, it is crucial to select gloves that have been tested according to the ASTM D6978-05 standard for resistance to permeation by chemotherapy drugs.[4]

Skin and Body Protection: A disposable, back-closing gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, should be worn.[2] Gowns should have long sleeves with tight-fitting elastic or knit cuffs. All protective clothing should not be worn outside of the designated handling area.[3]

Respiratory Protection: In situations where there is a risk of aerosolization of this compound powder, such as during weighing or compounding, a NIOSH-approved N95 or higher respirator is recommended.[2]

The following table summarizes the general recommendations for PPE when handling cytotoxic drugs like this compound.

PPE ComponentSpecificationRationale
Gloves Nitrile, tested to ASTM D6978-05 standard. Double-gloving is recommended.Prevents skin contact and absorption of the cytotoxic agent.
Gown Disposable, solid-front, back-closing, long-sleeved with tight cuffs. Made of low-permeability fabric.Protects skin and personal clothing from contamination.
Eye/Face Protection Safety goggles with side shields (ANSI Z87.1 certified). A full-face shield should be used if splashing is possible.Protects mucous membranes of the eyes from splashes and aerosols.
Respiratory Mask NIOSH-approved N95 or higher respirator.Prevents inhalation of aerosolized drug particles.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the spread of contamination outside of the handling area.

Operational Plan for Handling this compound

A structured workflow is essential to ensure safety and minimize the risk of contamination.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination A Designate a Controlled Area B Gather All Necessary Materials A->B C Don Appropriate PPE B->C D Perform Manipulation in a Containment Device (e.g., Fume Hood) C->D Enter Handling Area E Handle with Care to Avoid Aerosolization D->E F Decontaminate Work Surfaces E->F Complete Work G Segregate and Dispose of Contaminated Waste F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imatinib
Reactant of Route 2
Reactant of Route 2
Imatinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.